1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRXDIWPLQSKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385360 | |
| Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95202-45-2 | |
| Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, a thorough understanding of its properties is paramount for its effective application in research and development. This document synthesizes available data, provides estimations based on structurally similar compounds, and details robust experimental protocols for the empirical determination of these key characteristics. The synthesis of this compound and its analogues is often achieved through methods like the Vilsmeier-Haack reaction, a reliable pathway for the formylation of electron-rich indoles.[1]
Section 1: Core Molecular and Physical Properties
This compound is a derivative of indole, a prominent nitrogen-based heterocyclic framework with diverse biological and pharmaceutical activities.[2] The introduction of a benzyl group at the N-1 position and a methyl group at the C-2 position significantly influences its steric and electronic properties, thereby affecting its reactivity and intermolecular interactions.
Molecular and Chemical Data
A summary of the fundamental molecular and chemical data for this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 95202-45-2 | [4][5] |
| Molecular Formula | C₁₇H₁₅NO | [4][5] |
| Molecular Weight | 249.31 g/mol | [4] |
| Canonical SMILES | CC1=C(C=O)C2=CC=CC=C2N1CC3=CC=CC=C3 | |
| InChI Key | Not available |
Note: While a significant body of research exists for indole derivatives, specific experimental data for this compound is limited. Some data in this guide is based on the closely related analogue, 1-benzyl-1H-indole-3-carbaldehyde, and should be considered as an estimation.
Estimated Physical Properties
The following table outlines key physical properties. Where experimental data for the target molecule is unavailable, data for the structural analogue 1-benzyl-1H-indole-3-carbaldehyde (CAS: 10511-51-0) is provided as a proxy, denoted with an asterisk (*).
| Property | Estimated Value | Source (Analogue) |
| Melting Point | 107-111 °C | |
| Boiling Point | 439.8 °C at 760 mmHg | [6] |
| Flash Point | 227.5 °C | [7] |
| Appearance | White to light yellow crystalline powder* |
The presence of the additional methyl group in the target compound may slightly alter these values. It is anticipated that the melting point could be marginally different due to changes in crystal packing, and the boiling point may be slightly elevated due to the increase in molecular weight.
Section 2: Synthesis and Characterization
The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves the N-benzylation of 2-methylindole followed by formylation at the C-3 position.
Synthetic Workflow: A Representative Protocol
A general synthetic approach involves a two-step process: N-benzylation of 2-methylindole followed by Vilsmeier-Haack formylation.
Protocol:
-
N-Benzylation: To a solution of 2-methylindole in an anhydrous solvent such as dimethylformamide (DMF), a suitable base (e.g., sodium hydride or potassium carbonate) is added. The mixture is stirred at room temperature to facilitate the deprotonation of the indole nitrogen. Benzyl bromide is then added, and the reaction is typically heated to ensure complete conversion to 1-benzyl-2-methyl-1H-indole.
-
Vilsmeier-Haack Formylation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold DMF. The N-benzylated indole from the previous step is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, to promote electrophilic substitution at the electron-rich C-3 position of the indole ring.
-
Workup and Purification: Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate). The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Below are the expected spectral characteristics, with data for the analogue 1-benzyl-1H-indole-3-carbaldehyde provided for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10.0 ppm), aromatic protons of the indole and benzyl groups (typically in the range of 7.0-8.5 ppm), the benzylic methylene protons (a singlet around 5.4 ppm), and the methyl protons (a singlet around 2.5 ppm). For the analogue 1-benzyl-1H-indole-3-carbaldehyde, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), and 5.37 (s, 2H).[8]
-
¹³C NMR: The carbon NMR spectrum will exhibit a downfield signal for the carbonyl carbon of the aldehyde (around 185 ppm). Aromatic carbons and the carbons of the benzyl and methyl groups will also be present in their respective regions. The ¹³C NMR (101 MHz, CDCl₃) of the analogue shows peaks at δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, and 50.95.[8]
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically observed in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching and C=C stretching bands will also be present.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 249.31 g/mol .
Section 3: Solubility and Partition Coefficient
The solubility and lipophilicity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility Profile
A qualitative assessment of solubility in various solvents is essential for handling and formulation. Based on the structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents.
Experimental Protocol for Solubility Determination:
-
To a series of small, labeled test tubes, add approximately 10 mg of the compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) in small portions with vigorous shaking after each addition.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent at room temperature.
-
For aqueous solubility, the pH can be adjusted to assess the solubility of any potential ionized forms.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in predicting the "drug-likeness" of a molecule.
Experimental Determination of LogP (Shake-Flask Method):
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of this compound in the water-saturated n-octanol.
-
Mix this solution with an equal volume of the n-octanol-saturated water in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient.
Section 4: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
References
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This compound - C17H15NO. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
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ASISCHEM R42031 | CAS#:95202-45-2 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2015). Der Pharma Chemica, 7(10), 224-230.
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Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Advances, 14(40), 28835-28850.
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
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Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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- 8. rsc.org [rsc.org]
Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Introduction: The Structural Significance of a Versatile Indole Scaffold
In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a cornerstone scaffold, revered for its prevalence in bioactive natural products and its utility in the design of novel functional molecules. The strategic substitution of the indole core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and material characteristics. 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a prime exemplar of such a tailored synthetic building block. The introduction of a benzyl group at the N1-position enhances lipophilicity and can introduce crucial steric interactions within a biological target. The 2-methyl group electronically enriches the indole ring, influencing the reactivity of the 3-carbaldehyde moiety. This aldehyde function, in turn, serves as a versatile chemical handle for a myriad of synthetic transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, opening avenues to a diverse array of complex molecular architectures.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure of this compound. As a self-validating system, the congruence of these distinct spectroscopic techniques provides an unambiguous structural confirmation, a critical step in any synthetic or drug discovery workflow. The causality behind experimental choices and the interpretation of the resulting data are elucidated to provide field-proven insights for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of the atoms within this compound.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~10.1 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded and typically appears as a singlet downfield. |
| ~8.2 | Doublet (d) | 1H | H-4 | The peri-proton to the aldehyde group is deshielded. The presence of the 2-methyl group may slightly alter this shift compared to the non-methylated analog. |
| ~7.4-7.2 | Multiplet (m) | 7H | H-5, H-6, H-7 & Benzyl-ArH | The aromatic protons of the indole and benzyl rings will reside in this region, likely overlapping to form a complex multiplet. |
| ~7.1 | Multiplet (m) | 2H | Benzyl-ArH (ortho) | The ortho-protons of the N-benzyl group are often slightly shifted from the other benzyl aromatic protons. |
| ~5.4 | Singlet (s) | 2H | N-CH₂-Ph | The benzylic methylene protons are deshielded by the adjacent nitrogen and aromatic ring, appearing as a characteristic singlet. |
| ~2.7 | Singlet (s) | 3H | 2-CH₃ | The methyl group at the C2 position will appear as a singlet in a region typical for methyl groups attached to an aromatic system. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~185.0 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~145.0 | C-2 | The C2 carbon bearing the methyl group will be shifted downfield due to the substitution. |
| ~138.0 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~136.0 | Benzyl-C (ipso) | The ipso-carbon of the benzyl group. |
| ~129.0 | Benzyl-C (para) | Aromatic carbon of the benzyl group. |
| ~128.0 | Benzyl-C (ortho) | Aromatic carbons of the benzyl group. |
| ~127.0 | Benzyl-C (meta) | Aromatic carbons of the benzyl group. |
| ~125.0 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~124.0 | C-4 | Aromatic carbon of the indole ring. |
| ~123.0 | C-6 | Aromatic carbon of the indole ring. |
| ~121.0 | C-5 | Aromatic carbon of the indole ring. |
| ~118.0 | C-3 | The C3 carbon bearing the aldehyde is shifted downfield. |
| ~110.0 | C-7 | Aromatic carbon of the indole ring. |
| ~51.0 | N-CH₂ | The benzylic carbon. |
| ~14.0 | 2-CH₃ | The methyl carbon at the C2 position. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a one-pulse ¹H experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C experiment. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.
For this compound, the IR spectrum will be dominated by absorptions corresponding to the aldehyde, the aromatic rings, and the alkyl substituents.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| ~2850 & ~2750 | Weak-Medium | C-H Stretch | Aldehyde C-H (Fermi doublets) |
| ~1680-1660 | Strong | C=O Stretch | Conjugated Aldehyde |
| ~1600, ~1490, ~1450 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~750-700 | Strong | C-H Bend | Out-of-plane bending for substituted benzenes |
The most diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the conjugated aldehyde, expected in the region of 1680-1660 cm⁻¹. The presence of the two weaker, but characteristic, C-H stretching bands of the aldehyde proton around 2850 cm⁻¹ and 2750 cm⁻¹ would further confirm the presence of this functional group.
Experimental Protocol for FT-IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring IR spectra of solid samples.
Step-by-Step FT-IR (ATR) Data Acquisition:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental artifacts.
-
Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.
For this compound (C₁₇H₁₅NO), the expected exact mass is approximately 249.1154 g/mol .
Predicted Fragmentation Pattern
Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which will then undergo fragmentation. The fragmentation pattern is dictated by the stability of the resulting fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 249 | [C₁₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 248 | [C₁₇H₁₄NO]⁺ | Loss of a hydrogen radical from the aldehyde (M-1) |
| 220 | [C₁₆H₁₄N]⁺ | Loss of the formyl radical (•CHO) |
| 158 | [C₁₀H₈N]⁺ | Cleavage of the N-CH₂ bond, loss of the benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the benzyl fragment) |
The most prominent fragmentation pathway for N-benzyl indoles is often the cleavage of the N-CH₂ bond, leading to the formation of a stable tropylium cation at m/z 91. The loss of the formyl group (CHO, 29 Da) is also a common fragmentation for aromatic aldehydes.
Experimental Protocol for Mass Spectrometry (EI-MS)
Step-by-Step EI-MS Data Acquisition:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion: A Cohesive Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra map out the precise proton and carbon environments, highlighting the influence of the N-benzyl and 2-methyl substituents. The characteristic IR absorptions, particularly the strong carbonyl stretch, unequivocally identify the key functional groups present. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, with the tropylium ion being a key diagnostic fragment.
This guide serves as a foundational reference for researchers working with this versatile synthetic intermediate. A thorough understanding of its spectroscopic signature is paramount for ensuring reaction success, assessing purity, and ultimately, advancing the development of novel pharmaceuticals and materials.
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- Pinilla, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.
- Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole.
- Stefova, M., et al. (2022, May 17).
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.
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CAS number 95202-45-2 chemical structure and properties
Starting Chemical Research
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Pinpointing Chemical Identity
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The Synthetic Versatility and Biological Potential of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the vast family of indole derivatives, 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde stands out as a versatile intermediate, offering multiple avenues for chemical modification to generate novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this key building block, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Indole Nucleus
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery. Its unique electronic properties and the ability of the nitrogen atom to engage in hydrogen bonding contribute to its frequent appearance in biologically active molecules. The introduction of a carbaldehyde group at the C3 position, along with N-benzylation and C2-methylation, as seen in this compound, provides a trifunctionalized scaffold ripe for chemical elaboration. This strategic functionalization allows for the exploration of diverse chemical space and the development of compounds with tailored pharmacological profiles.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of this compound is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus. The causality behind this choice lies in the high reactivity of the C3 position of the indole ring towards electrophilic substitution, which is further enhanced by the electron-donating nature of the pyrrole nitrogen.
The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃)[1][2]. This electrophilic species then attacks the electron-rich C3 position of the N-benzylated indole. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde[1][2].
Caption: Vilsmeier-Haack reaction workflow for indole formylation.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where successful isolation of the product with the expected characteristics confirms the efficacy of the procedure.
Materials:
-
1-Benzyl-2-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve 1-Benzyl-2-methyl-1H-indole in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. Basify the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted and based on analogues):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.8-10.0 ppm, singlet), aromatic protons of the indole and benzyl rings (δ 7.0-8.0 ppm, multiplets), the benzylic methylene protons (δ 5.3-5.5 ppm, singlet), and the methyl protons at the C2 position (δ 2.5-2.7 ppm, singlet). The spectrum of the closely related 1-benzyl-1H-indole-3-carbaldehyde shows the aldehyde proton at δ 10.01 ppm and the benzylic protons at δ 5.37 ppm[3].
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should exhibit a downfield signal for the carbonyl carbon of the aldehyde (δ ~185 ppm). Other characteristic signals include those for the aromatic carbons and the carbons of the benzyl and methyl groups. For 1-benzyl-1H-indole-3-carbaldehyde, the carbonyl carbon appears at δ 184.62 ppm[3].
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1660-1680 cm⁻¹. Other significant bands will correspond to C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For 1-benzyl-1H-indole-3-carbaldehyde, the ESI-MS shows a [M+H]⁺ peak at 236, corresponding to its molecular weight of 235.28 g/mol [3].
Biological Activities and Medicinal Chemistry Applications
While direct biological studies on this compound are limited, the extensive research on its derivatives highlights its significance as a precursor for bioactive molecules. The aldehyde functionality serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and chalcones, which have demonstrated promising anticancer and antimicrobial activities.
Anticancer Potential
Derivatives of 1-benzyl-indole have shown significant cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives of N-benzyl indole-3-carboxaldehyde have been synthesized and evaluated as potential anti-triple negative breast cancer agents, with some compounds exhibiting excellent inhibitory activity[4]. The proposed mechanism of action for many indole-based anticancer agents involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The indole nucleus is a common feature in many antimicrobial agents. Various derivatives of indole-3-carbaldehyde have been synthesized and screened for their antibacterial and antifungal properties. For example, quinoxaline derivatives synthesized from 1-benzyl-3-bromoacetyl indole have shown potent activity against various bacterial and fungal strains[5].
Caption: Medicinal chemistry applications of the core compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and its trifunctional nature make it an attractive starting material for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of this scaffold in drug discovery programs. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound to fully exploit its therapeutic potential. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds.
References
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Zhang, L., et al. (2012). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Chemical Communications, 48, 5928. [Link]
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PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
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Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), XI(I). [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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El-Mekabaty, A., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(63), 38435-38465. [Link]
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El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. [Link]
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Rashid, H. U., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Medicinal Chemistry. [Link]
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Wu, Y., et al. (2012). 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 614-625. [Link]
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El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. J. Chem. Soc., Perkin Trans. 1, 1219-1225. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1). [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
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Rashid, H. U., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Medicinal Chemistry. [Link]
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MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7087. [Link]
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Beilstein Journal of Organic Chemistry. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein J. Org. Chem., 17, 1453–1463. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy-. Retrieved from [Link]
-
Redalyc. (2012). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Revista de la Sociedad Química de México, 56(2), 163-168. [Link]
-
ResearchGate. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Retrieved from [Link]
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The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Benzyl Indole Derivatives
Abstract
The indole nucleus, a quintessential heterocyclic motif, has long captivated the attention of chemists and pharmacologists due to its prevalence in a vast array of biologically active natural products and synthetic compounds. The strategic introduction of a benzyl group at the nitrogen atom (N-1) of the indole ring has proven to be a particularly fruitful avenue of investigation, leading to the discovery of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of N-benzyl indole derivatives, from their synthetic origins to their emergence as a "privileged scaffold" in modern drug discovery. We will delve into the evolution of synthetic methodologies, explore the structure-activity relationships that govern their diverse biological activities, and present detailed experimental protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.
A Historical Perspective: From Indole's Discovery to the Dawn of N-Benzylation
The story of N-benzyl indoles is intrinsically linked to the broader history of indole chemistry itself. The journey began in the mid-19th century when the German chemist Adolf von Baeyer first isolated indole from the degradation of the dye indigo. This seminal discovery laid the groundwork for over a century of research into the synthesis and reactivity of this fascinating bicyclic heterocycle.
Early synthetic efforts were focused on the construction of the indole core itself, with landmark methods such as the Fischer indole synthesis, developed in 1883, providing access to a wide range of substituted indoles. However, the specific and efficient alkylation of the indole nitrogen, particularly with a benzyl group, presented a significant challenge. The ambident nucleophilicity of the indole anion often led to mixtures of N-1 and C-3 alkylated products, with the latter often being the thermodynamic product.
The mid-20th century witnessed significant progress in understanding the reactivity of indole and the development of more selective N-alkylation methods. The use of strong bases, such as sodium hydride or potassium hydroxide, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), became the cornerstone of N-alkylation strategies. These conditions favored the formation of the indolide anion, which, under kinetically controlled conditions, preferentially reacts at the nitrogen atom with electrophiles like benzyl bromide. This classical approach, while effective, often required harsh conditions and could be incompatible with sensitive functional groups. The quest for milder and more versatile methods for N-benzylation has been a continuous theme in organic synthesis, leading to the development of the diverse methodologies discussed in the subsequent sections.
Synthetic Methodologies for N-Benzylation: A Chemist's Toolkit
The introduction of a benzyl group onto the indole nitrogen is a pivotal transformation in the synthesis of a vast number of biologically active molecules. The choice of synthetic strategy is often dictated by the substrate's functional group tolerance, desired scale, and the need for regioselectivity. Here, we explore the evolution and application of key synthetic methodologies.
Classical N-Alkylation: The Workhorse of Indole Chemistry
The direct N-alkylation of indoles with benzyl halides in the presence of a strong base remains a widely used and reliable method. The underlying principle involves the deprotonation of the indole N-H to form the corresponding indolide anion, which then acts as a nucleophile.
Causality Behind Experimental Choices:
-
Base: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are employed to irreversibly deprotonate the weakly acidic indole N-H (pKa ≈ 17). This ensures a sufficient concentration of the reactive indolide anion.
-
Solvent: Polar aprotic solvents such as DMF or DMSO are crucial. They effectively solvate the cation of the base (e.g., Na⁺) without strongly solvating the indolide anion, thereby enhancing its nucleophilicity. Furthermore, these solvents promote Sₙ2 reactions.
-
Electrophile: Benzyl halides (bromide or chloride) are common electrophiles due to their reactivity and commercial availability.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation and then allowed to proceed at room temperature or with gentle heating to drive the alkylation to completion.
Experimental Protocol: Classical N-Benzylation of Indole
Objective: To synthesize 1-benzyl-1H-indole.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with indole (1.0 eq). The flask is flushed with an inert gas (N₂ or Ar).
-
Deprotonation: Anhydrous DMF is added to dissolve the indole. The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.
-
Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-1H-indole.
Phase-Transfer Catalysis: A Milder Approach
To circumvent the need for strong bases and anhydrous conditions, phase-transfer catalysis (PTC) has emerged as a powerful alternative. This methodology involves the use of a catalyst, typically a quaternary ammonium salt, to transport a hydroxide or other basic anion from an aqueous phase to an organic phase containing the indole and benzyl halide.
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are effective phase-transfer catalysts. Their lipophilic cations can pair with the hydroxide anion and shuttle it into the organic phase.
-
Biphasic System: The reaction is carried out in a biphasic system, typically an organic solvent (e.g., dichloromethane or toluene) and an aqueous solution of a base (e.g., 50% NaOH). This avoids the need for anhydrous solvents.
-
Base: A concentrated aqueous solution of a strong base like NaOH provides the hydroxide ions.
Experimental Protocol: Phase-Transfer Catalyzed N-Benzylation of Indole
Objective: To synthesize 1-benzyl-1H-indole using PTC.
Materials:
-
Indole
-
Benzyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Setup: A round-bottom flask is charged with indole (1.0 eq), benzyl chloride (1.2 eq), TBAB (0.1 eq), and toluene.
-
Reaction: The 50% aqueous sodium hydroxide solution is added, and the biphasic mixture is stirred vigorously at room temperature for 12-24 hours.
-
Workup: The reaction mixture is diluted with water and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by dramatically reducing reaction times, often leading to higher yields and purer products. The N-benzylation of indoles is no exception.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly heat the reactants and solvent, leading to rapid and uniform heating. This can accelerate the reaction rate significantly compared to conventional heating.
-
Solvent-Free or High-Boiling Solvents: Reactions can often be performed under solvent-free conditions or in high-boiling polar solvents that efficiently absorb microwave energy.
Experimental Protocol: Microwave-Assisted N-Benzylation of Indole
Objective: To rapidly synthesize 1-benzyl-1H-indole using microwave irradiation.
Materials:
-
Indole
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
DMF (optional)
-
Microwave reactor vials
Step-by-Step Methodology:
-
Mixing: In a microwave reactor vial, indole (1.0 eq), benzyl bromide (1.1 eq), and anhydrous potassium carbonate (2.0 eq) are mixed. A small amount of DMF can be added as a solvent if necessary.
-
Irradiation: The vial is sealed and placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).
-
Workup and Purification: After cooling, the reaction mixture is worked up and purified as described in the classical N-alkylation protocol.
One-Pot Fischer Indolisation–N-Alkylation
For rapid access to 1,2,3-trisubstituted indoles, a one-pot, three-component protocol combining the Fischer indole synthesis with subsequent N-alkylation has been developed.[1] This approach is highly efficient and allows for the rapid generation of diverse indole libraries.[1]
Workflow Diagram:
Caption: One-pot Fischer Indolisation and N-Alkylation sequence.
Biological Significance and Therapeutic Applications
The N-benzyl indole scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. This versatility has led to the development of numerous compounds with diverse therapeutic potential.
Anticancer Activity
N-benzyl indole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.
-
Tubulin Polymerization Inhibition: Certain N-benzyl indoles act as inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.
-
Kinase Inhibition: The N-benzyl indole scaffold has been successfully employed to design potent inhibitors of various protein kinases that are often dysregulated in cancer. Notably, derivatives have been developed to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor growth, proliferation, and angiogenesis.[2]
Signaling Pathway Diagram: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and its inhibition.
Signaling Pathway Diagram: VEGFR-2 Inhibition
Sources
The Multifaceted Biological Activities of Indole-3-Carbaldehyde Analogues: A Technical Guide for Drug Discovery
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus, a privileged scaffold in medicinal chemistry, has consistently provided a fertile ground for the discovery of potent and diverse therapeutic agents. Its presence in numerous natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets. Among the vast family of indole derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile starting point for the synthesis of novel bioactive compounds. The strategic modification of the I3A core has yielded a rich pipeline of analogues with significant anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological activities of I3A analogues, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. By synthesizing technical accuracy with field-proven insights, this guide endeavors to empower the scientific community to unlock the full therapeutic potential of this remarkable class of molecules.
I. Anticancer Activity: Targeting the Pillars of Malignancy
Indole-3-carbaldehyde analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms underpinning their anticancer activity often involve the disruption of fundamental cellular processes required for tumor growth and survival, including cell division and the evasion of apoptosis.
A. Mechanism of Action: Disrupting the Mitotic Machinery and Inducing Apoptosis
A prominent mechanism of action for several I3A analogues is the inhibition of tubulin polymerization .[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and play a critical role in chromosome segregation during cell division. By binding to tubulin, these analogues disrupt microtubule dynamics, leading to mitotic arrest and ultimately, apoptotic cell death. This mechanism is shared by well-established anticancer drugs such as colchicine and the vinca alkaloids.
Furthermore, many I3A derivatives have been shown to induce apoptosis , or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells. This is often achieved through the modulation of key apoptotic proteins. For instance, some analogues have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.
B. Quantitative Analysis of Anticancer Potency
The anticancer efficacy of I3A analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of representative I3A analogues against various cancer cell lines.
Table 1: Anticancer Activity of Indole-3-Carbaldehyde Thiosemicarbazone Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | Mycobacterial | 0.9 µg/mL | [2] |
| 3q | Mycobacterial | 1.9 µg/mL | [2] |
| Complex 4 | HepG-2 | 22.8 | [3] |
| Complex 5 | HepG-2 | 67.1 | [3] |
| 5a | B16F10 Melanoma | 0.7 µg/mL | [4] |
| 5e | B16F10 Melanoma | 0.9 µg/mL | [4] |
Table 2: Anticancer Activity of Indole-3-Carbaldehyde Hydrazone Analogues
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| 5b | MDA-MB-231 | 17.2 | [5] |
| 5i | MDA-MB-231 | 17.2 | [5] |
| 5t | MDA-MB-231 | 20.2 | [5] |
| 5k | MDA-MB-231 | 21.4 | [5] |
| 5g | MDA-MB-231 | 24.4 | [5] |
Table 3: Anticancer Activity of Indole-3-Carbaldehyde Sulfonohydrazide Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | MCF-7 | 13.2 | [6] |
| 5f | MDA-MB-468 | 8.2 | [6] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Workflow for Anticancer Activity Screening
Figure 1: Workflow for determining the anticancer activity of I3A analogues using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the indole-3-carbaldehyde analogues in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. Indole-3-carbaldehyde analogues have demonstrated promising activity against a broad spectrum of bacteria and fungi.
A. Mechanism of Action: A Multi-pronged Attack on Microbial Survival
The antimicrobial mechanisms of I3A analogues are diverse and can involve multiple cellular targets. One key mechanism is the disruption of the bacterial cell membrane . By intercalating into the lipid bilayer, these compounds can alter membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death.
Another important target is dihydrofolate reductase (DHFR) , an essential enzyme in the folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial growth inhibition.
B. Quantitative Analysis of Antimicrobial Potency
The antimicrobial activity of I3A analogues is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 4: Antimicrobial Activity (MIC) of Indole-3-Carbaldehyde Analogues
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| Hydrazide/Hydrazone | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25 - 100 | [7] |
| Semicarbazone | S. aureus, B. subtilis | 100 - 150 | [8] |
| Schiff Base | Dickeya species, F. oxysporum | 2000 - 5000 | [9] |
| Thiosemicarbazone | B. cereus | 10 mg/L | [10] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.
Workflow for Antimicrobial Susceptibility Testing
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of I3A analogues.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the indole-3-carbaldehyde analogue in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
III. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Indole-3-carbaldehyde and its analogues have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
A. Mechanism of Action: AHR Activation and Downstream Signaling
A central mechanism underlying the anti-inflammatory activity of I3A is its ability to act as a ligand for the Aryl Hydrocarbon Receptor (AhR) .[11][12][13][14] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. Upon binding to I3A, the AhR translocates to the nucleus and modulates the expression of target genes, leading to a reduction in inflammation.
Activation of the AhR by I3A initiates a signaling cascade that results in the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[15] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, I3A analogues can effectively suppress the production of these inflammatory mediators.
Furthermore, I3A has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome .[16] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. By blocking NLRP3 inflammasome activation, I3A analogues can further dampen the inflammatory response.
Signaling Pathway of Indole-3-Carbaldehyde's Anti-inflammatory Action
Figure 3: The anti-inflammatory signaling pathway of Indole-3-Carbaldehyde (I3A).
B. Experimental Protocol: Western Blot for NF-κB Inhibition
Western blotting is a powerful technique to assess the inhibition of the NF-κB pathway by measuring the phosphorylation status of key proteins like p65 and IκBα.
Workflow for Assessing NF-κB Inhibition
Figure 4: Workflow for Western blot analysis of NF-κB pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and treat them with the indole-3-carbaldehyde analogue for a specific time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells and extract the total protein. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Densitometric analysis can be used to quantify the changes in protein expression.
IV. Structure-Activity Relationship (SAR) and Future Directions
The biological activity of indole-3-carbaldehyde analogues is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.
Key SAR Insights:
-
Substitution on the Indole Ring: Modifications at various positions of the indole nucleus can significantly impact activity. For instance, the introduction of electron-withdrawing groups, such as halogens, at the 5-position has been shown to enhance the antimicrobial activity of some I3A derivatives.
-
Modification of the Aldehyde Group: The aldehyde functionality at the 3-position is a key site for derivatization. The formation of Schiff bases, hydrazones, and thiosemicarbazones has proven to be a highly effective strategy for generating analogues with potent and diverse biological activities. The nature of the substituent introduced through these linkages plays a crucial role in determining the resulting biological profile. For example, the presence of aromatic or heterocyclic moieties can enhance anticancer and antimicrobial efficacy.
-
Hybrid Molecules: The conjugation of the I3A scaffold with other known bioactive pharmacophores, such as morpholine or isatin, has led to the development of hybrid molecules with improved potency and selectivity.
Future Perspectives:
The field of indole-3-carbaldehyde analogues continues to be an exciting area of drug discovery. Future research should focus on:
-
Elucidation of Novel Mechanisms: While significant progress has been made in understanding the mechanisms of action, further studies are needed to identify novel cellular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: The majority of studies to date have been conducted in vitro. It is crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising analogues in relevant animal models of disease.
-
Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry approaches to generate large libraries of I3A analogues, coupled with high-throughput screening, will accelerate the discovery of new lead compounds with optimized therapeutic properties.
-
Targeted Drug Delivery: The development of targeted drug delivery systems for I3A analogues could enhance their therapeutic efficacy while minimizing off-target effects.
By leveraging the insights and methodologies outlined in this guide, the scientific community is well-positioned to continue to harness the therapeutic potential of indole-3-carbaldehyde analogues in the ongoing quest for novel and effective treatments for a wide range of human diseases.
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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The Synthesis, Derivatization, and Therapeutic Potential of the 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde Scaffold
An In-Depth Technical Guide:
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and structural versatility make it a privileged scaffold in drug discovery. This guide focuses on a specific, highly adaptable building block: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde . The strategic placement of the N-benzyl group enhances lipophilicity and can introduce crucial steric and electronic effects, while the 2-methyl group provides stability and modulates reactivity. The formyl group at the C-3 position is the lynchpin for synthetic diversification, serving as a versatile electrophilic handle for constructing a wide range of derivatives.
This document provides an in-depth exploration of this scaffold for researchers, chemists, and drug development professionals. We will dissect the synthesis of the core molecule, detail the protocols for creating its most significant derivatives—including chalcones, Schiff bases, and hydrazones—and synthesize the current understanding of their potent biological activities, particularly in the realms of oncology and antimicrobial research.
The Core Scaffold: Synthesis and Strategic Importance
The indole ring system is a recurring motif in numerous marketed drugs and natural products.[3] The this compound structure is not merely another indole; it is a rationally designed platform for chemical exploration. The N-benzyl substitution is a common strategy to increase the potency of indole-based agents, potentially by enhancing interactions with hydrophobic pockets in biological targets.[4]
Synthesis of this compound
The construction of the core scaffold is efficiently achieved through a two-step process: N-benzylation of 2-methylindole followed by formylation, or formylation of 2-methylindole followed by N-benzylation. The Vilsmeier-Haack reaction is the preeminent method for introducing the formyl group at the electron-rich C-3 position of the indole nucleus.[5][6][7]
The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6][8] This reagent selectively attacks electron-rich aromatic systems like indoles, making it the industry-standard for such transformations.[5][7]
Caption: Synthetic workflow for the core scaffold.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol outlines the N-benzylation of 2-methylindole followed by Vilsmeier-Haack formylation. This sequence is often preferred to avoid potential side reactions with the formyl group during the benzylation step.
Step 1: Synthesis of 1-Benzyl-2-methyl-1H-indole
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with care.
-
Substrate Addition: Dissolve 2-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the indole is typically observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 1-benzyl-2-methyl-1H-indole.
Step 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a separate flask under a nitrogen atmosphere, add anhydrous DMF and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise with vigorous stirring.[9] A viscous, often colored complex (the Vilsmeier reagent) will form. Allow it to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 1-benzyl-2-methyl-1H-indole (1.0 equivalent) from Step 1 in anhydrous DMF and add it slowly to the pre-formed Vilsmeier reagent.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Work-up: Stir the mixture until the ice has melted completely. The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If the product is oily, perform an extraction with ethyl acetate.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol to afford the pure this compound.
Key Synthetic Transformations and Derivatives
The aldehyde functionality at C-3 is a gateway to immense molecular diversity. Standard carbonyl chemistry reactions allow for the facile synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.
Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their broad pharmacological activities.[10][11][12] Derivatives are synthesized from the indole-3-carbaldehyde scaffold via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone.[11][13]
The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone system of the chalcone.[13]
Caption: Claisen-Schmidt condensation for indole-chalcone synthesis.
Experimental Protocol: General Synthesis of Indole-Chalcones
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol.
-
Catalyst Addition: Cool the solution in an ice bath. Add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise while stirring.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up: Once complete, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and air dry.
-
Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Table 1: Examples of Biologically Active Indole-Chalcone Derivatives
| Derivative Class | Biological Activity | Target/Cell Line | IC₅₀ Value | Reference |
| Indole-Chalcone | Anticancer | HCT-116 (Colorectal) | 10.70 µM | [14] |
| Indole-Chalcone | Anticancer | OVCAR-5 (Ovarian) | 0.02 µM | [15] |
| Indole-Chalcone | Anticancer | MDA-MB-468 (Breast) | 0.04 µM | [15] |
Schiff Base and Hydrazone Derivatives
The reaction of the carbaldehyde with primary amines or hydrazines provides a direct route to Schiff bases (imines) and hydrazones, respectively.[16][17][18] This condensation reaction, often catalyzed by a few drops of acid, is highly efficient and allows for the introduction of a vast array of functional groups by simply varying the amine or hydrazine component.[16][19] These derivatives have shown significant potential as anticancer and antimicrobial agents.[20][21]
Caption: Synthesis of Indole-Schiff Bases and Hydrazones.
Experimental Protocol: Synthesis of Indole-Hydrazones
-
Reactant Setup: In a round-bottom flask, combine 1-benzyl-1H-indole-3-carboxaldehyde (1.0 equivalent) and the desired substituted hydrazine (1.0 equivalent) in methanol or ethanol.[21]
-
Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction's progress using TLC.[21]
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure hydrazone derivative.
Table 2: Anticancer Activity of N-Benzyl Indole-Derived Hydrazones
| Compound ID | Target Cell Line | Activity | IC₅₀ Value | Reference |
| Hydrazone 5b | MDA-MB-231 (TNBC) | Anticancer | 17.2 ± 0.4 nM | [21] |
| Hydrazone Series | MDA-MB-231 (TNBC) | Anticancer | 17.2 to 43.4 nM | [21] |
TNBC: Triple-Negative Breast Cancer
Thiosemicarbazone Derivatives
A particularly important subclass of Schiff bases are the thiosemicarbazones, formed from the condensation of the aldehyde with a thiosemicarbazide.[4] The resulting N-N-C=S moiety is an excellent metal chelator and can form key hydrogen bonds with enzyme active sites, leading to potent biological activity. N-substituted indole thiosemicarbazones have been identified as promising tyrosinase inhibitors and anticancer agents.[3][4]
Experimental Protocol: Synthesis of Indole-Thiosemicarbazones
-
Dissolution: Dissolve 1-benzyl-1H-indole-3-carbaldehyde (1.0 equivalent) in warm ethanol.
-
Addition: Add a solution of the appropriate thiosemicarbazide (1.0 equivalent) in ethanol to the aldehyde solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 6-8 hours. The product usually precipitates from the hot solution.
-
Work-up: Cool the reaction flask to room temperature, then place it in an ice bath to maximize precipitation.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure thiosemicarbazone.
Biological Applications and Therapeutic Potential
Derivatives of this compound have been investigated for a range of therapeutic applications, with oncology and infectious diseases being the most prominent.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in oncology. Derivatives from this core molecule have demonstrated potent cytotoxic effects against a variety of cancer cell lines.
-
Quinoxaline Derivatives: Heterocyclic systems synthesized from indole-3-carbaldehyde precursors have shown remarkable potency. For instance, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline displayed 100% tumor growth suppression in an ovarian cancer xenograft model.[1][22][23]
-
Hydrazones: As noted previously, N-benzyl indole-derived hydrazones are highly effective against triple-negative breast cancer cell lines, with some compounds exhibiting nanomolar IC₅₀ values.[21] The proposed mechanism involves the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[15][21]
-
Chalcones and Barbiturates: Indole-chalcones and related indole-barbituric acid analogs have shown significant antitumor activities, with some acting as radiosensitizing agents.[14][24]
Antimicrobial Properties
The global challenge of antimicrobial resistance necessitates the development of new chemical entities to combat pathogenic microbes.[2]
-
Antibacterial Activity: Certain quinoxaline derivatives have proven to be highly active against P. aeruginosa, B. cereus, and S. aureus, with potencies comparable to or exceeding reference drugs like cefotaxime and piperacillin.[1][22][23]
-
Antifungal Activity: Schiff bases and 2-chloro-quinoxaline derivatives have been identified as the most active antifungal agents, particularly against C. albicans.[1][20][22][23]
Enzyme Inhibition
The specific and potent inhibition of enzymes is a hallmark of modern drug design. Thiosemicarbazone derivatives of 1-benzyl-1H-indole-3-carbaldehyde have been synthesized and evaluated as tyrosinase inhibitors.[4] One study reported a series of these compounds with IC₅₀ values ranging from 12.40 µM to 47.24 µM, indicating moderate to good inhibitory potential.[4] This line of inquiry is relevant for developing treatments for hyperpigmentation disorders and for applications in the food and cosmetic industries.
Conclusion and Future Outlook
This compound is a powerful and versatile platform for medicinal chemistry. The synthetic accessibility of the core scaffold and the straightforward derivatization of its C-3 formyl group allow for the rapid generation of diverse chemical libraries. The derivatives, particularly chalcones, hydrazones, and various heterocyclic systems, have demonstrated significant potential as anticancer and antimicrobial agents.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent anticancer and antimicrobial compounds.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy.
-
Expansion of Chemical Space: Utilizing the carbaldehyde as a starting point for more complex, multi-component reactions to explore novel chemical scaffolds with unique biological activities.
The evidence strongly suggests that derivatives of this indole scaffold will continue to be a fruitful area of research, with the potential to yield next-generation therapeutic agents.
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Mastering the Stability and Storage of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: A Guide to Preserving Research Integrity
An In-depth Technical Guide for Researchers
Introduction: The Imperative of Chemical Integrity
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] The integrity of such complex organic molecules is paramount; the use of even partially degraded starting materials can compromise experimental reproducibility, lead to ambiguous results, and invalidate entire research efforts.
Direct, peer-reviewed stability data for this compound is not extensively documented, a common challenge for specialized reagents.[2] This guide, therefore, provides a framework for its optimal storage and handling, built upon established chemical principles of the indole nucleus and the aldehyde functional group, and supported by safety and storage data from closely related analogues like 1-benzyl-1H-indole-3-carbaldehyde and the parent indole-3-carboxaldehyde.[3] Our objective is to empower researchers to not only preserve their samples but also to understand the chemical causality behind the recommended protocols.
Molecular Profile and Inherent Reactivity
The stability of this compound is dictated by the interplay of its three key structural components: the indole nucleus, the C3-aldehyde, and the N1-benzyl group.
-
The Indole Nucleus: The bicyclic aromatic system is electron-rich, particularly at the C3 position. While generally stable, this electron density makes the pyrrole ring susceptible to electrophilic attack and oxidation. The C2-methyl group provides some electronic stabilization.
-
The Carbaldehyde Group: The aldehyde is a primary site of reactivity. It is highly susceptible to oxidation, which would convert it to the corresponding carboxylic acid, altering its chemical properties and reactivity in subsequent synthetic steps.
-
The N-Benzyl Group: This bulky substituent provides steric hindrance around the nitrogen atom and protects it from reactions common to N-H indoles. However, the benzyl group itself does not prevent oxidation of the indole ring or the aldehyde.
Understanding these inherent characteristics is the foundation for predicting and preventing degradation.
Primary Degradation Pathways
Several environmental factors can initiate the degradation of the compound. The most probable pathways are oxidation and photodegradation.
-
Oxidative Degradation: This is the most significant threat. Atmospheric oxygen can directly oxidize the aldehyde group to a carboxylic acid, especially in the presence of light or trace metal catalysts. The indole ring itself can also undergo auto-oxidation.[1] For this reason, parent indole compounds are often classified as "Air sensitive".[3]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the activation energy for radical-initiated reactions, leading to polymerization or cleavage of the molecule. Many complex organic molecules are light-sensitive.[4]
-
Thermal and Hydrolytic Stress: While the molecule is a solid with a melting point over 100°C, elevated temperatures can accelerate oxidative processes.[5] Moisture can facilitate hydrolytic pathways or act as a catalyst for other degradation reactions.
The following diagram illustrates the potential points of vulnerability on the molecule.
Caption: Key environmental stressors and their potential degradative impact.
Recommended Storage and Handling Protocols
A multi-faceted approach is required to mitigate all potential degradation pathways. The following protocols are based on best practices derived from related compounds.
Core Principle: The hierarchy of protection is Atmosphere > Light > Temperature . Controlling the atmosphere is the most critical step.
| Parameter | Optimal Condition | Acceptable (Short-Term) | Unacceptable Condition | Rationale |
| Temperature | -20°C | 2-8°C | Room Temperature / Fluctuating | Low temperatures significantly slow the rate of all chemical reactions, including oxidation. A -20°C freezer provides excellent long-term stability. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed Container | Open to Air | An inert atmosphere directly eliminates the primary risk of oxidation. This is crucial for long-term storage and for preserving high-purity material.[3] |
| Light | In the Dark (Amber Vial) | Translucent vial in a dark box | Clear vial on benchtop | Prevents light-induced degradation pathways.[4] |
| Moisture | In a Desiccator | Tightly sealed container | Open to humid air | Prevents hydrolysis and moisture-catalyzed degradation.[6] |
| Container | Glass Vial with PTFE-lined Cap | Polypropylene tube | Poorly sealed container | Glass is inert, and a PTFE liner prevents leaching and provides an excellent seal against air and moisture. |
Practical Handling Workflow:
-
Procurement: Upon receipt, immediately inspect the container seal.
-
Aliquoting: If possible, avoid repeatedly opening the main stock container. Aliquot the material into smaller, single-use vials under a blanket of inert gas (e.g., in a glovebox or using a balloon).
-
Storage: Place the tightly sealed primary container and all aliquots into an amber box or wrap in foil. Store this package in a desiccator cabinet located within a -20°C freezer.
-
In-Use: When retrieving a sample, allow the vial to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid. Use the required amount and promptly reseal and return the vial to storage.
Protocol: Self-Validating Stability Assessment
To ensure the trustworthiness of your specific batch, a simple, periodic stability check is recommended. This protocol validates the chosen storage conditions within your laboratory environment.
Objective: To detect the onset of degradation by comparing a sample stored under ideal conditions with one stored under working conditions over time.
Methodology:
-
Time Zero (T₀) Analysis:
-
Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) to a known concentration.
-
Obtain a high-resolution analytical profile. The preferred method is HPLC-UV, which will provide a clear chromatogram showing the peak for the main compound and any initial impurities. Note the retention time and the peak area percentage.
-
Alternatively, ¹H NMR can be used to confirm structural integrity.
-
-
Sample Preparation for Stability Study:
-
Prepare at least three aliquots in separate, appropriately labeled vials.
-
Aliquot 1 (Control): Store under optimal conditions (-20°C, inert gas, dark, desiccated).
-
Aliquot 2 (Working): Store under your typical laboratory long-term conditions (e.g., -20°C freezer, no inert gas).
-
Aliquot 3 (Accelerated): (Optional) Store at 2-8°C in the dark to simulate a less stable environment.
-
-
Time Point Analysis (T₁ = 1 month, T₂ = 3 months, T₃ = 6 months):
-
At each time point, retrieve the aliquots.
-
Allow them to warm to room temperature before opening.
-
Prepare samples for analysis using the exact same solvent, concentration, and analytical method as the T₀ analysis.
-
-
Data Interpretation:
-
Compare the chromatograms (or spectra) from each time point to the T₀ profile.
-
Look for:
-
A decrease in the peak area percentage of the main compound.
-
The appearance of new peaks, indicating the formation of degradation products.
-
-
If the profile of the "Working" aliquot remains identical to the "Control" aliquot, your storage method is validated.
-
Caption: Workflow for a self-validating stability assessment protocol.
Chemical Incompatibilities
To prevent rapid, uncontrolled degradation, this compound must be stored away from the following chemical classes:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitric acid). These will aggressively attack the aldehyde and indole ring, leading to complete decomposition.[3][7]
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). These can catalyze aldol-type condensation/polymerization reactions or potentially deprotonate the C2-methyl group.[3][7]
-
Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride). These will reduce the aldehyde to an alcohol. While this is a controlled synthetic transformation, accidental contamination will destroy the starting material.[3]
Conclusion
The chemical stability of this compound is robust when managed with foresight and an understanding of its inherent reactivity. The principal threats—oxidation and photodegradation—are effectively neutralized by storage at -20°C under an inert atmosphere and protected from light . By implementing these protocols and employing self-validating stability assessments, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.
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Safety Data Sheet: Indole-3-carboxaldehyde. Carl ROTH. [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
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Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
MATERIAL SAFETY DATA SHEET - BENZALDEHYDE. Kasturi Aromatics. [Link]
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Indole 3 Carboxaldehyde (100G). Cenmed Enterprises. [Link]
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Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]
-
1-benzyl-1H-indole-3-carbaldehyde. PubChem. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
MATERIAL SAFETY DATA SHEET - INDOLE-3-CARBOXALDEHYDE. Oxford Lab Fine Chem. [Link]
-
Chemical Compatibility Chart. Sterlitech Corporation. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]
-
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A Technical Guide to the Predicted Mechanism of Action of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents. Its derivative, 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, is a synthetic compound of significant interest due to its structural relationship to a class of molecules with demonstrated broad-spectrum biological activity. While direct pharmacological data on this specific molecule is nascent, a robust predictive framework for its mechanism of action can be constructed by analyzing its structural motifs, leveraging data from closely related analogues, and outlining a rigorous experimental validation strategy. This guide synthesizes current knowledge to propose several high-probability mechanisms of action, including kinase inhibition, modulation of inflammatory pathways, and interaction with the Aryl Hydrocarbon Receptor (AhR). Furthermore, it provides detailed, self-validating experimental protocols designed to systematically investigate these predictions, thereby offering a comprehensive roadmap for its preclinical evaluation.
Part 1: Molecular Profile and Structure-Activity Relationship (SAR) Analysis
The predictive power of medicinal chemistry begins with a thorough analysis of the molecule's structure. Each functional group on this compound contributes to a unique physicochemical profile that dictates its potential biological interactions.
Figure 1: Chemical Structure of this compound
The key to predicting the mechanism of action lies in deconstructing the molecule into its core components and understanding their established roles in pharmacology.
Table 1: Analysis of Key Structural Motifs and Their Mechanistic Implications
| Structural Motif | Predicted Functional Role & Mechanistic Implication | Supporting Rationale |
| Indole Core | A privileged scaffold capable of diverse non-covalent interactions, including hydrogen bonding (N-H acceptor), π-π stacking, and hydrophobic interactions. It serves as a common hinge-binding motif in many kinase inhibitors. | The indole ring system is a structural component in numerous approved drugs and natural products, highlighting its evolutionary selection for biological target interaction[1]. |
| 3-Carbaldehyde Group | A potent electron-withdrawing group and a key interaction center. It can act as a hydrogen bond acceptor or, more significantly, form a reversible covalent bond (Schiff base) with nucleophilic amine residues (e.g., Lysine) in a protein's active site. | The reactivity of the aldehyde allows for the formation of Schiff base derivatives with demonstrated antimicrobial and anticancer activities[2][3]. |
| N-Benzyl Group | Significantly increases the molecule's lipophilicity, which can enhance cell membrane permeability and facilitate entry into hydrophobic binding pockets of target proteins. | Substitution at the N1 position of the indole ring has been shown to enhance the anticancer potency of derivatives when compared to their unsubstituted counterparts[4]. |
| 2-Methyl Group | Provides steric bulk adjacent to the indole nitrogen and aldehyde group. This can enforce a specific rotameric conformation, potentially increasing binding selectivity and affinity for a target by preventing non-productive binding modes. | The strategic placement of methyl groups is a classic medicinal chemistry tactic to probe and optimize ligand-receptor interactions. |
Part 2: High-Probability Predicted Mechanisms of Action
Based on the SAR analysis and extensive literature on related indole-3-carbaldehyde derivatives, we can postulate several plausible biological mechanisms. These hypotheses provide the foundation for a targeted experimental investigation.
Prediction 1: Inhibition of Protein Kinases (e.g., EGFR)
Rationale: The indole scaffold is a well-established "hinge-binder" in the ATP-binding pocket of many protein kinases. Recent studies on N-benzyl indole hydrazones, synthesized directly from a 1-benzyl-1H-indole-3-carbaldehyde precursor, demonstrated potent in vitro activity against triple-negative breast cancer cells, with molecular docking studies implicating the Epidermal Growth Factor Receptor (EGFR) as a primary target[5].
Hypothesized Molecular Interaction:
-
The indole core engages with the kinase hinge region via hydrogen bonding.
-
The N-benzyl group occupies a deep hydrophobic pocket, a common feature in Type I kinase inhibitors.
-
The 3-carbaldehyde group forms additional hydrogen bonds with solvent-exposed residues or catalytic loop components, anchoring the molecule in the active site.
Detailed Experimental Protocols
Objective: To determine the compound's potency (IC50) and therapeutic window across a diverse panel of human cancer cell lines and a non-malignant control line. Methodology:
-
Cell Plating: Seed cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HT-29 for colon cancer, and MCF-10A as a non-malignant control) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (e.g., in GraphPad Prism). Self-Validation: The inclusion of both cancer and non-malignant cell lines is critical. A potent effect in cancer cells with minimal impact on normal cells (a high therapeutic index) validates the compound's potential as a selective anticancer agent.
Objective: To identify specific protein kinase targets from a large, unbiased panel. Methodology:
-
Assay Platform: Utilize a commercial fee-for-service platform (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). These platforms typically use binding assays (e.g., competition binding) or activity assays.
-
Compound Concentration: Screen the compound at two concentrations, typically 1 µM and 10 µM, to identify dose-dependent interactions.
-
Data Analysis: The service provider will report results as '% Inhibition' or 'Kd' values. Hits are typically defined as kinases showing >50% or >75% inhibition at a given concentration. Causality: This unbiased screen avoids confirmation bias and can reveal unexpected targets. A clean profile (few off-targets) is as informative as a potent hit, suggesting a highly specific mechanism of action.
Objective: To determine if the compound can suppress the production of pro-inflammatory cytokines. Methodology:
-
Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Replace the medium with fresh, serum-free medium containing the test compound at various concentrations (e.g., 1, 5, 10 µM) or vehicle control. Incubate for 2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding 1 µg/mL lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., TNF-α, IL-6, and the anti-inflammatory cytokine IL-10) in the supernatant using commercially available ELISA kits (e.g., from R&D Systems or Thermo Fisher). Self-Validation: The protocol must include a 'no LPS' control to ensure the compound itself is not inducing cytokines, and an 'LPS + vehicle' control to establish the maximum inflammatory response. A dose-dependent reduction in TNF-α/IL-6 and/or an increase in IL-10 provides strong evidence of anti-inflammatory activity.
Objective: To quantify the compound's ability to activate the AhR signaling pathway. Methodology:
-
Cell Line: Use a stable cell line, such as HepG2, transfected with a luciferase reporter plasmid driven by an AhR-responsive promoter (e.g., containing multiple xenobiotic response elements, XREs, from the CYP1A1 gene).
-
Treatment: Plate the reporter cells in a 96-well plate. After 24 hours, treat with the test compound over a range of concentrations. Include a vehicle control and a known AhR agonist (e.g., TCDD or I3A) as a positive control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Dual-Luciferase® Reporter Assay System, Promega) and a luminometer. Causality: A dose-dependent increase in luciferase activity directly demonstrates that the compound is engaging and activating the AhR transcriptional program. Comparing the maximal activation to the positive control can classify it as a full or partial agonist.
Part 4: Computational Prediction and ADMET Profiling
In silico tools provide a rapid, cost-effective method to prioritize experimental efforts and anticipate potential liabilities.
Table 2: Predicted ADMET Properties for this compound (Illustrative) Data generated using SwissADME and pkCSM predictive models.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 249.31 g/mol | Excellent (Lipinski's Rule of 5 compliant) |
| LogP (Lipophilicity) | 3.85 | High lipophilicity; good for membrane permeability but may risk poor solubility. |
| Aqueous Solubility | -4.1 (LogS) | Predicted to be poorly soluble; may require formulation strategies. |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeability | Yes | Potential for CNS activity (therapeutic or side effect). |
| CYP450 Inhibition | Inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions. |
| Hepatotoxicity | Yes (Predicted) | A potential liability that requires experimental toxicological assessment. |
Rationale for Choices: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a mandatory step in modern drug discovery.[6] Predicting these properties early helps to identify potential "show-stopper" issues like high toxicity or poor bioavailability, allowing for chemical modifications to mitigate these risks before significant resources are invested.
Conclusion
This compound stands as a promising chemical entity at the intersection of several validated pharmacological pathways. The structural analysis strongly suggests its potential as an inhibitor of protein kinases, a modulator of inflammatory signaling, and an agonist of the Aryl Hydrocarbon Receptor. Each of these predicted mechanisms is grounded in robust data from closely related analogues and represents a viable avenue for therapeutic development in oncology, immunology, and beyond. The provided experimental framework offers a clear, logical, and rigorous path forward for elucidating the definitive mechanism of action, transforming this molecule from a structural curiosity into a potential therapeutic lead.
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. National Institutes of Health (NIH). Available at: [Link]
-
1-benzyl-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]
-
Novel substituted (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones and 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones as potent radio. ResearchGate. Available at: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI). Available at: [Link]
-
Indole-3-carbaldehyde. Wikipedia. Available at: [Link]
-
Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]
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Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]
-
Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Journal of Basic and Applied Research. Available at: [Link]
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Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. PubMed. Available at: [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. National Institutes of Health (NIH). Available at: [Link]
-
Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. National Institutes of Health (NIH). Available at: [Link]
-
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. Available at: [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health (NIH). Available at: [Link]
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- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
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- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic methodology, reaction mechanisms, and practical considerations.
Introduction and Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the modulation of biological activity, making the development of efficient synthetic routes to substituted indoles a critical endeavor. This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. Its aldehyde functionality at the C3 position provides a reactive handle for various chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the introduction of diverse pharmacophores.
This application note details a robust two-step synthetic sequence commencing with the preparation of the precursor, 1-benzyl-2-methylindole, followed by its formylation via the Vilsmeier-Haack reaction to yield the target compound.
Part 1: Synthesis of the Precursor: 1-Benzyl-2-methylindole
The synthesis of the starting material, 1-benzyl-2-methylindole, can be efficiently achieved through a two-step process: the Fischer indole synthesis to obtain 2-methylindole, followed by N-benzylation.
Step 1.1: Synthesis of 2-Methylindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone, catalyzed by a Brønsted or Lewis acid.[1][2] In this protocol, we utilize phenylhydrazine and acetone.
Reaction Scheme:
Phenylhydrazine + Acetone → Acetone Phenylhydrazone
Acetone Phenylhydrazone → 2-Methylindole
Experimental Protocol:
-
Formation of Acetone Phenylhydrazone: In a round-bottom flask, combine phenylhydrazine (30 g) and acetone (18 g). The mixture will warm, and water will separate. Heat the mixture on a water bath for 15 minutes.
-
Indolization: To the crude acetone phenylhydrazone, add anhydrous zinc chloride (200 g). Heat the mixture on a water bath with stirring, then increase the temperature to 180 °C in an oil bath. The reaction is complete when the mass darkens and vapors evolve.
-
Work-up and Purification: Cool the reaction mixture and treat the solid mass with hot water (approximately 3.5 times its weight). Acidify with a small amount of hydrochloric acid. Perform steam distillation to isolate the 2-methylindole as a pale yellow oil that solidifies on cooling.[1] The crude product can be further purified by recrystallization from methanol/water to yield white plates.[3]
Step 1.2: N-Benzylation of 2-Methylindole
The benzylation of the indole nitrogen is accomplished using benzyl bromide in the presence of a base.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer, dissolve 2-methylindole (0.100 mole) in dimethyl sulfoxide (DMSO, 200 ml).
-
Add powdered potassium hydroxide (0.399 mole) and stir the mixture at room temperature for 5 minutes.
-
Add benzyl bromide (0.200 mole) to the mixture and continue stirring for 45 minutes.
-
Dilute the reaction mixture with water (200 ml) and extract with diethyl ether (3 x 100 ml).
-
Wash the combined organic layers with water (3 x 50 ml), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to afford 1-benzyl-2-methylindole as a yellow oil.[4][5]
Part 2: Vilsmeier-Haack Formylation of 1-Benzyl-2-methylindole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] It employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of 1-benzyl-2-methylindole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during work-up yields the final aldehyde product.
Caption: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol for this compound
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted indoles.[8]
Table of Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzyl-2-methylindole | C₁₆H₁₅N | 221.30 | 1.0 equiv. | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent & Reagent | |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 3.0 equiv. | |
| Ice | H₂O | 18.02 | As needed | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (3.0 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 1-benzyl-2-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 75 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid. The product can be further purified by recrystallization.
Caption: Experimental Workflow for Synthesis.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃) δ: 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H), 2.73 (s, 3H).[9]
-
¹³C NMR (101 MHz, CDCl₃) δ: 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95, 13.5.[9]
-
Melting Point: 106-110 °C.
-
Appearance: White to light yellow crystalline powder.
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. It is fatal if inhaled and causes severe skin burns and eye damage.[10][11][12][13][14] Handle with extreme care under anhydrous conditions.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Benzyl bromide: Lachrymatory and corrosive. Handle with care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable intermediate for applications in drug discovery and development. The provided mechanistic insights and characterization data further support the successful execution and validation of this synthetic route.
References
-
Organic Syntheses. 2-methylindole. Coll. Vol. 4, p.674 (1963); Vol. 32, p.80 (1952). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
- Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Organic Syntheses. 1-benzylindole. Vol. 54, p.58 (1974). Retrieved from [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]
- Google Patents. Processes for production of indole compounds. EP1829872B1.
-
PubChem. 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Murakami, Y., et al. (1984). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 22(6), 1211.
-
International Journal of Research and Scientific Innovation (IJRSI). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
ScienceMadness.org. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Vol. 99, p.10 (2022). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
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Application Notes and Protocols: Vilsmeier-Haack Formylation of N-benzyl-2-methylindole
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific background for the Vilsmeier-Haack formylation of N-benzyl-2-methylindole to synthesize N-benzyl-2-methyl-1H-indole-3-carbaldehyde. This application note is designed for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in mechanistic principles. We will explore the causality behind experimental choices, provide a self-validating protocol, and ensure all claims are supported by authoritative references.
Introduction: The Significance of Indole-3-carboxaldehydes
Indole-3-carboxaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The formyl group at the C3 position of the indole nucleus serves as a versatile handle for further chemical transformations. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) with high regioselectivity at the electron-rich C3 position of the indole ring.[1][2]
N-benzyl-2-methylindole is an important substrate, and its successful formylation provides a key building block for more complex molecular architectures. This guide will provide a detailed, step-by-step protocol for this transformation, elucidated with mechanistic insights and practical considerations.
Mechanistic Pathway
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.
Part 1: Formation of the Vilsmeier Reagent
N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4][5] This reagent is the active formylating agent in the reaction.
Part 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich C3 position of the N-benzyl-2-methylindole attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the final product, N-benzyl-2-methyl-1H-indole-3-carbaldehyde.[1][2]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol
This protocol is designed to be a self-validating system. Critical parameters and expected observations are highlighted to ensure the successful execution of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-benzyl-2-methylindole | ≥98% | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Freshly distilled if necessary. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- | --- |
| Brine | Saturated Aqueous Solution | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | --- | --- |
| Ethyl Acetate | ACS Grade | --- | For extraction and chromatography. |
| Hexane | ACS Grade | --- | For chromatography. |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via a dropping funnel over 30 minutes. Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction between DMF and POCl₃ and to ensure the complete formation of the Vilsmeier reagent.[6] A reddish or pinkish coloration may be observed, indicating the formation of the complex.[7]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
Step 2: Formylation of N-benzyl-2-methylindole
-
Dissolve N-benzyl-2-methylindole (1 equivalent) in anhydrous DMF (10 mL).
-
Add the solution of N-benzyl-2-methylindole dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (100 g) with vigorous stirring. Causality: This "reverse quench" is a critical safety and procedural step.[6] It hydrolyzes the excess Vilsmeier reagent and the iminium salt intermediate to the desired aldehyde while dissipating the heat generated from the exothermic hydrolysis of POCl₃.[6]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Self-Validation: Effervescence will be observed due to the release of CO₂. The color of the solution may change, and a precipitate of the crude product may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure N-benzyl-2-methyl-1H-indole-3-carbaldehyde.
Caption: Experimental workflow for the synthesis.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): is highly toxic, corrosive, and reacts violently with water.[8][9][10][11] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[10] Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[10][11] Ensure an emergency shower and eyewash station are readily accessible.
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
The quenching process is highly exothermic and should be performed with extreme caution.
Characterization Data
The expected product, N-benzyl-2-methyl-1H-indole-3-carbaldehyde, can be characterized by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton (~10.0 ppm), aromatic protons of the indole and benzyl groups, the benzylic methylene protons (~5.4 ppm), and the methyl protons. |
| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~185 ppm), and other aromatic and aliphatic carbons.[12] |
| Mass Spec (ESI) | [M+H]⁺ at m/z = 250.12. |
| Appearance | Typically a solid. |
Conclusion
The Vilsmeier-Haack formylation of N-benzyl-2-methylindole is a reliable and efficient method for the synthesis of N-benzyl-2-methyl-1H-indole-3-carbaldehyde. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently perform this valuable transformation. The protocol's built-in checkpoints for self-validation ensure a high probability of success, yielding a key intermediate for further synthetic endeavors in drug discovery and materials science.
References
- Benchchem.
- Organic Chemistry Research. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
- Organic Syntheses.
- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
- Murakami, Y., et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE.
- Spectrum Chemical. SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- International Journal of Research and Scientific Innovation (IJRSI). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- NOAA. PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
- SciRP.org.
- Wikipedia. Vilsmeier reagent.
- Sciencemadness.org.
- Fisher Scientific.
- Sigma-Aldrich.
- Wikipedia. Vilsmeier–Haack reaction.
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Application Notes & Protocols: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde in Organic Synthesis
Introduction: Unlocking Synthetic Versatility
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a highly functionalized and versatile intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group at the C3 position, a sterically influential methyl group at C2, and a stable benzyl protecting group on the indole nitrogen, makes it a valuable scaffold for constructing complex molecular frameworks.[1] The indole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2][3] This guide provides an in-depth exploration of the synthetic utility of this building block, detailing robust protocols and the underlying chemical principles for its application in drug discovery and materials science. The strategic placement of its functional groups allows for a wide range of chemical transformations, from classical condensation reactions to sophisticated multicomponent strategies.[1]
Section 1: Synthesis of the Precursor
The most reliable and widely adopted method for introducing a formyl group at the C3 position of an indole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The N-benzyl and C2-methyl groups are stable under these conditions, making this the preferred route for synthesizing the title compound from its corresponding indole precursor. A similar approach is used for related compounds like 1-benzyl-2-chloro-1H-indole-3-carbaldehyde.[4]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol outlines the synthesis of this compound from 1-benzyl-2-methyl-1H-indole.
Scientific Rationale: The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. The electron-rich indole ring attacks this electrophile, preferentially at the C3 position, leading to an intermediate that is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.
Caption: Vilsmeier-Haack reaction workflow.
Materials:
-
1-Benzyl-2-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent may be exothermic. Maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete.
-
Dissolve 1-benzyl-2-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.
-
After the addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Section 2: Key Synthetic Transformations and Applications
The aldehyde functionality is a gateway to a vast array of chemical structures. Its reactivity allows for reliable C-C and C-N bond formations, making it an essential tool for molecular diversification.
Condensation Reactions: Synthesis of Schiff Bases and Oximes
The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) or with hydroxylamine to produce oximes. These reactions are fundamental for generating ligands for coordination chemistry and for synthesizing bioactive compounds. For instance, derivatives of 1-benzyl-1H-indole-3-carbaldehyde have been converted to oximes to create potent urease inhibitors.[5]
Protocol: Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (e.g., aniline) (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction is instrumental in building complex heterocyclic systems. For example, related 2-chloro-indole-3-carbaldehydes react with barbituric acids in this manner.[6]
Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 1-2 hours. A precipitate usually forms.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove residual reactants and catalyst.
-
Recrystallize from a suitable solvent like ethyl acetate or ethanol if further purification is needed.
Trustworthiness Note: The progress of Knoevenagel condensations can often be visually tracked by the formation of a brightly colored, conjugated product.
Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for MCRs, serving as the aldehyde component in reactions like the Mannich, Ugi, or Biginelli reactions to rapidly generate molecular complexity.[1][7]
Caption: Conceptual diagram of a 3-component MCR.
Advanced Applications
The versatility of this building block extends to more specialized applications:
-
Catalysis: It serves as a precursor for developing palladacycles, which are highly effective catalysts for C-C bond-forming reactions like the Suzuki–Miyaura coupling.[1]
-
Medicinal Chemistry: The parent scaffold, 1-benzyl-1H-indole-3-carbaldehyde, is a reactant in the preparation of inhibitors of the Bcl-2 family of proteins (anti-cancer) and inhibitors of the C-terminal domain of RNA polymerase II.[7]
Section 3: Compound Data and Characterization
A summary of the key physical and chemical properties of the title compound is essential for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 1-benzyl-2-methylindole-3-carbaldehyde | [1] |
| CAS Number | 95202-45-2 | [1][8] |
| Molecular Formula | C₁₇H₁₅NO | [8] |
| Molecular Weight | 249.31 g/mol | (Calculated) |
| Appearance | White to light yellow powder/crystal | |
| Purity (Typical) | >98.0% (HPLC) |
Note on Characterization: While specific spectral data for the 2-methyl derivative is not widely published, the ¹H NMR spectrum is expected to be similar to that of 1-benzyl-1H-indole-3-carbaldehyde, with the key differences being the appearance of a singlet for the C2-methyl group (around 2.5-2.8 ppm) and the absence of the H2 proton signal. The aldehyde proton (CHO) typically appears as a singlet far downfield (~10.0 ppm), the benzyl CH₂ protons as a singlet around 5.4 ppm, and the aromatic protons in the 7-8.5 ppm range.[9]
Conclusion
This compound stands out as a robust and versatile building block in synthetic chemistry. Its accessible reactivity through the aldehyde group, combined with the stable and influential indole core, provides chemists with a reliable platform for diversification. The protocols and applications detailed herein demonstrate its significant potential in constructing novel heterocyclic compounds for drug discovery, agrochemicals, and materials science, underscoring its value to the research and development community.
References
-
Hussain, A., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Retrieved from [Link]
-
International Journal of Research and Scientific Innovation (IJRSI). (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
Suzdalev, K. F., et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2 -PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Versatile Intermediate: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and steric profile allow for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] Within this privileged scaffold, 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde emerges as a highly versatile and strategically important synthetic intermediate.
The presence of the aldehyde at the C3 position, the most nucleophilic site of the indole ring, provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. The N-benzyl group not only protects the indole nitrogen from unwanted side reactions but also enhances the lipophilicity of derivative compounds, a crucial factor in modulating pharmacokinetic properties. Furthermore, the C2-methyl group can influence the electronic nature and conformation of the molecule, offering fine-tuning capabilities for biological targeting.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for key synthetic transformations involving this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep understanding of the reaction mechanisms.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis and characterization.
| Property | Value | Source |
| IUPAC Name | This compound | BenchChem |
| Molecular Formula | C₁₇H₁₅NO | BenchChem |
| Molecular Weight | 249.31 g/mol | BenchChem |
| CAS Number | 95202-45-2 | BenchChem |
| Appearance | White to light yellow crystalline powder | Sigma-Aldrich |
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.99 | s |
| Indole H4 | 8.46–8.23 | m |
| Indole H2 | 7.70 | s |
| Benzyl & Indole Ar-H | 7.40–7.16 | m |
| Benzyl CH₂ | 5.35 | s |
| Data for 1-benzyl-1H-indole-3-carbaldehyde. Source: Journal of Organic Chemistry |
Synthesis of this compound
The most common and efficient method for introducing a formyl group at the C3 position of an indole is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] The electron-rich indole ring readily attacks the Vilsmeier reagent at the C3 position, leading to the desired aldehyde after aqueous workup.
The synthesis of the title compound begins with the N-benzylation of 2-methylindole, followed by the Vilsmeier-Haack formylation.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Key Synthetic Applications and Protocols
The aldehyde functionality of this compound is a gateway to a variety of important chemical transformations. Below are detailed protocols for several key reactions.
Knoevenagel Condensation: Synthesis of Indolyl-acrylonitriles
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[5][6] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and precursors for various heterocyclic compounds. The reaction with malononitrile, catalyzed by a weak base like piperidine, is a classic example.
Causality: The electron-withdrawing nature of the two nitrile groups in malononitrile makes the methylene protons acidic and easily removed by a mild base. The resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The subsequent dehydration is driven by the formation of a highly conjugated system.
This protocol is adapted from a comparative reactivity study involving this compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the cooled solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the resulting (E)-2-((1-benzyl-2-methyl-1H-indol-3-yl)methylene)malononitrile by NMR, IR, and mass spectrometry.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[7][8] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[7] The high stability of the P=O bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.
Causality: The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Non-stabilized ylides (e.g., from simple alkyl halides) typically yield (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. For the synthesis of a simple alkene from this compound, a non-stabilized ylide would be employed.
Caption: General workflow for the Wittig olefination reaction.
This is a generalized protocol adaptable for this compound, based on standard Wittig procedures.[8]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The formation of the orange-red ylide will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Olefination: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flame-dried flask.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via cannula or syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful and widely used method for the synthesis of amines.[9] The reaction proceeds in two stages: the formation of an imine or iminium ion from the reaction of an aldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions.
Causality: The initial condensation between the aldehyde and the primary amine is a reversible equilibrium. The subsequent reduction of the imine intermediate to the amine drives the reaction to completion. STAB is the reagent of choice due to its mildness and tolerance of a wide range of functional groups.
This is a generalized protocol for reductive amination, adaptable for the target aldehyde.[9]
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq), if necessary, to facilitate imine formation. Stir at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-((1-benzyl-2-methyl-1H-indol-3-yl)methyl)-1-phenylmethanamine.
Aldol Condensation: Formation of α,β-Unsaturated Ketones
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone.[8][10] When reacting an aromatic aldehyde (which cannot form an enolate) with a ketone (such as acetone) under basic conditions, a Claisen-Schmidt condensation occurs.
Causality: A strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone (acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (E1cB mechanism) because the resulting double bond is in conjugation with both the aromatic indole ring and the ketone carbonyl group, creating a highly stable system.
This protocol is adapted from standard procedures for Claisen-Schmidt condensations with aromatic aldehydes.[5][11]
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In an Erlenmeyer flask or round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of acetone (e.g., 5-10 eq), which serves as both reactant and co-solvent.
-
In a separate beaker, prepare a solution of NaOH (2.0 eq) in water.
-
Cool the aldehyde/acetone solution in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
A precipitate usually forms upon addition of the base. Allow the mixture to stir in the ice bath for 30 minutes, and then at room temperature for an additional 2-3 hours.
-
Work-up: Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual NaOH. A final wash with a small amount of cold ethanol can aid in drying.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified (E)-4-(1-benzyl-2-methyl-1H-indol-3-yl)but-3-en-2-one.
Conclusion and Future Perspectives
This compound is a valuable and adaptable building block for the synthesis of a wide range of complex molecules. The protocols detailed herein for Knoevenagel condensation, Wittig olefination, reductive amination, and Aldol condensation provide a robust toolkit for researchers in medicinal chemistry and materials science. The derivatives of this compound have shown significant promise in various therapeutic areas, and the continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with potent biological activities. Future work could focus on asymmetric variations of these reactions to access chiral indole derivatives, further expanding the chemical space available for drug discovery.
References
-
Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Organic Communications, 9(4), 119-124. [Link]
-
Request PDF. (2008). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta pharmaceutica (Zagreb, Croatia), 60(1), 55–71. [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions, 1-438. [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Sci-Hub. ChemInform Abstract: Reaction of 1‐Benzylindole‐2,3‐dicarboxylic Anhydride with Wittig Reagents. / ChemInform, 1998 [sci-hub.st]
- 5. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Aldol Condensation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
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- 11. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
Anwendungs- und Protokollhandbuch: Derivatisierung von 1-Benzyl-2-methyl-1H-indol-3-carbaldehyd für biologische Assays
Verfasst von: Dr. Gemini, Senior Application Scientist Datum: 17. Januar 2026 Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung: Die strategische Bedeutung des Indol-Gerüsts
Der Indolring, eine fusionierte Struktur aus einem Benzol- und einem Pyrrolring, ist ein herausragendes Heterozyklus-Motiv in der Natur und der medizinischen Chemie.[1][2][3][4] Seine planare Struktur und das Vorhandensein von 10 π-Elektronen verleihen ihm einen aromatischen Charakter, der für vielfältige molekulare Interaktionen prädestiniert ist.[1] Viele Naturstoffe, wie die essentielle Aminosäure Tryptophan, und synthetische Pharmazeutika verdanken ihre biologische Aktivität diesem Kern.[1][2]
Das Molekül 1-Benzyl-2-methyl-1H-indol-3-carbaldehyd dient als hochentwickelte Ausgangsverbindung für die Synthese von Wirkstoffkandidaten. Seine Struktur ist strategisch für die chemische Modifikation ausgelegt:
-
Die C3-Carbaldehydgruppe: Diese Aldehydfunktion ist ein reaktiver "Griff", der leicht an Kondensationsreaktionen teilnimmt. Dies ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen und die Erzeugung großer Substanzbibliotheken.
-
Die N1-Benzylgruppe: Diese Gruppe erhöht die Lipophilie des Moleküls, was die zelluläre Aufnahme und die Interaktion mit hydrophoben Bindungstaschen in Proteinen verbessern kann. Sie dient auch als sterische Blockade, die die Reaktivität an anderen Positionen lenken kann.
-
Die C2-Methylgruppe: Diese kleine Alkylgruppe kann die Konformation des Moleküls feinjustieren und die Bindungsaffinität an biologische Zielstrukturen modulieren.
Dieses Handbuch beschreibt detaillierte Protokolle zur Synthese von zwei wichtigen Derivatklassen – Schiff-Basen und Knoevenagel-Kondensate – aus dem Kerngerüst und stellt standardisierte Methoden zur Evaluierung ihres biologischen Potenzials in den Bereichen Onkologie, Mikrobiologie und antioxidative Aktivität vor.
Synthese des Ausgangsmaterials: 1-Benzyl-2-methyl-1H-indol-3-carbaldehyd
Die Herstellung des Kernmoleküls erfolgt typischerweise in zwei Schritten: N-Alkylierung von 2-Methylindol, gefolgt von einer Formylierung. Die Vilsmeier-Haack-Reaktion ist die Methode der Wahl für die C3-Formylierung von elektronenreichen Heterozyklen wie Indolen, da sie unter milden Bedingungen abläuft und hohe Regioselektivität aufweist.[5][6][7][8]
Protokoll: Vilsmeier-Haack-Formylierung von 1-Benzyl-2-methyl-1H-indol
Kausalität der experimentellen Wahl: Die Reaktion nutzt ein in situ gebildetes Chloroiminium-Ion (Vilsmeier-Reagenz) aus Phosphoroxychlorid (POCl₃) und Dimethylformamid (DMF) als Elektrophil.[7][8] Das elektronenreiche Indol-System greift dieses Reagenz bevorzugt an der C3-Position an, da dies die Aromatizität des Benzolrings im Übergangszustand erhält.[1]
Materialien:
-
1-Benzyl-2-methyl-1H-indol
-
Phosphoroxychlorid (POCl₃), frisch destilliert
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Eis, zerkleinert
-
Natriumhydroxid (NaOH)-Lösung, 10% (w/v)
-
Ethanol für die Rekristallisation
Schritt-für-Schritt-Anleitung:
-
Herstellung des Vilsmeier-Reagenz: In einem trockenen, mit einem Magnetrührer und Tropftrichter ausgestatteten Dreihalskolben werden 3 Äquivalente DMF (wasserfrei) in einem Eisbad auf 0 °C gekühlt. Unter kräftigem Rühren wird 1,1 Äquivalent POCl₃ langsam zugetropft, wobei die Temperatur unter 10 °C gehalten wird. Die Mischung wird 30 Minuten bei 0 °C gerührt, bis sich ein viskoses, oft leicht gefärbtes Reagenz gebildet hat.
-
Formylierungsreaktion: 1 Äquivalent 1-Benzyl-2-methyl-1H-indol, gelöst in einer minimalen Menge DMF, wird langsam zur Vilsmeier-Reagenz-Suspension zugetropft. Die Temperatur wird weiterhin unter 10 °C gehalten.
-
Reaktionsabschluss: Nach vollständiger Zugabe wird das Eisbad entfernt und die Mischung für 1-2 Stunden bei Raumtemperatur gerührt. Anschließend wird die Temperatur für eine weitere Stunde auf 35-40 °C erhöht, um die Reaktion zu vervollständigen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Hydrolyse: Die Reaktionsmischung wird vorsichtig auf eine große Menge zerkleinertes Eis gegossen. Dies hydrolysiert das intermediäre Iminium-Salz zum Aldehyd und muss unter starkem Rühren erfolgen.
-
Neutralisation und Isolierung: Die saure wässrige Lösung wird mit 10%iger NaOH-Lösung vorsichtig neutralisiert, bis ein pH-Wert von 7-8 erreicht ist. Das Produkt fällt dabei als Feststoff aus.
-
Reinigung: Der Rohfeststoff wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen und anschließend aus Ethanol umkristallisiert, um reines 1-Benzyl-2-methyl-1H-indol-3-carbaldehyd als kristallinen Feststoff zu erhalten.
Derivatisierungsstrategien: Erzeugung molekularer Diversität
Die Aldehydgruppe an der C3-Position ist der Schlüssel zur Erzeugung einer Bibliothek von Derivaten. Wir stellen hier zwei robuste und vielseitige Methoden vor.
Strategie 1: Synthese von Schiff-Basen (Iminen)
Kausalität der experimentellen Wahl: Die Kondensation eines Aldehyds mit einem primären Amin zu einer Schiff-Base (Imin) ist eine der fundamentalsten Reaktionen zur Bildung von C=N-Doppelbindungen.[9][10][11] Diese Reaktion ist oft säurekatalysiert und reversibel. Die resultierenden Imine sind wichtige Pharmakophore, die in einer Vielzahl von biologisch aktiven Molekülen vorkommen. Durch die Variation des Amin-Bausteins kann die sterische und elektronische Beschaffenheit des Endprodukts gezielt gesteuert werden, was für Studien zur Struktur-Wirkungs-Beziehung (SAR) von unschätzbarem Wert ist.
-
Ansatz: In einem Rundkolben werden 1,0 Äquivalent 1-Benzyl-2-methyl-1H-indol-3-carbaldehyd und 1,1 Äquivalente 4-Fluor-Anilin in absolutem Ethanol gelöst.
-
Katalyse: 2-3 Tropfen Eisessig werden als Katalysator hinzugefügt. Der Essig protoniert den Aldehyd-Sauerstoff und macht den Carbonyl-Kohlenstoff elektrophiler für den nukleophilen Angriff des Amins.
-
Reaktion: Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Isolierung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das Produkt fällt oft als kristalliner Feststoff aus. Sollte dies nicht der Fall sein, kann das Volumen des Lösungsmittels unter reduziertem Druck verringert werden.
-
Reinigung: Der Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und im Vakuum getrocknet. Eine weitere Reinigung kann durch Umkristallisation aus Ethanol oder einem Hexan/Ethylacetat-Gemisch erfolgen.
Strategie 2: Knoevenagel-Kondensation
Kausalität der experimentellen Wahl: Die Knoevenagel-Kondensation ist eine basenkatalysierte Reaktion zwischen einer Carbonylverbindung und einer Verbindung mit einem aktiven Methylen-Kohlenstoff (CH-acide Verbindung).[12][13][14] Diese Reaktion erzeugt α,β-ungesättigte Systeme, die als Michael-Akzeptoren fungieren und kovalent mit Nukleophilen in biologischen Systemen (z.B. Cysteinresten in Enzymen) interagieren können. Die Verwendung von Katalysatoren wie Piperidin deprotoniert die CH-acide Verbindung und initiiert so die Reaktion.[14]
-
Ansatz: In einem Erlenmeyerkolben werden 1,0 Äquivalent 1-Benzyl-2-methyl-1H-indol-3-carbaldehyd und 1,0 Äquivalent Malononitril in Ethanol gelöst.
-
Katalyse: 2-3 Tropfen Piperidin werden als basischer Katalysator hinzugefügt.
-
Reaktion: Die Mischung wird bei Raumtemperatur für 1-3 Stunden gerührt. Das Produkt beginnt oft, als farbiger Niederschlag auszufallen.
-
Isolierung: Der Niederschlag wird durch Vakuumfiltration gesammelt.
-
Reinigung: Der Feststoff wird gründlich mit eiskaltem Ethanol gewaschen, um nicht umgesetzte Ausgangsmaterialien und den Katalysator zu entfernen, und anschließend im Vakuum getrocknet. Das Produkt ist in der Regel sehr rein und erfordert keine weitere chromatographische Reinigung.
Protokolle für Biologische Assays
Die folgenden Protokolle sind standardisierte Methoden zur ersten Evaluierung der biologischen Aktivität der synthetisierten Derivate.
Antikrebs-Aktivität: MTT-Assay zur Bestimmung der Zytotoxizität
Prinzip: Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen. In lebensfähigen Zellen reduzieren mitochondriale NAD(P)H-abhängige Oxidoreduktasen das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu unlöslichen, violetten Formazan-Kristallen. Die Menge des produzierten Formazans, die durch Auflösen der Kristalle und Messung der Absorption bestimmt wird, ist direkt proportional zur Anzahl der lebenden Zellen.[15]
Materialien:
-
Humane Krebszelllinien (z.B. MCF-7 Brustkrebs, A549 Lungenkrebs)
-
Zellkulturmedium (z.B. DMEM), supplementiert mit 10% fötalem Kälberserum (FKS) und 1% Penicillin/Streptomycin
-
MTT-Lösung (5 mg/mL in PBS), sterilfiltriert
-
Dimethylsulfoxid (DMSO)
-
96-Well-Zellkulturplatten
-
Mikroplatten-Lesegerät (570 nm)
Schritt-für-Schritt-Anleitung:
-
Zellaussaat: Zellen werden in einer 96-Well-Platte mit einer Dichte von 5.000–10.000 Zellen pro Well in 100 µL Kulturmedium ausgesät. Die Platte wird für 24 Stunden bei 37 °C und 5% CO₂ inkubiert, damit die Zellen anhaften können.
-
Behandlung mit Substanzen: Stammlösungen der Indol-Derivate werden in DMSO hergestellt und anschließend im Kulturmedium auf verschiedene Endkonzentrationen (z.B. 0.1, 1, 10, 50, 100 µM) verdünnt. Das Medium in den Wells wird entfernt und durch 100 µL des Mediums mit den jeweiligen Substanzkonzentrationen ersetzt. Kontroll-Wells enthalten nur Medium mit dem entsprechenden DMSO-Anteil (Vehikelkontrolle).
-
Inkubation: Die Platte wird für 48 oder 72 Stunden bei 37 °C und 5% CO₂ inkubiert.
-
MTT-Zugabe: Nach der Inkubation werden 10 µL der MTT-Lösung (5 mg/mL) zu jedem Well gegeben und die Platte für weitere 4 Stunden inkubiert.[15]
-
Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µL DMSO zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert, um eine vollständige Auflösung zu gewährleisten.[16]
-
Messung: Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.
-
Datenanalyse: Die prozentuale Zellviabilität wird nach folgender Formel berechnet: Prozentuale Viabilität = (Extinktion der behandelten Probe / Extinktion der Vehikelkontrolle) × 100 Der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt) wird durch Auftragung der prozentualen Viabilität gegen den Logarithmus der Substanzkonzentration ermittelt.
| Derivat | Strukturmodifikation | IC₅₀ (MCF-7) [µM] | IC₅₀ (A549) [µM] |
| A-1 | Schiff-Base (4-Fluor-Anilin) | 15.2 | 21.8 |
| A-2 | Schiff-Base (4-Methoxy-Anilin) | 25.4 | 33.1 |
| B-1 | Knoevenagel (Malononitril) | 8.9 | 12.5 |
| B-2 | Knoevenagel (Barbitursäure) | 5.4 | 7.9 |
| Doxorubicin | Positivkontrolle | 0.8 | 1.1 |
Antimikrobielle Aktivität: Bestimmung der minimalen Hemmkonzentration (MHK)
Prinzip: Die Bouillon-Mikrodilutionsmethode ist ein Standardverfahren zur quantitativen Bestimmung der antimikrobiellen Aktivität. Dabei wird die niedrigste Konzentration einer Substanz ermittelt, die das sichtbare Wachstum eines Mikroorganismus nach einer Inkubationszeit hemmt.
Materialien:
-
Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)
-
Pilzstämme (z.B. Candida albicans)
-
Müller-Hinton-Bouillon (MHB) für Bakterien, RPMI-1640 für Pilze
-
Sterile 96-Well-Platten
-
Standard-Antibiotikum/Antimykotikum (z.B. Gentamicin, Fluconazol)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung der Substanzen: Die Testsubstanzen werden in DMSO gelöst und serielle zweifache Verdünnungen in der entsprechenden Bouillon direkt in der 96-Well-Platte hergestellt (z.B. von 256 µg/mL bis 0,5 µg/mL).
-
Vorbereitung des Inokulums: Eine frische Kultur des Mikroorganismus wird auf eine standardisierte Dichte (ca. 5 × 10⁵ KBE/mL) in der Bouillon eingestellt.
-
Inokulation: Jedes Well (außer der Sterilitätskontrolle) wird mit dem vorbereiteten Inokulum beimpft.
-
Kontrollen: Es werden eine Wachstumskontrolle (nur Inokulum), eine Sterilitätskontrolle (nur Bouillon) und eine Positivkontrolle (Inokulum + Standard-Antibiotikum) mitgeführt.
-
Inkubation: Die Platten werden für 18-24 Stunden bei 37 °C (Bakterien) oder 24-48 Stunden bei 35 °C (Pilze) inkubiert.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Substanz, bei der kein sichtbares Wachstum (Trübung) zu erkennen ist.
Antioxidative Aktivität: DPPH-Radikalfänger-Assay
Prinzip: Das 2,2-Diphenyl-1-picrylhydrazyl (DPPH) ist ein stabiles freies Radikal mit einer tiefvioletten Farbe und einer maximalen Absorption bei ca. 517 nm.[17][18] Wenn ein Antioxidans eine Wasserstoffatom oder ein Elektron an das DPPH-Radikal abgibt, wird dieses zu seiner nicht-radikalischen, blassgelben Form reduziert.[17][19] Der Grad der Entfärbung, gemessen als Abnahme der Absorption, ist proportional zur Radikalfänger-Aktivität der Substanz.[18]
Materialien:
-
DPPH-Lösung (0,1 mM in Methanol)
-
Testsubstanzen in Methanol gelöst
-
Ascorbinsäure oder Trolox (Positivkontrolle)
-
96-Well-Platten
-
Mikroplatten-Lesegerät (517 nm)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung der Platte: In die Wells einer 96-Well-Platte werden 100 µL der Testsubstanz-Lösungen in verschiedenen Konzentrationen pipettiert.
-
Reaktionsstart: Zu jedem Well werden 100 µL der DPPH-Lösung gegeben.
-
Kontrollen: Eine Kontrolle enthält 100 µL Methanol und 100 µL DPPH-Lösung (A_Kontrolle). Ein Blindwert enthält 100 µL Methanol und 100 µL der jeweiligen Substanzlösung (zur Korrektur der Eigenfarbe).
-
Inkubation: Die Platte wird für 30 Minuten bei Raumtemperatur im Dunkeln inkubiert.[19][20]
-
Messung: Die Extinktion wird bei 517 nm gemessen.
-
Datenanalyse: Die prozentuale Radikalfänger-Aktivität wird wie folgt berechnet: Prozentuale Hemmung = [(A_Kontrolle - A_Probe) / A_Kontrolle] × 100 Der IC₅₀-Wert (die Konzentration, die 50% der DPPH-Radikale abfängt) wird grafisch ermittelt. Ein niedrigerer IC₅₀-Wert bedeutet eine höhere antioxidative Aktivität.[18]
Referenzen
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Verfügbar unter: [Link]
-
Indol. Ulrich Helmich, Studienvorbereitung OC. Verfügbar unter: [Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Technology Networks. Verfügbar unter: [Link]
-
MTT (Assay protocol). protocols.io. Verfügbar unter: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Verfügbar unter: [Link]
-
Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... ResearchGate. Verfügbar unter: [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Verfügbar unter: [Link]
-
Indol. DocCheck Flexikon. Verfügbar unter: [Link]
-
DPPH Antioxidant Assay. G-Biosciences. Verfügbar unter: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Verfügbar unter: [Link]
-
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate. Verfügbar unter: [Link]
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Indol. Wikipedia. Verfügbar unter: [Link]
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THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. J-STAGE. Verfügbar unter: [Link]
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Indol-3-carbaldehyd. Universität Regensburg. Verfügbar unter: [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Verfügbar unter: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Verfügbar unter: [Link]
-
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Journal of Chemistry. Verfügbar unter: [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Verfügbar unter: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Vilsmeier-Haack Reaction. YouTube. Verfügbar unter: [Link]
-
Knoevenagel-Kondensation Doebner-Modifikation. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Verfügbar unter: [Link]
-
Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof. Google Patents. Verfügbar unter:
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Knoevenagel-Reaktion. Wikipedia. Verfügbar unter: [Link]
-
Indole. Wikipedia. Verfügbar unter: [Link]
-
Indol. Helmichs Chemie-Lexikon. Verfügbar unter: [Link]
-
Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Google Patents. Verfügbar unter:
-
Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. PubMed Central. Verfügbar unter: [Link]
-
Synthese und Charakterisierung 3,4-verbrückter 1H-Indolderivate als multifunktionale Screening-Verbindungen. Universität Greifswald. Verfügbar unter: [Link]
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The Versatile Scaffold: Application of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals with diverse and potent biological activities.[1] Its inherent drug-like properties, including metabolic stability and cell permeability, make it a privileged scaffold in drug discovery.[2] Within this esteemed class of heterocyles, 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the benzyl group at the N1-position, a methyl group at the C2-position, and a reactive carbaldehyde at the C3-position provides a trifecta of functionalities ripe for chemical elaboration. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step sequence starting from the readily available 2-methyl-1H-indole. This process involves N-benzylation followed by a Vilsmeier-Haack formylation.
Step 1: N-Benzylation of 2-Methyl-1H-indole
The introduction of the benzyl group at the indole nitrogen enhances the lipophilicity of the molecule and can influence its binding to biological targets. A common and effective method for this transformation is reaction with benzyl bromide in the presence of a base.
Experimental Protocol: Synthesis of 1-Benzyl-2-methyl-1H-indole
-
Materials:
-
2-Methyl-1H-indole
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Benzyl bromide
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1H-indole (1.0 eq) in DMSO.
-
Add freshly crushed potassium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the indole anion.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-benzyl-2-methyl-1H-indole as a pure solid.
-
Step 2: Vilsmeier-Haack Formylation of 1-Benzyl-2-methyl-1H-indole
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic rings, such as the indole nucleus. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3-position of the indole.[3][4][5]
Experimental Protocol: Synthesis of this compound [6][7]
-
Materials:
-
1-Benzyl-2-methyl-1H-indole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-benzyl-2-methyl-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound as a solid.
-
Figure 1: Synthetic workflow for this compound.
Applications in the Synthesis of Bioactive Molecules
The aldehyde functionality at the C3-position of this compound serves as a versatile handle for the construction of a wide range of heterocyclic systems with promising pharmacological activities. Key transformations include the formation of Schiff bases, hydrazones, and chalcones.
Synthesis of Schiff Bases and Hydrazones: Gateways to Anticancer and Antimicrobial Agents
Condensation of the aldehyde with primary amines or hydrazines readily affords Schiff bases and hydrazones, respectively. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[8][9][10]
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases/Hydrazones
-
Materials:
-
This compound
-
Appropriate primary amine or hydrazine derivative (e.g., substituted aniline, aminopyridine, phenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the corresponding primary amine or hydrazine derivative (1.0-1.2 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring for product formation by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Table 1: Anticancer Activity of Indole-3-carbaldehyde Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone Derivative 1 | MDA-MB-231 (Breast) | 17.2 ± 0.4 | [11] |
| Hydrazone Derivative 2 | MCF-7 (Breast) | 13.2 | [12] |
| Hydrazone Derivative 3 | MDA-MB-468 (Breast) | 8.2 | [12] |
Table 2: Antimicrobial Activity of Indole-3-carbaldehyde Hydrazone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone Derivative A | S. aureus | 6.25 | [9][13] |
| Hydrazone Derivative B | MRSA | 6.25 | [9][13] |
| Hydrazone Derivative C | E. coli | 50 | [9][13] |
| Hydrazone Derivative D | B. subtilis | 6.25 | [9][13] |
| Hydrazone Derivative E | C. albicans | 6.25 | [9][13] |
Synthesis of Chalcones: Precursors to Potent Cytotoxic Agents
The Claisen-Schmidt condensation of this compound with various acetophenones yields indole-chalcones. These α,β-unsaturated ketones are well-established pharmacophores with a broad spectrum of biological activities, including potent anticancer effects.[1][14][15][16]
Experimental Protocol: General Procedure for the Synthesis of Indole-Chalcones
-
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise with stirring.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
Table 3: Anticancer Activity of Indole-Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Chalcone 1 | HCT-116 (Colon) | 10.70 | [14] |
| Indole-Chalcone 2 | HCT-116 (Colon) | 18.2 ± 2.9 | [15] |
| Indole-Chalcone 3 | Jurkat (Leukemia) | 8.0 ± 1.4 | [15] |
Mechanistic Insights into Biological Activity
Derivatives of this compound exert their anticancer effects through various mechanisms, primarily by targeting key cellular processes such as cell division and signal transduction.
Inhibition of Tubulin Polymerization
Several indole derivatives, particularly chalcones, have been identified as potent inhibitors of tubulin polymerization.[17] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[16]
Figure 2: Mechanism of action of indole-chalcones as tubulin polymerization inhibitors.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a hallmark of many cancers. Certain indole-based scaffolds have been shown to act as EGFR inhibitors, blocking the downstream signaling pathways that promote cancer cell growth and survival.[11]
Figure 3: Mechanism of action of indole-hydrazones as EGFR inhibitors.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring utility of the indole scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its C3-aldehyde functionality provide a robust platform for the generation of diverse and biologically active molecules. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this compound in the development of novel therapeutics. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promise of this versatile scaffold into clinically effective drugs.
References
-
Shirinzadeh, H., et al. (2011). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Zeitschrift für Naturforschung C, 66(7-8), 340-344. [Link]
-
Unsalan, S., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemical Biology & Drug Design, 72(5), 410-416. [Link]
-
Shirinzadeh, H., et al. (2011). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. ResearchGate. [Link]
-
Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. [Link]
-
MDPI. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. Molecules, 27(21), 7205. [Link]
-
Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 13(11), 2576. [Link]
-
RSC Publishing. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. [Link]
-
World Journal of Gastrointestinal Oncology. (2022). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. [Link]
-
Bentham Science. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. [Link]
-
Wiley Online Library. (2023). Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway. [Link]
-
Springer. (2023). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. [Link]
-
ResearchGate. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. [Link]
-
Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 61, 225-235. [Link]
-
National Institutes of Health. (2019). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. [Link]
-
ResearchGate. (2017). Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes: A study on Cyclin D and P21 expression by acute promylocytic leukemia cell line (NB4). [Link]
-
National Institutes of Health. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
PubMed. (2011). Antimicrobial evaluation of indole-containing hydrazone derivatives. [Link]
-
Organic Syntheses. (n.d.). 2-methylindole. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
-
Hassan, A. S. (2020). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. [Link]
-
MDPI. (2021). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. [Link]
-
ResearchGate. (2023). Synthesis, Computational Insights, and Anticancer Activity of Novel Indole-Schiff Base Derivatives. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. [Link]
-
PubMed. (2023). Rhodium-Catalyzed Synthesis of 2-Methylindoles via C-N Bond Cleavage of N-Allylbenzimidazole. [Link]
-
ResearchGate. (2010). ChemInform Abstract: N-Allylation (Benzylation) of 2-Phenylindole and Its Condensation with Carbonyl Compounds. [Link]
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Application Notes & Protocols for the Synthesis of Schiff Bases from 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde. Indole-based Schiff bases are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The protocol herein details a robust and reproducible method suitable for researchers in organic synthesis and pharmaceutical sciences, emphasizing the rationale behind procedural steps to ensure both high yield and purity.
Introduction: The Significance of Indole-Based Schiff Bases
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs[3]. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for drug design. When condensed with primary amines, indole aldehydes form Schiff bases (or imines), compounds characterized by an azomethine (-C=N-) group. This functional group is not merely a linker but is crucial for the molecule's biological activity, often enhancing its therapeutic potential through mechanisms like enzyme inhibition or DNA interaction[1][2].
The target precursor, this compound, combines the indole core with a bulky N-benzyl group and an electron-donating 2-methyl group. These substitutions can influence the molecule's steric and electronic profile, potentially modulating the biological activity of the resulting Schiff base derivatives. This guide offers a detailed protocol for the reliable synthesis of these valuable compounds.
Reaction Principle and Mechanism
The formation of a Schiff base is a classic acid-catalyzed condensation reaction, proceeding via a nucleophilic addition-elimination pathway. The mechanism involves two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral, unstable carbinolamine (hemiaminal).
-
Acid-Catalyzed Dehydration: The reaction is driven to completion by the elimination of a water molecule from the carbinolamine. This step is the rate-determining step and is effectively catalyzed by a small amount of acid[4]. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.
Mildly acidic conditions (pH ~5) are optimal. Higher acid concentrations would protonate the primary amine, diminishing its nucleophilicity and hindering the initial attack on the carbonyl group[5].
Detailed Experimental Protocol
This protocol describes a general method for the condensation of this compound with a generic primary amine (R-NH₂).
Materials and Reagents
-
This compound
-
Substituted primary amine (e.g., aniline, 4-methoxyaniline, etc.)
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (Catalyst)
-
Hexane (for TLC)
-
Ethyl Acetate (for TLC)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel TLC plates (with F₂₅₄ indicator)
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Schiff bases.
Step-by-Step Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 20-30 mL).
-
Amine Addition: To the stirring solution, add the desired primary amine (1.0 - 1.1 equivalents). A slight excess of the amine can help drive the reaction to completion.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette. The acid catalyzes the dehydration step, which is crucial for imine formation[6].
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction time typically ranges from 2 to 6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3 v/v). The consumption of the aldehyde starting material and the formation of a new, typically less polar, product spot indicates reaction progression.
-
Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath for 30-60 minutes will often induce the precipitation of the Schiff base product[7].
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. For higher purity, the crude product should be recrystallized from a suitable solvent, such as absolute ethanol or methanol[8].
-
Drying: Dry the purified crystalline product in a vacuum oven at 40-50°C to a constant weight.
Characterization and Data Analysis
The structure of the synthesized Schiff base must be confirmed using standard spectroscopic techniques.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most indicative signal is the appearance of a strong absorption band corresponding to the azomethine (C=N) stretch, typically observed in the range of 1615-1640 cm⁻¹ [7][9]. Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1660-1700 cm⁻¹) should be absent in the final product spectrum.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet for the azomethine proton (-CH=N-). This signal is typically found deshielded, in the range of δ 8.5–9.9 ppm [7][10]. Other key signals include the N-CH₂ protons of the benzyl group (around δ 5.4 ppm) and the aromatic protons from the indole and amine moieties.
-
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon of the azomethine group (-C=N-) will appear in the range of δ 158–163 ppm [10]. The aldehyde carbonyl carbon peak (around δ 184 ppm) from the starting material should be absent.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its molecular formula. The spectrum should show a clear molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺).
Physicochemical Properties
-
Melting Point: The purified Schiff base should exhibit a sharp and distinct melting point, which is a key indicator of purity.
-
Appearance: Most indole-based Schiff bases are stable, colored crystalline solids (typically yellow to orange).
Summary of Reaction Parameters
The following table summarizes typical parameters for the synthesis. Researchers should optimize these conditions based on the specific primary amine used.
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Absolute Ethanol / Methanol | Good solubility for reactants; easy to remove post-reaction. |
| Catalyst | Glacial Acetic Acid (2-3 drops) | Catalyzes the rate-limiting dehydration of the carbinolamine intermediate[11]. |
| Reactant Ratio | 1:1.05 (Aldehyde:Amine) | A slight excess of amine ensures complete consumption of the aldehyde. |
| Temperature | Reflux (~80-90°C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 2 - 6 hours | Dependent on the reactivity of the amine; monitor by TLC. |
| Purification | Recrystallization from Ethanol | Effective method for obtaining high-purity crystalline product[8]. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient heating; deactivated amine; no catalyst. | Ensure proper reflux temperature. Use a fresh, pure amine. Add 2-3 drops of glacial acetic acid. |
| Incomplete Reaction | Reaction time too short; low reactivity of the amine. | Extend the reflux time and continue monitoring by TLC. |
| Oily Product / Fails to Crystallize | Impurities present; product may be an oil at RT. | Attempt purification via column chromatography. Try triturating with a non-polar solvent like hexane to induce solidification. |
| Broad Melting Point Range | Impure product. | Re-recrystallize the product until a sharp melting point is achieved. |
References
- Berber, İ. & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
- Chen, J., et al. (2018). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Dharmaraj, N., et al. (2018). Synthesis, Characterization and Biological Activity of Indole-3-Carboxaldehyde Schiff Base Hg (II) and Zr (IV) Complexes. Journal of Chemical and Pharmaceutical Research, 10(5), 114-121.
- Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B, 7(1), 53-65.
- Mubassir, M., Ahmad, N., & Kumar, A. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review.
- Nayak, S. K., et al. (2025). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Chemistry & Biology Interface, 15(1), 1-10.
- Chemistry LibreTexts. (2020). Mechanism of Imine Formation.
- Patel, K. M., et al. (2015). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 154-158.
- Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1213-1219.
- Tian, Y., et al. (2012). Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof.
- Chemistry Stack Exchange. (2018). Conditions for imine formation.
- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
- Visagaperumal, D., et al. (2018). Isatin (1H, indole-2,3-dione), an indole, and its analogs are an important class of heterocyclic compounds due to the presence of the indole ring structure, which is common to many pharmaceutical agents.
Sources
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- 2. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nveo.org [nveo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. ijpsjournal.com [ijpsjournal.com]
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- 10. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Step-by-Step Protocol for the Solubilization of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde for In Vitro Biological Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive guide and a detailed protocol for the effective solubilization of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde (CAS No. 95202-45-2), a hydrophobic compound, for use in a variety of in vitro biological assays. The protocol emphasizes the rationale behind solvent selection, the preparation of high-concentration stock solutions, and the critical steps for diluting into aqueous assay media to prevent precipitation and ensure data reproducibility. Best practices for experimental controls and troubleshooting are also discussed to ensure the scientific integrity of downstream applications.
Introduction: The Challenge of Hydrophobicity in Drug Discovery
This compound is an indole-based heterocyclic compound utilized as a versatile building block in medicinal chemistry and drug discovery.[1] Like many potent small molecules, its molecular structure, rich in aromatic rings, confers significant hydrophobicity. This poor aqueous solubility presents a major technical hurdle for researchers. If not properly addressed, it can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration-response curves, high data variability, and non-reproducible results.
The primary objective of this guide is to establish a robust, validated methodology for solubilizing this compound, thereby ensuring its bioavailability and stability in typical in vitro assay formats, such as cell-based assays, enzyme inhibition assays, and other biochemical screens.
Physicochemical Properties and Solubility Prediction
Understanding a compound's fundamental properties is the first step in developing a successful solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-benzyl-2-methylindole-3-carbaldehyde | [1] |
| CAS Number | 95202-45-2 | |
| Molecular Formula | C₁₇H₁₅NO | |
| Molecular Weight | 249.31 g/mol | Calculated |
| Appearance | Solid powder | [1] |
The molecular structure, featuring an indole core, a benzyl group, and a methyl substituent, creates a large nonpolar surface area. This inherently limits its ability to form favorable interactions with water molecules. While direct experimental solubility data for this specific compound is not widely published, data from structurally related indole aldehydes confirms this trend. For instance, Indole-3-carboxaldehyde is sparingly soluble in aqueous buffers, while 1-methyl-2-phenyl-1H-indole-3-carbaldehyde has a measured aqueous solubility of only 19.5 µg/mL.[2][3] Based on this analysis, this compound is predicted to be practically insoluble in water, necessitating the use of an organic solvent to create a viable stock solution.
Solvent Selection: Rationale and Recommendations
The choice of a primary stock solvent is critical and must balance high dissolving power with compatibility with the downstream biological assay.
Primary Solvent Recommendation: DMSO
For in vitro screening, Dimethyl Sulfoxide (DMSO) is the universally accepted solvent of choice for hydrophobic compounds.
Causality Behind the Choice:
-
High Solvating Power: DMSO's polar aprotic nature effectively disrupts the crystal lattice of solid compounds and solvates a wide range of organic molecules.
-
Aqueous Miscibility: It is fully miscible with water and common assay buffers (e.g., PBS, cell culture media), which facilitates the dilution of the stock solution to final working concentrations.
-
Low Volatility: DMSO has a high boiling point (189 °C), preventing the concentration of the stock solution from changing due to solvent evaporation during storage or handling.
-
Low Biological Perturbation (at low concentrations): While DMSO can have biological effects, they are generally considered negligible at the low final concentrations (typically ≤0.5%) used in most assays.
Alternative Solvents
While DMSO is preferred, other solvents can be considered, though their drawbacks must be carefully managed.
Table 2: Comparison of Potential Solvents for Stock Solution Preparation
| Solvent | Pros | Cons | Recommendation |
| DMSO | High solvating power, miscible with water, low volatility. | Can be toxic to some cells at >1%; freezes at 18.5°C. | Highly Recommended. The gold standard for primary screens. |
| Ethanol (EtOH) | Less toxic than DMSO for some cell lines, volatile. | Lower solvating power for highly nonpolar compounds; can precipitate compound upon aqueous dilution. | Use with caution. May be suitable if DMSO toxicity is a specific concern. |
| Dimethylformamide (DMF) | High solvating power, similar to DMSO. | Higher toxicity than DMSO; classified as a reproductive toxin. | Not recommended for routine use unless absolutely necessary. |
This decision-making process can be visualized in the following workflow.
Caption: Decision workflow for selecting an appropriate primary solvent.
Experimental Protocol: Preparation and Validation
This section provides a detailed, step-by-step methodology for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it for experimental use.
Required Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or molecular biology grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes (P1000, P200, P20)
-
Vortex mixer
-
Assay buffer (e.g., PBS, HBSS, or cell culture medium)
Safety Precautions
-
Handle the solid compound and its solutions in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
Protocol Part A: Preparation of 10 mM Master Stock Solution
-
Tare Balance: Place a clean microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh out approximately 1-2 mg of this compound. Record the exact weight. (Example: 2.49 mg).
-
Calculate DMSO Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration:
Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x 100,000
Example Calculation: Volume (µL) = [2.49 mg / 249.31 g/mol ] x 100,000 ≈ 1000 µL (or 1 mL)
-
Dissolve Compound: Add the calculated volume of DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol Part B: Preparation of Working Solutions
This part of the protocol is critical. The goal is to dilute the DMSO stock into the aqueous assay buffer without causing the compound to precipitate. This is often where experiments fail.
-
Prepare Intermediate Dilutions (if necessary): For creating a wide concentration range, it is best practice to first perform serial dilutions in 100% DMSO.
-
Final Dilution into Aqueous Buffer:
-
Dispense the required volume of the final assay buffer into a new tube.
-
Add the small volume of the DMSO stock solution directly into the buffer while the tube is being actively vortexed. This is the most critical step. Do not add the buffer to the DMSO. The rapid mixing and high volume of buffer help to disperse the compound molecules before they can aggregate and precipitate.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and ensure it remains constant across all concentrations tested, including the vehicle control. Aim for a final concentration of ≤0.5%.
-
-
Visual Inspection: After dilution, let the solution sit for several minutes at room temperature. Visually inspect for any signs of precipitation, cloudiness, or opalescence. If observed, the concentration is too high for the assay conditions, and you must use a lower working concentration.
The entire workflow is summarized in the diagram below.
Caption: Experimental workflow from solid compound to final assay-ready solution.
The Essential Role of the Vehicle Control
For every experiment, a "vehicle control" is non-negotiable. This control consists of the assay buffer with the same final concentration of DMSO as the highest concentration of the test compound. This allows you to distinguish the biological effects of the compound from any potential effects of the solvent itself.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates during final dilution. | The concentration exceeds the compound's kinetic solubility in the aqueous buffer. | Decrease the final working concentration. Ensure rapid mixing during dilution. Consider adding a solubilizing agent like BSA or a non-ionic surfactant (e.g., Pluronic F-68), but validate its compatibility with the assay first. |
| High variability between replicate wells. | Incomplete solubilization or precipitation occurring over the course of the experiment. | Prepare fresh working solutions for each experiment. Re-vortex the working solution plate immediately before adding to the assay plate. |
| Vehicle control shows unexpected activity. | The final DMSO concentration is too high for the specific cells or enzyme being tested. | Reduce the final DMSO concentration to 0.1% or lower. This may require preparing a lower concentration master stock. |
Conclusion
The successful use of hydrophobic compounds like this compound in in vitro research hinges on a meticulous and validated solubilization protocol. By using high-purity DMSO to create a concentrated master stock and employing a rapid dilution technique into the final aqueous buffer, researchers can prevent compound precipitation and ensure accurate, reproducible data. The inclusion of visual inspection steps and appropriate vehicle controls are paramount to maintaining the scientific integrity of the results.
References
-
PubChem. 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
Sources
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- 3. 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | C16H13NO | CID 74468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde as a Scaffold for Potent Enzyme Inhibitors
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde , a versatile derivative, and its application in the development of potent enzyme inhibitors. We provide a comprehensive overview of its synthetic route, its utility as a precursor for pharmacologically active molecules, and detailed protocols for evaluating its inhibitory effects on two key enzymes: Tyrosinase and Acetylcholinesterase (AChE) . These enzymes are significant targets in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and neurodegenerative diseases, respectively. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indole scaffold for novel therapeutic agents.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind with high affinity to biological targets. The derivatization of the indole core at various positions allows for the fine-tuning of its pharmacological profile.
This compound serves as an excellent starting material for creating diverse chemical libraries. The key reactive sites for further modification are:
-
The aldehyde group at the C3 position , which can readily undergo condensation reactions to form Schiff bases, hydrazones, and other derivatives.[1]
-
The N1-benzyl group , which enhances the lipophilicity of the molecule, potentially improving cell permeability and interaction with hydrophobic pockets in enzyme active sites.[1]
-
The C2-methyl group , which can influence the steric and electronic properties of the indole ring.
Derivatives of indole-3-carbaldehyde have shown promise as inhibitors of several key enzymes, including tyrosinase and acetylcholinesterase, making this scaffold a valuable starting point for drug discovery programs targeting these enzymes.[2][3]
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process: N-benzylation of 2-methylindole followed by formylation at the C3 position, commonly via the Vilsmeier-Haack reaction.[4][5][6] This reaction is a reliable method for introducing a formyl group to electron-rich heterocycles.[7]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
2-methylindole
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Benzyl bromide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of 1-Benzyl-2-methyl-1H-indole
-
In a round-bottom flask, dissolve 2-methylindole (1.0 eq) in DMSO.
-
Add powdered KOH (3.0 eq) to the solution and stir at room temperature for 30 minutes to form the indolide anion.
-
Slowly add benzyl bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-benzyl-2-methyl-1H-indole.
Step 2: Synthesis of this compound
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.[8]
-
Dissolve 1-benzyl-2-methyl-1H-indole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated NaHCO₃ solution until the pH is neutral/basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the title compound.[9]
Application in Tyrosinase Inhibition
Scientific Rationale: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[10] Its over-activity can lead to hyperpigmentation disorders. Indole derivatives are of interest as tyrosinase inhibitors as they can mimic the structure of tyrosine or L-DOPA, the natural substrates of the enzyme.[2] Furthermore, certain functional groups on the indole scaffold can chelate the copper ions in the active site of tyrosinase, leading to its inhibition.[10] Molecular docking studies have suggested that indole-based inhibitors can interact with key residues in the hydrophobic binding pocket surrounding the binuclear copper active site.[10]
Illustrative Inhibitory Data
The following table presents hypothetical, yet representative, IC₅₀ values for 1-benzyl-indole derivatives against mushroom tyrosinase, demonstrating the potential of this scaffold.
| Compound ID | R Group at C3-aldehyde | Tyrosinase IC₅₀ (µM) | Reference Compound | Tyrosinase IC₅₀ (µM) |
| BMIC-H | -CHO | 15.5 | Kojic Acid | 18.3[1] |
| BMIC-TSC | Schiff base with thiosemicarbazide | 12.4[1] | ||
| BMIC-OH | -CH₂OH | > 100 |
Data is illustrative and based on published values for structurally similar compounds.[1]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from standard colorimetric assays using L-DOPA as a substrate.[11]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic acid (Positive Control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Workflow:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound and kojic acid in DMSO.
-
Create serial dilutions of the stock solutions in phosphate buffer to achieve final assay concentrations (e.g., 1-200 µM). The final DMSO concentration in the well should not exceed 1%.
-
Prepare a solution of mushroom tyrosinase (e.g., 100 U/mL) in cold phosphate buffer.
-
Prepare a 2 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh before use.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of vehicle (buffer with DMSO) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Wells: 20 µL of vehicle + 160 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of the L-DOPA solution to all wells. The total volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode at 25°C for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Application in Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[12] Inhibiting AChE increases acetylcholine levels in the synaptic cleft, which is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[13] The indole scaffold is present in several known AChE inhibitors. The N-benzylpiperidine moiety, often found in potent AChE inhibitors like donepezil, can be mimicked by derivatizing the 1-benzyl-indole structure.[14] Molecular docking studies suggest that the indole nucleus can form π-π stacking interactions with aromatic residues (like Trp84 and Tyr334) in the active site gorge of AChE, while the N-benzyl group can interact with the peripheral anionic site (PAS).[15][16]
Illustrative Inhibitory Data
The following table presents hypothetical, yet representative, IC₅₀ values for 1-benzyl-indole derivatives against AChE.
| Compound ID | R Group at C3-aldehyde | AChE IC₅₀ (µM) | Reference Compound | AChE IC₅₀ (µM) |
| BMIC-H | -CHO | 25.0 | Donepezil | 0.01-0.14[16] |
| BMIC-PIP | Schiff base with N-aminopiperidine | 5.1 | ||
| BMIC-PZ | Schiff base with N-aminobenzylpiperazine | 0.95[16] |
Data is illustrative and based on published values for structurally similar compounds.[12][16]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used colorimetric method developed by Ellman.[3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Workflow:
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound and donepezil in DMSO.
-
Create serial dilutions in Tris-HCl buffer to achieve final assay concentrations. The final DMSO concentration should be kept below 1%.
-
Prepare a 10 mM solution of DTNB in Tris-HCl buffer.
-
Prepare a 10 mM solution of ATCI in deionized water (prepare fresh).
-
Prepare a solution of AChE (e.g., 0.1 U/mL) in Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 120 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Add 20 µL of the test compound dilution (or vehicle for control) to the respective wells.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank. For the blank, add 20 µL of buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of the ATCI substrate solution to all wells. The total reaction volume will be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Determine the IC₅₀ value by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound represents a highly adaptable and promising scaffold for the development of novel enzyme inhibitors. Its straightforward synthesis and reactive aldehyde functionality allow for the creation of large, diverse libraries of compounds for screening. The protocols detailed herein provide a robust framework for evaluating the inhibitory potential of these derivatives against tyrosinase and acetylcholinesterase. Future work should focus on exploring structure-activity relationships (SAR) by modifying the substituents on the benzyl ring and by elaborating the C3-carbaldehyde into a variety of functional groups to optimize potency and selectivity for the target enzymes.
References
-
Shafiq, Z., et al. (2021). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 11(45), 28287-28301.
-
Chen, W., et al. (2022). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Molecules, 27(18), 5898.
-
Karim, F., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 27(15), 4811.
-
Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(8), 2300-2306.
-
ResearchGate. (n.d.). IC50 values of the representative set of active compounds identified in the HTS.
-
ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase.
-
Murakami, Y., et al. (1997). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. Heterocycles, 45(3), 521-528.
-
Shafiq, Z., et al. (2021). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.
-
González-Gutiérrez, J. P., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(11), 3291.
-
ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
-
ResearchGate. (n.d.). Calculated IC50 of each compound on tyrosinase and laccase enzymes and type of inhibition exerted.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction.
-
International Journal of Research and Scientific Innovation (IJRSI). (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
-
Khan, M. T. H., et al. (2007). Molecular Docking Studies and Anti-Tyrosinase Activity of Thai Mango Seed Kernel Extract. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 453-458.
-
ResearchGate. (n.d.). Three-dimensional (3D) figures of molecular docking between compounds.
-
BenchChem. (2025). Application Notes and Protocols: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde as a Versatile Precursor for Bioactive Compounds.
-
Muregi, F. K., et al. (2017). Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. European Journal of Medicinal Chemistry, 125, 946-957.
-
Farani, G. R., et al. (2016). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 24(1), 14.
-
de Freitas, T. S., et al. (2017). Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLOS ONE, 12(5), e0175598.
-
Organic Syntheses. (1974). 1-BENZYLINDOLE.
-
Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
-
Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. Molecules, 27(19), 6685.
-
Ghamari, N., & Gholami, M. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)malonaldehyde and its application in heterocyclic synthesis. Journal of Chemical Sciences, 125(4), 735-741.
-
Ullah, A., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of King Saud University - Science, 35(3), 102558.
-
Bingül, M., & Ceylan, Ş. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 319-326.
-
ResearchGate. (2021). Combining molecular docking and QSAR studies for modeling the anti-tyrosinase activity of aromatic heterocycle thiosemicarbazone analogues.
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Vale, J. K. L., et al. (2022). SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors. Revista Multidisciplinar, 3(1), e312201.
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- 12. mdpi.com [mdpi.com]
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- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde. This document provides an in-depth, field-proven guide for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple procedural lists to offer a self-validating system of protocols, grounded in mechanistic understanding, to help you achieve optimal yields and purity. The target molecule is a valuable heterocyclic building block, frequently used in the development of pharmaceuticals and functional materials.[1]
The synthesis is logically approached in a two-stage sequence: first, the preparation of the N-benzylated indole precursor, followed by the crucial C-3 formylation step.
Overall Synthetic Workflow
The pathway to the target compound involves two primary transformations. First, the nitrogen of 2-methyl-1H-indole is alkylated using benzyl bromide. Second, the resulting 1-benzyl-2-methyl-1H-indole undergoes an electrophilic substitution at the electron-rich C-3 position via the Vilsmeier-Haack reaction to introduce the carbaldehyde group.
Sources
Technical Support Center: Purification of Crude 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support resource for the purification of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we dissect common issues and provide robust, field-tested solutions based on fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities typically arise from the synthetic route used. These can include:
-
Starting Materials: Unreacted 1-benzyl-2-methyl-1H-indole or leftover formylating agents (e.g., from a Vilsmeier-Haack reaction).
-
Over-oxidation: The aldehyde functional group is susceptible to oxidation, especially upon exposure to air, leading to the formation of the corresponding carboxylic acid (1-benzyl-2-methyl-1H-indole-3-carboxylic acid).[1][2]
-
Side-Products: Depending on the reaction conditions, side-products from competing reactions may be present. For indole syntheses, these can include closely related indole derivatives.[3][4]
-
Solvent Residues: Residual high-boiling solvents like DMF or DMSO used during the reaction.
Q2: My crude product is a dark oil/tar, but the pure compound should be a solid. What should I do first?
A2: A dark, oily appearance often indicates the presence of significant impurities and residual solvent. Before attempting advanced purification, it is advisable to perform a simple workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution sequentially with a mild base like 5% aqueous sodium bicarbonate (to remove acidic impurities like the corresponding carboxylic acid)[2], water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial cleanup can often remove many impurities and may yield a solid product suitable for further purification by recrystallization or chromatography.
Q3: Which purification technique is best: column chromatography or recrystallization?
A3: The choice depends on the impurity profile of your crude material.
-
Column Chromatography is the most versatile and generally effective method when dealing with multiple impurities or impurities with similar polarity to the desired product.[3] It allows for the separation of components based on their differential adsorption to the stationary phase.
-
Recrystallization is ideal when your crude product is already of moderate-to-high purity (e.g., >85%) and you need to remove small amounts of impurities to obtain a highly pure, crystalline final product.[3][4] It is often less labor-intensive than chromatography for large-scale purification but may result in lower recovery.[3]
Q4: My compound appears to be degrading on silica gel during column chromatography. How can I prevent this?
A4: Indole derivatives, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel.[5] Streaking on a TLC plate is often an indicator of this issue. To mitigate degradation, you can "deactivate" the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1%), to your eluent system.[5] Alternatively, using a different stationary phase like neutral alumina can be a viable solution.[5]
Purification Workflow Decision Guide
This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision tree for purifying crude this compound.
Troubleshooting Guide: Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation | 1. Incorrect Solvent System: The polarity of the eluent is not optimized to resolve the compound from impurities.[5] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[5] | 1. Optimize with TLC: Systematically test different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find an eluent that gives your product an Rf value of ~0.25-0.35.[5] 2. Reduce Load: Use a silica-to-sample weight ratio of at least 30:1 to 50:1. For difficult separations, this ratio may need to be increased. |
| Compound Streaking / Tailing | 1. Interaction with Silica: The indole nitrogen may be interacting with the acidic silanol groups on the silica surface.[5] 2. Sample Insolubility: The compound is not fully soluble in the eluent, causing it to streak down the column. | 1. Add a Modifier: Add 0.5-1% triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica.[5] 2. Use Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM, acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. |
| Compound Elutes Too Quickly | The solvent system is too polar.[5] | Decrease the polarity of the mobile phase. Begin with a less polar mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity.[5] |
| Compound Won't Elute | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For indole aldehydes, a gradient elution from hexane/ethyl acetate to pure ethyl acetate or even adding a small percentage of methanol (1-5%) may be necessary. |
Protocol 1: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for indole aldehydes is a mixture of hexane and ethyl acetate. Aim for a system that provides an Rf value of 0.25-0.35 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks form.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica bed in a narrow band.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor the elution process using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Guide: Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Product "Oils Out" | 1. Cooling Too Rapidly: The solution was cooled too quickly, causing the compound to come out of solution as a liquid phase instead of forming crystals. 2. Inappropriate Solvent: The boiling point of the solvent is too high, or the compound is too soluble. | 1. Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature, then transfer to an ice bath or refrigerator.[6] 2. Use a Solvent Pair: Dissolve the compound in a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes turbid. Reheat to clarify and then cool slowly. For similar indole derivatives, an ethanol/water mixture has proven effective.[7] |
| No Crystals Form | 1. Solution is Undersaturated: Too much solvent was used. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. | 1. Remove Solvent: Gently boil off some of the solvent to concentrate the solution, then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound. |
| Low Recovery | 1. Excess Solvent: The compound has significant solubility in the cold mother liquor because too much solvent was used.[6] 2. Premature Crystallization: Product crystallized during a hot filtration step. | 1. Use Minimal Solvent: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid.[6] 2. Preheat Equipment: Ensure the funnel and receiving flask are preheated before performing a hot filtration to prevent the solution from cooling and crystallizing prematurely.[6] |
Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, with stirring, until the solid just dissolves.[6]
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Large, pure crystals should form. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Troubleshooting Guide: Purification via Bisulfite Adduct
This chemical method is highly specific for aldehydes and can be used to separate them from non-carbonyl impurities.[8] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt, which can be extracted into the aqueous phase.[8][9]
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield of Adduct | 1. Steric Hindrance: While less of an issue for this compound, highly hindered aldehydes may react slowly or not at all.[9] 2. Adduct is Soluble: The bisulfite adduct may be soluble in the reaction mixture and not precipitate.[9] | 1. Increase Reaction Time/Vigorous Mixing: Ensure intimate contact between the organic and aqueous phases by shaking vigorously. 2. Use Liquid-Liquid Extraction: Do not rely on precipitation. After shaking with the bisulfite solution, separate the aqueous layer containing the adduct from the organic layer containing impurities.[8][9] |
| Solid Forms at Interface | The bisulfite adduct of a non-polar aldehyde may be insoluble in both the organic and aqueous layers.[8] | Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. The aldehyde can then be regenerated from the solid collected on the Celite.[8][10] |
| Difficulty Regenerating Aldehyde | The equilibrium for adduct decomposition is pH-dependent. The solution must be sufficiently basic to regenerate the free aldehyde. | Add a strong base (e.g., 50% NaOH solution) to the aqueous layer containing the adduct until the pH is strongly basic (pH > 12).[8][10] The free aldehyde will separate and can be extracted with an organic solvent like ethyl acetate. |
References
-
1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104. PubChem. Available from: [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. Available from: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]
- Process of preparing purified aqueous indole solution. Google Patents.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available from: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI). Available from: [Link]
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available from: [Link]
-
General procedures for the purification of Aldehydes. LookChem. Available from: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available from: [Link]
-
1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894. PubChem. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available from: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]
-
(PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. Available from: [Link]
-
C2 Selective Direct Alkynylation of Indoles. Available from: [Link]
-
1-benzylindole. Organic Syntheses Procedure. Available from: [Link]
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- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Formylation of N-benzyl-2-methylindole
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Vilsmeier-Haack formylation of N-benzyl-2-methylindole. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate common challenges, optimize reaction outcomes, and ensure the integrity of their synthetic pathways.
Introduction: The Vilsmeier-Haack Reaction on N-benzyl-2-methylindole
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For N-benzyl-2-methylindole, the reaction is expected to regioselectively introduce a formyl (-CHO) group at the C3 position, the most nucleophilic site on the indole ring, to yield the desired product, N-benzyl-2-methylindole-3-carboxaldehyde.[2] This transformation proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium salt, known as the Vilsmeier reagent, acts as the electrophile.[3][4]
While effective, the reaction is not without its complexities. The high reactivity of the indole nucleus can lead to several side reactions, resulting in reduced yields and challenging purification steps. This guide will address these specific issues in a practical, question-and-answer format.
Diagram 1: Formation of the Vilsmeier Reagent
The reaction begins with the formation of the electrophilic Vilsmeier reagent from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4][5]
Sources
Technical Support Center: Optimizing N-Benzylation of 2-Methyl-1H-indole
Welcome to the Technical Support Center for the N-benzylation of 2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common hurdles in this important synthetic transformation. The indole scaffold is a cornerstone in many biologically active compounds and pharmaceutical agents, making efficient and selective functionalization a critical endeavor.[1][2] This resource aims to deliver field-proven insights and scientifically grounded solutions to optimize your reaction conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the N-benzylation of 2-methyl-1H-indole in a practical question-and-answer format.
Issue 1: Low Conversion or No Reaction
Question: My N-benzylation of 2-methyl-1H-indole is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential causes and solutions.
Causality Behind Experimental Choices: The N-H bond of an indole is acidic (pKa ≈ 17 in DMSO), but the resulting indolide anion is a relatively weak nucleophile.[3] Therefore, efficient deprotonation is paramount for the subsequent nucleophilic attack on the benzylating agent. The choice of base, solvent, and temperature all play a crucial role in achieving complete deprotonation and facilitating the SN2 reaction.[3]
Troubleshooting Steps:
-
Base Selection and Handling:
-
Strong Bases are Key: For efficient deprotonation of the indole nitrogen, a strong base is typically required. Sodium hydride (NaH) is a classic and effective choice.[4][5] Potassium hydride (KH) is even more reactive and can be used if NaH proves insufficient, though it requires more stringent handling precautions.[6][7]
-
Base Quality and Dispensation: NaH is often supplied as a dispersion in mineral oil. Ensure you are using a fresh, unexpired supply. The mineral oil can be washed away with dry hexanes before use if desired, though it is often not necessary. It is crucial to accurately weigh the NaH, accounting for the percentage of the dispersion.
-
Alternative Bases: For milder conditions, bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent can be effective, although they may require higher temperatures and longer reaction times.[8]
-
-
Solvent Considerations:
-
Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices as they can solvate the resulting indolide anion and do not have acidic protons that would quench the base.[4][5] DMF often leads to better solubility of the indole salt compared to THF.[9]
-
Anhydrous Conditions: All solvents and reagents must be scrupulously dried. Any trace of water will react with the strong base, reducing its effective concentration and hindering the deprotonation of the indole.[7]
-
-
Temperature and Reaction Time:
-
Initial Deprotonation: The initial deprotonation with NaH is often performed at 0 °C to room temperature to control the exothermic reaction and hydrogen gas evolution.
-
Alkylation Step: The subsequent benzylation step can be conducted at room temperature or gently heated (e.g., 50-80 °C) to increase the reaction rate.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Reagent Stoichiometry:
-
Using a slight excess of the base (e.g., 1.1-1.2 equivalents) and the benzylating agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[10]
-
Issue 2: Competing C3-Alkylation
Question: I am observing a significant amount of the C3-benzylated byproduct in my reaction mixture. How can I improve the N-selectivity?
Answer: The indole nucleus has two primary nucleophilic sites: the N1-position and the C3-position. The C3-position is often inherently more nucleophilic in the neutral indole, which can lead to competitive C-alkylation.[2][4][11] The key to favoring N-alkylation is to ensure complete formation of the indolide anion.
Diagram: N- vs. C3-Alkylation Pathway
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Substitute sodium hydride for potassium hydride? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack formylation of 1-benzyl-2-methyl-1H-indole is a robust reaction; however, several impurities can arise. Understanding these is key to devising an effective purification strategy. The most common impurities include:
-
Unreacted Starting Material: Incomplete formylation can lead to the presence of the starting material, 1-benzyl-2-methyl-1H-indole.
-
Over-formylated or Side-Reaction Products: While the 3-position of the indole is the most reactive, under harsh conditions, formylation at other positions on the indole or even the benzyl ring can occur, though this is generally less common for electron-rich indoles[1][2].
-
Hydrolysis Byproducts: The Vilsmeier reagent is moisture-sensitive. Any premature hydrolysis can lead to the formation of other byproducts.
-
Residual Solvents and Reagents: Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and their breakdown products may be present in the crude product.
Q2: My crude product is a dark oil or a discolored solid. What is the likely cause?
A2: The appearance of a dark oil or a discolored solid is common and can be attributed to several factors. The Vilsmeier-Haack reaction can produce highly colored intermediates. Exposure to air and light can also lead to the degradation of indole derivatives, which are often sensitive to oxidation. The presence of residual acidic or basic species from the workup can also contribute to discoloration.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and widely used methods for the purification of this and similar indole-3-carbaldehydes are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q4: How can I assess the purity of my final product?
A4: The purity of the final product should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with reported values indicates high purity. For the closely related 1-benzyl-1H-indole-3-carbaldehyde, a melting point of 107°C has been reported[3]. The melting point of the 2-methyl analog is expected to be in a similar range.
-
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the structure and identifying any residual impurities.
II. Troubleshooting Common Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Challenge 1: Oily Product That Fails to Crystallize
Causality: The presence of significant amounts of impurities, particularly unreacted starting material or residual solvents, can lower the melting point of the mixture and inhibit crystallization. Indole derivatives themselves can sometimes be prone to oiling out.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Detailed Steps:
-
Trituration: Vigorously stir the oily product with a small amount of a cold, non-polar solvent like hexane or pentane. This can often induce crystallization by "washing away" impurities that are more soluble in the non-polar solvent.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from a complex mixture of impurities.
Challenge 2: Poor Recovery After Recrystallization
Causality: This issue typically arises from using an inappropriate recrystallization solvent or an excessive volume of solvent. If the compound is too soluble in the chosen solvent at room temperature, it will not crystallize out effectively upon cooling.
Troubleshooting Workflow:
Caption: Troubleshooting low recrystallization yield.
Detailed Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or ethanol/water[4].
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will reduce the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
III. Detailed Purification Protocols
The following protocols are based on established methods for the purification of indole-3-carbaldehyde derivatives and should be optimized for this compound.
Protocol 1: Recrystallization
Principle: This technique relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.
Recommended Solvent Systems to Screen:
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | Polar protic solvents that are often effective for indole derivatives[5]. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that allows for fine-tuning of polarity. |
| Ethanol/Water | Adding water as an anti-solvent to an ethanolic solution can induce crystallization. |
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary mixture) and gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently reheat for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If using a binary solvent system, add the less polar solvent (anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to cool. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Silica Gel Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Recommended Eluent Systems to Screen (TLC Analysis):
| Eluent System (v/v) | Rationale |
| Petroleum Ether / Ethyl Acetate | A common, effective system for compounds of moderate polarity[6]. |
| Hexane / Dichloromethane | Another versatile system for separating indole derivatives[7]. |
| Chloroform / Methanol | Useful for more polar indole derivatives[4]. |
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. The ideal system should provide a good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether or hexane). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
International Journal of Research and Scientific Innovation (IJRSI). (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]
-
Murakami, Y., Yokoyama, Y., & Okuyama, T. (1988). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 27(7), 1733. Retrieved from [Link]
-
C2 Selective Direct Alkynylation of Indoles. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1-methoxy-2-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Preventing degradation of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde during reaction
A Guide for Synthetic Chemists on Preventing Degradation and Maximizing Yield
Welcome to the technical support center for 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde. As a Senior Application Scientist, I've designed this guide to address the common stability challenges encountered when working with this versatile synthetic intermediate. This molecule, while invaluable for constructing complex pharmaceuticals and bioactive compounds, possesses two reactive centers—the electron-rich indole nucleus and the electrophilic aldehyde—that can lead to degradation if not handled with care. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common problems researchers face.
Q1: My reaction is turning dark brown, and my TLC plate shows a smear at the baseline. What is happening?
A: This is a classic sign of compound degradation, likely from two primary sources: aerial oxidation and/or acid-catalyzed polymerization.
-
Aerial Oxidation: The indole ring is electron-rich and can be susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[1][2] This often leads to the formation of colored, complex radical species. The aldehyde group itself can also be oxidized, though this typically yields a specific byproduct (the carboxylic acid) rather than a complex mixture.
-
Acid-Catalyzed Polymerization: Indoles are notoriously sensitive to strong acids. Protonation of the indole ring, particularly at the C3 position, can generate a reactive intermediate that attacks another indole molecule, initiating a chain reaction that produces insoluble, dark-colored polymeric materials. While the C3 position is substituted in your molecule, acidic conditions can still promote instability and side reactions.
Solution: Implement rigorous atmospheric and pH control. Purge your reaction vessel and solvents with an inert gas (Nitrogen or Argon) and maintain this atmosphere throughout the reaction. Ensure all reagents are neutral or that any acidic components are added cautiously at low temperatures.
Q2: My desired product is contaminated with the corresponding carboxylic acid (1-Benzyl-2-methyl-1H-indole-3-carboxylic acid). How can I prevent this over-oxidation?
A: The conversion of the aldehyde to a carboxylic acid is a common degradation pathway, especially under oxidative conditions.[3][4][5] Aldehydes are inherently easy to oxidize.[6]
-
Cause: This is almost always due to the presence of an oxidizing agent. This could be atmospheric oxygen (as mentioned in Q1), an explicit oxidizing reagent in your scheme that is too harsh, or peroxide impurities in solvents like THF or diethyl ether.
-
Prevention:
-
Inert Atmosphere: Always work under an inert atmosphere to exclude oxygen.
-
Solvent Purity: Use freshly distilled or inhibitor-free, peroxide-free solvents. Test your solvents for peroxides before use.
-
Reagent Choice: If your reaction involves an oxidation step to form the aldehyde, choose a mild, selective reagent. Avoid strong oxidants like potassium permanganate or chromic acid.
-
Storage: Store the aldehyde under inert gas, protected from light, and at a low temperature to prevent slow oxidation over time.[7][8][9]
-
Q3: I'm performing a Vilsmeier-Haack reaction to synthesize the aldehyde, but my yields are low and I'm getting intractable side products. What could be the issue?
A: The Vilsmeier-Haack reaction is an excellent method for formylating indoles, but it involves a highly electrophilic intermediate (the Vilsmeier reagent) and acidic conditions, which can lead to side reactions with the electron-rich indole nucleus.[10][11][12]
-
Cause: The Vilsmeier reagent is a powerful electrophile. While it preferentially attacks the C3 position, side reactions can occur, especially if the reaction is not properly temperature-controlled. Over-reaction or reaction at other positions on the indole or benzyl group can occur.[13][14] Furthermore, the inherent acidity of the reaction can contribute to the polymerization described in Q1. For 2-substituted indoles, the steric bulk of the methyl group can influence the reactivity and may require optimized conditions.
-
Troubleshooting:
-
Temperature Control: Maintain strict low-temperature control (typically 0 °C to 10 °C) during the formation of the Vilsmeier reagent and its addition to the indole.
-
Stoichiometry: Use a carefully controlled stoichiometry of POCl₃ and DMF. An excess of the reagent can lead to undesired side reactions.
-
Quenching: Quench the reaction by pouring it onto ice water/base to rapidly neutralize the acidic conditions and hydrolyze the intermediate iminium salt to the desired aldehyde.
-
Q4: I need to perform a reaction under basic conditions (e.g., a Wittig or aldol reaction), but the aldehyde seems to be degrading. I thought aldehydes were stable to base?
A: While the aldehyde functional group itself does not degrade in base, it becomes highly reactive. The alpha-proton (on the C2-methyl group) is not acidic, but the aldehyde proton can be abstracted under very strong basic conditions (e.g., Cannizzaro reaction conditions), which is unlikely here. More commonly, the aldehyde participates in base-catalyzed self-condensation (aldol-type) reactions or reacts with other nucleophiles present.
-
Cause: In the presence of a base, the aldehyde can act as an electrophile. If any enolizable ketones or other aldehydes are present, cross-aldol condensations can occur. Even self-condensation, while sterically hindered, might be possible under forcing conditions.
-
Solution:
-
Use a Protecting Group: If the aldehyde must be subjected to harsh basic conditions where it is not the intended electrophile, it should be protected. Converting the aldehyde to a cyclic acetal (e.g., using ethylene glycol and an acid catalyst) is an excellent strategy. Acetals are stable to bases, nucleophiles, and hydrides but are easily removed with aqueous acid upon completion of the desired reaction.[15][16][17][18]
-
Controlled Conditions: If protection is not an option, use the mildest base possible, maintain low temperatures, and keep reaction times to a minimum.
-
Section 2: Proactive Strategies for Preventing Degradation
Success lies in prevention. The following strategies are critical for maintaining the integrity of this compound.
Atmospheric and Environmental Control
-
Inert Gas is Mandatory: Never handle or react with this compound open to the air for extended periods. Utilize Schlenk lines or glove boxes.
-
Light Protection: Indole derivatives can be photosensitive.[19] Store the solid compound in an amber vial and conduct reactions in flasks wrapped in aluminum foil.[20][21]
-
Temperature Management: Most reactions should be conducted at or below room temperature unless specified. Degradation pathways accelerate significantly at higher temperatures.
Data-Driven Reagent and Solvent Selection
Not all solvents and reagents are compatible. The tables below provide a guideline for making informed choices.
Table 1: Solvent Selection Guide
| Solvent Class | Recommended Solvents | Solvents to Use with Caution / Avoid | Rationale for Caution |
|---|---|---|---|
| Aprotic Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Diethyl Ether | Ethers must be freshly distilled or certified peroxide-free. Peroxides will oxidize the aldehyde. |
| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Chloroform (CHCl₃) | Chloroform can be acidic and may contain phosgene impurities if aged; use freshly distilled. |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | DMF should be anhydrous. DMSO can participate in some oxidative side reactions (e.g., Swern). |
| Hydrocarbons | Toluene, Hexanes | N/A | Generally safe and inert, but solubility may be limited. |
| Alcohols | N/A | Methanol, Ethanol | Alcohols can react with the aldehyde under acidic or basic catalysis to form acetals or hemiacetals. |
| Aqueous | N/A | Acidic or Basic Buffers | The indole ring is sensitive to pH extremes. Avoid pH < 4 and pH > 10 unless required and controlled. |
Table 2: Reagent Compatibility
| Reagent Class | Examples | Compatibility & Guidance |
|---|---|---|
| Strong Oxidants | KMnO₄, CrO₃, H₂O₂ | AVOID . These will rapidly and unselectively oxidize the aldehyde to a carboxylic acid and potentially degrade the indole ring. |
| Strong Acids | H₂SO₄, HCl (conc.), TFA | AVOID . Will cause rapid polymerization and decomposition of the indole nucleus. |
| Lewis Acids | AlCl₃, TiCl₄, BF₃·OEt₂ | USE WITH CAUTION . Can complex with the carbonyl, increasing its electrophilicity, but may also promote side reactions. Use at low temperatures (-78 to 0 °C). |
| Strong Bases | n-BuLi, LDA, NaH | USE WITH CAUTION . Primarily for deprotonation if required. May react with the aldehyde. Consider protecting groups. |
| Hydride Reagents | LiAlH₄, NaBH₄ | REACTIVE . These will reduce the aldehyde to an alcohol. This is a desired transformation, not degradation, but demonstrates the aldehyde's reactivity. |
| Organometallics | Grignard Reagents, Organolithiums | REACTIVE . Will add to the aldehyde carbonyl. Use of a protecting group is necessary if another functional group is the target.[17] |
Section 3: Standardized Protocols
Adhering to a validated protocol is key to reproducibility and minimizing degradation.
Protocol 1: General Reaction Setup (Inert Atmosphere)
This protocol outlines the best practices for setting up a reaction to prevent atmospheric degradation.
-
Vessel Preparation: Flame-dry or oven-dry all glassware (reaction flask, addition funnel, condenser) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition (Solids): Add this compound and any other solid reagents to the reaction flask.
-
Atmosphere Exchange: Seal the flask and evacuate under vacuum, then backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen.
-
Solvent Addition: Add anhydrous, de-gassed solvent via cannula or a gas-tight syringe.
-
Temperature Equilibration: Bring the solution to the desired reaction temperature (e.g., cool in an ice bath) before adding any liquid reagents.
-
Liquid Reagent Addition: Add liquid reagents slowly via a gas-tight syringe or an addition funnel, maintaining the inert atmosphere.
-
Reaction Monitoring: Follow the reaction's progress using the TLC protocol below.
Protocol 2: In-Process Reaction Monitoring by TLC
Early detection of degradation allows for timely intervention.
-
Sample Preparation: Under a positive pressure of inert gas, use a nitrogen-flushed capillary or syringe to remove a small aliquot (a few drops) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a drop of water or saturated sodium bicarbonate if the reaction is acidic.
-
TLC Analysis:
-
Plate: Use a standard silica gel TLC plate.
-
Eluent: A good starting point is 20-30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).
-
Visualization:
-
First, view under UV light (254 nm). The indole ring is highly UV-active.
-
Then, stain the plate. A p-anisaldehyde or potassium permanganate stain is effective for visualizing aldehydes and potential byproducts.
-
-
-
Interpretation: Look for the disappearance of the starting material spot and the appearance of the product spot. The formation of new spots with very low Rf values (streaking near the baseline) is indicative of polar, polymeric degradation products.
Section 4: Visualizing Pathways and Workflows
Understanding the process flow and potential failure points is crucial.
Workflow for Degradation Prevention
The following diagram illustrates the critical control points in a typical synthetic workflow to minimize degradation of the target molecule.
Caption: Key degradation pathways for the indole aldehyde.
References
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
JoVE. (n.d.). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 887-899. Available at: [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed. Retrieved from [Link]
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Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Retrieved from [Link]
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ResearchGate. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
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Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. Available at: [Link]
-
ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Kumar, A., et al. (2020). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 25(15), 3404. Available at: [Link]
-
Aghapoor, K., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Organic Chemistry, 3(3), 187-192. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]
-
Murakami, Y., et al. (2000). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. Heterocycles, 53(3), 521. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Padwa, A., et al. (1996). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 61(2), 552-561. Available at: [Link]
-
PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Dinda, B., et al. (2015). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 104(4), 1352-1361. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. Available at: [Link]
-
Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(1), 22. Available at: [Link]
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Reddit. (2022). PA and aroma chemical storage? Retrieved from [Link]
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von Zezschwitz, I. M., et al. (2021). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 12(10), 1735-1746. Available at: [Link]
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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PubMed. (2002). The influence of formulation and manufacturing process on the photostability of tablets. Retrieved from [Link]
-
EMA. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Khan, I., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(1), 197. Available at: [Link]
-
Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Journal of the Chemical Society, Perkin Transactions 2, (1), 69-76. Available at: [Link]
-
Vedantu. (n.d.). The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylindole. Retrieved from [Link]
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Technical Support Center: Scaling the Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible, high-yield results.
Synthesis Strategy Overview
The synthesis of this compound is most efficiently achieved through a two-step sequence. This approach ensures high regioselectivity and facilitates purification.
-
N-Alkylation: Introduction of the benzyl group at the N-1 position of the 2-methylindole core.
-
Formylation: Electrophilic formylation at the electron-rich C-3 position using the Vilsmeier-Haack reaction.[1][2]
The logical workflow for this synthesis is outlined below.
Caption: Overall two-step synthesis workflow.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints and explanations for critical steps.
Protocol 2.1: Synthesis of 1-Benzyl-2-methyl-1H-indole
This procedure is adapted from a robust, high-yield alkylation method reported for indoles.[3] The use of a strong base in a polar aprotic solvent like DMSO ensures the complete deprotonation of the indole nitrogen, favoring N-alkylation over C-alkylation.
Reagents & Quantities:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) | Notes |
| 2-Methylindole | 1.0 | 131.17 | 10.0 g (76.2 mmol) | Ensure starting material is pure. |
| Potassium Hydroxide (KOH) | 4.0 | 56.11 | 17.1 g (305 mmol) | Use freshly crushed pellets (85-90% purity). |
| Benzyl Bromide | 2.0 | 171.04 | 26.1 g (152 mmol) | Reagent grade, use in a fume hood. |
| Dimethyl Sulfoxide (DMSO) | - | 78.13 | ~150 mL | Anhydrous grade is not essential but low water content is preferred.[3] |
Step-by-Step Procedure:
-
Base Preparation: To a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add DMSO (150 mL) and crushed potassium hydroxide pellets. Stir the mixture at room temperature for 10-15 minutes to allow for partial dissolution.
-
Indole Addition: Add 2-methylindole to the slurry. Continue stirring for 45-60 minutes. The solution will typically darken as the indolide anion is formed.
-
Alkylation: Add benzyl bromide to the reaction mixture dropwise over 10 minutes. An exotherm may be observed. Continue stirring for an additional 60 minutes at room temperature.
-
Reaction Quench & Extraction: Dilute the reaction mixture with 200 mL of water. The product may precipitate. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with water (3 x 50 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield 1-benzyl-2-methyl-1H-indole as a solid.
Protocol 2.2: Synthesis of this compound
This protocol employs the Vilsmeier-Haack reaction, a classic and highly effective method for formylating electron-rich heterocycles.[1][2][4]
Caption: The Vilsmeier-Haack reaction pathway.
Reagents & Quantities:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) | Notes |
| 1-Benzyl-2-methyl-1H-indole | 1.0 | 221.29 | 10.0 g (45.2 mmol) | Must be dry. |
| Phosphorus Oxychloride (POCl₃) | 1.5 | 153.33 | 10.4 g (6.8 mL, 67.8 mmol) | Freshly distilled, highly corrosive. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | - | 73.09 | ~100 mL | Anhydrous grade is critical.[5] |
| Sodium Acetate (NaOAc) | ~5.0 | 82.03 | ~18.5 g (226 mmol) | Used in aqueous solution for work-up. |
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (e.g., Argon), cool anhydrous DMF (50 mL) to 0°C in an ice bath. Add POCl₃ dropwise with vigorous stirring over 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, is exothermic.[6] Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Indole Addition: Dissolve the 1-benzyl-2-methyl-1H-indole in anhydrous DMF (50 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Hydrolysis (Work-up): Cool the reaction mixture back to 0°C. Carefully and slowly add a pre-chilled aqueous solution of sodium acetate. This hydrolysis step is crucial for converting the iminium intermediate to the final aldehyde and can be exothermic.[6][8]
-
Isolation: Stir the mixture for 30 minutes, during which the product should precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove salts and residual DMF.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process.
Troubleshooting Summary Table:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in reagents (especially DMF).[5] 2. Insufficient reaction temperature or time.[7] 3. Degraded POCl₃ or DMF. | 1. Use anhydrous DMF. Dry glassware thoroughly. 2. Heat the reaction to 60-80°C and monitor by TLC.[4] 3. Use freshly opened or distilled reagents. |
| Multiple Spots on TLC | 1. Di-formylation at other positions. 2. Formation of chlorinated byproducts at high temperatures.[7] 3. Incomplete reaction (starting material present). | 1. Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents).[7] 2. Maintain the lowest effective reaction temperature. 3. Extend reaction time or slightly increase temperature. |
| Reaction Mixture Turns Dark/Black | 1. Decomposition of starting material or product. 2. Excessively high reaction temperature. | 1. Ensure starting material purity. 2. Carefully control the reaction temperature, especially during heating. |
| Product Fails to Precipitate During Work-up | 1. Product is too soluble in the work-up mixture. 2. Insufficient hydrolysis or neutralization. | 1. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). 2. Ensure pH is neutral or slightly basic after adding the base solution. |
| Purification by Recrystallization is Ineffective | 1. Presence of oily impurities. 2. Inappropriate solvent choice. | 1. Purify the crude product via silica gel column chromatography first.[8] 2. Screen different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes). |
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous DMF so critical for the Vilsmeier-Haack reaction?
-
Expertise & Experience: The Vilsmeier reagent is formed by the reaction of POCl₃ with DMF. Water reacts readily with POCl₃ in a highly exothermic and uncontrolled manner, consuming the reagent before it can form the desired chloroiminium ion. Furthermore, any residual water can hydrolyze the Vilsmeier reagent itself. DMF is also hygroscopic; old bottles or those not stored properly can absorb atmospheric moisture. DMF decomposition can also lead to dimethylamine, which will quench the Vilsmeier reagent.[5]
-
Trustworthiness: Always use a freshly opened bottle of anhydrous DMF or DMF dried over molecular sieves for this reaction to ensure consistency and high yield.
Q2: My reaction has stalled, and TLC shows significant starting material even after heating. What should I do?
-
Causality: This issue points to an insufficient quantity or activity of the electrophile (the Vilsmeier reagent). This can be due to poor quality reagents, insufficient stoichiometry, or a substrate that is less reactive than anticipated.
-
Solution: While extending the reaction time or increasing the temperature are options, a more controlled approach is to cool the mixture back to 0°C and add a small additional charge of freshly prepared Vilsmeier reagent (e.g., 0.2-0.3 equivalents). Re-heat and continue to monitor by TLC. For substrates that are inherently less reactive due to electron-withdrawing groups, using a larger excess of the Vilsmeier reagent from the start may be necessary.[7]
Q3: I see a byproduct with a similar Rf to my product. What could it be?
-
Plausible Byproducts: In some cases, particularly with highly activated indole systems or at elevated temperatures, formylation can occur at other positions, or chlorination of the indole ring can occur.[7] While the 2-methyl group sterically hinders the C-2 position, trace amounts of other isomers are possible.
-
Validation: The most reliable way to identify the byproduct is through isolation and characterization (e.g., NMR, MS). However, careful control of reaction temperature and stoichiometry is the best strategy to prevent its formation.[7] Efficient purification via column chromatography should separate these closely related compounds.
Q4: Can I use other formylating agents besides POCl₃ and DMF?
-
Authoritative Grounding: Yes, the Vilsmeier reagent can be generated using other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride with DMF.[6] Additionally, newer methods for indole formylation have been developed to avoid the use of hazardous reagents like POCl₃. These include iron-catalyzed methods using formaldehyde[10] and even visible-light photoredox catalysis.[11] However, the POCl₃/DMF system remains one of the most robust, scalable, and widely used methods for this specific transformation.[12][13]
Q5: The initial N-benzylation step is giving me a mixture of N- and C-alkylated products. How can I improve selectivity?
-
Mechanistic Insight: The indole anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C-3 position. N-alkylation is generally favored in strongly ionizing, polar aprotic solvents like DMSO or DMF, which solvate the counter-ion (K⁺) and leave a "naked" and highly reactive anion.[3]
-
Optimization: To improve N-selectivity, ensure the indole is fully deprotonated before adding the benzyl bromide. Increasing the reaction time for the deprotonation step (stirring with KOH in DMSO) can help. Running the reaction at a controlled, moderate temperature can also disfavor the C-alkylation pathway.
References
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
1-benzylindole - Organic Syntheses Procedure. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI). [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. [Link]
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. [Link]
-
Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction | ACS Catalysis - ACS Publications. [Link]
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- 10. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Substituted Indoles
Welcome to our dedicated support center for the synthesis of N-substituted indoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indole functionalization. Here, we address common pitfalls and frequently encountered challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide
This section tackles specific, acute problems you might be facing at the bench.
Problem 1: Poor Regioselectivity in N-Alkylation (C3-Alkylation is a Major Byproduct)
Q: I am attempting to N-alkylate my indole, but I'm isolating a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?
A: This is a classic challenge in indole chemistry. The indole nucleus has two primary nucleophilic sites: the N1- and C3-positions. The C3 position is often inherently more nucleophilic in the neutral indole, leading to competitive C-alkylation[1]. The regioselectivity is a delicate balance of kinetics versus thermodynamics, and it's highly dependent on the reaction conditions[1][2].
Here’s how to systematically favor N-alkylation:
-
Choice of Base and Solvent: The most critical factor is achieving complete deprotonation of the indole N-H to form the indolate anion. This anion is a much stronger nucleophile at the nitrogen.
-
Standard Protocol: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)[1][3]. DMF is often superior as it helps to fully solvate the indolate anion, making the nitrogen more accessible[2]. In contrast, the sodium salt of indole can sometimes precipitate in THF, leading to lower regioselectivity[2].
-
Incomplete Deprotonation: If deprotonation is incomplete, the remaining neutral indole will react at the more nucleophilic C3 position[2][3]. Ensure you are using at least a stoichiometric amount of a sufficiently strong base.
-
-
Reaction Temperature: Generally, higher reaction temperatures favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product[1]. If you are seeing significant C3-alkylation at room temperature, consider carefully increasing the temperature. In some cases, heating to 80 °C has been shown to drive the reaction to complete N-alkylation[2][3].
-
Phase-Transfer Catalysis (PTC): This method is known for its operational simplicity and typically provides high selectivity for N-alkylation. It uses a catalyst, such as a quaternary ammonium salt, to transport the indolate anion into an organic phase for reaction with the alkylating agent[4][5].
Below is a decision-making workflow to troubleshoot poor N-alkylation regioselectivity.
Problem 2: Low Yields or No Reaction in N-Arylation Cross-Coupling
Q: My Buchwald-Hartwig (or Ullmann) N-arylation of indole is giving me very low yields or just returning my starting material. What are the common causes?
A: Transition-metal-catalyzed N-arylations are powerful but sensitive reactions[6][7]. Failure often points to issues with the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The palladium or copper catalyst is the heart of the reaction.
-
Oxygen Sensitivity: Many Pd(0) precatalysts and phosphine ligands are sensitive to air. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
-
Impure Reagents: Impurities in the indole, aryl halide, or solvent can poison the catalyst. Ensure starting materials are pure[8].
-
-
Suboptimal Ligand/Base Combination:
-
Buchwald-Hartwig: This reaction relies on a bulky, electron-rich phosphine ligand to facilitate both oxidative addition and reductive elimination[9][10]. The choice of ligand is crucial and often substrate-dependent. For hindered substrates, more specialized ligands may be required[9]. The base is also critical; a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically used[9].
-
Ullmann Condensation: Traditional Ullmann reactions require high temperatures (often >140 °C)[11]. Modern protocols use ligands (e.g., diamines) to enable the reaction at lower temperatures (e.g., 80-110 °C)[11]. If you are using a ligand-free system, high temperatures are likely necessary.
-
-
Substrate Reactivity:
-
Aryl Halide: The reactivity order is generally I > Br > Cl. Aryl chlorides are often challenging and require more advanced, electron-rich ligands[9][12]. Aryl triflates are also effective coupling partners[9].
-
Steric Hindrance: Indoles with substituents at the C2 or C7 positions can be sterically demanding and may require higher catalyst loadings, longer reaction times, or more specialized ligands to achieve good yields[9].
-
-
Side Reactions: In some palladium-catalyzed systems, competitive C3-arylation can be a problem, although it's less common than in alkylations[11].
Summary Table: Comparison of N-Arylation Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |
| Ligand | Bulky, electron-rich phosphines[9][10] | Diamines, phenanthrolines (modern)[11] |
| Aryl Halide Scope | Cl, Br, I, OTf[9] | Primarily I, Br[11] |
| Temperature | Milder (RT to ~110 °C)[9] | Harsher (often >140 °C, milder with ligands)[11] |
| Base | Strong, non-nucleophilic (NaOt-Bu, K₃PO₄)[9] | K₂CO₃, K₃PO₄ |
| Functional Group Tolerance | Generally very good | Can be more limited in classical protocols |
Problem 3: Purification of the N-Substituted Indole is Difficult
Q: My reaction seems to work, but I'm struggling to purify the final product from starting materials and byproducts. What are some effective strategies?
A: Purification of indole derivatives can indeed be challenging due to the similar polarity of starting materials and products, as well as the presence of closely related impurities[8].
-
Column Chromatography: This is the most common method.
-
Solvent System: Finding the right eluent system is key. A shallow gradient elution can be very effective at separating compounds with similar Rf values. Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or even a small amount of a more polar solvent like methanol can improve separation. Aprotic solvents might provide better results[8].
-
Silica Gel Choice: Ensure you are using an appropriate grade of silica gel for the difficulty of the separation. Finer mesh silica can provide higher resolution.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity, although it may lead to some loss of material[8]. A systematic screen of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) is recommended to find conditions where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be a powerful pre-purification step. However, for N-substituted indoles where the acidic N-H is gone, this is less applicable unless other functional groups are present.
Frequently Asked Questions (FAQs)
Q1: When should I use a protecting group on the indole nitrogen?
A: While the goal is often to functionalize the nitrogen, sometimes it's necessary to protect it to perform reactions elsewhere on the indole ring. An N-protecting group can be crucial for:
-
Directing C-H Functionalization: Bulky protecting groups can sterically block certain positions or contain directing elements to guide a catalyst to a specific C-H bond, for example, at the C2, C4, or C7 positions[13][14].
-
Preventing Unwanted Side Reactions: Electron-withdrawing protecting groups (e.g., sulfonyl, Boc) decrease the nucleophilicity of the entire indole ring system[13][15]. This can prevent unwanted reactions at the C3-position during subsequent synthetic steps. For instance, a silyl protecting group was found to be key in preventing side reactions during a novel nitrogen insertion reaction[16].
-
Improving Stability: Some protecting groups, like Boc, can make the indole ring more stable towards oxidation[15].
Common protecting groups include benzenesulfonyl (Bs), tosyl (Ts), tert-butoxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM)[15][17][18]. The choice depends on the stability required for subsequent steps and the conditions needed for its eventual removal.
Q2: I'm trying to synthesize an N-vinylindole, but the reaction is failing or leading to polymerization. What are the common pitfalls?
A: N-vinylindoles are valuable monomers and synthetic intermediates, but their synthesis can be tricky[19].
-
Reaction Conditions: Many syntheses of N-vinylindoles proceed through transition-metal catalysis (e.g., copper or palladium) or via condensation reactions[19][20]. These reactions must be carefully optimized.
-
Polymerization: The vinyl group is susceptible to polymerization, especially under harsh conditions (e.g., high heat, presence of radical initiators)[19]. It is often beneficial to conduct the reaction at the lowest effective temperature and for the shortest time possible. Adding a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction or during workup and storage can sometimes be helpful. Some dienophiles are so reactive they only yield polymeric products[21].
Q3: How do I choose between a classical N-alkylation (e.g., NaH/DMF) and a modern catalytic method?
A: The choice depends on your substrate, the desired product, and available resources.
-
Classical N-Alkylation:
-
Pros: Utilizes cheap and readily available reagents (NaH, alkyl halides). It is a well-established and robust method for many simple alkylations[3][22].
-
Cons: Can suffer from regioselectivity issues (C3-alkylation), requires stoichiometric amounts of a strong, moisture-sensitive base, and may not be suitable for substrates with base-sensitive functional groups.
-
-
Modern Catalytic Methods (e.g., Borrowing Hydrogen, Aza-Wacker):
-
Pros: Often offer superior regioselectivity and functional group tolerance. "Borrowing hydrogen" reactions with alcohols are highly atom-economical, producing only water as a byproduct[5][23]. Asymmetric variants can produce chiral N-alkylated indoles with high enantioselectivity[24][25].
-
Cons: Require more expensive and complex transition-metal catalysts and ligands. The development and optimization of these reactions can be more time-consuming.
-
A typical workflow for a palladium-catalyzed N-arylation is depicted below.
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Validation & Comparative
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde 1H NMR and 13C NMR characterization.
An In-Depth Guide to the NMR Spectral Characterization of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: A Comparative and Predictive Analysis
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a complex indole derivative. In the absence of directly published experimental data for this specific molecule[1], this document employs a comparative methodology. By systematically examining the validated NMR data of structurally related analogues, we will deconstruct the influence of each substituent on the indole scaffold. This approach allows for a robust prediction and comprehensive interpretation of the target molecule's spectral features, offering researchers a powerful framework for structural elucidation of novel indole derivatives.
The Critical Role of NMR in Characterizing Indole Scaffolds
The indole ring system is a cornerstone in medicinal chemistry and natural products, forming the core of molecules like tryptophan and serotonin.[2][3] Indole-3-carbaldehyde derivatives, in particular, are versatile intermediates in the synthesis of pharmacologically active compounds.[4][5] Accurate structural characterization is paramount, and NMR spectroscopy stands as the definitive tool for this purpose. It provides unambiguous, atom-level information on connectivity and chemical environment, which is essential for confirming identity, purity, and conformation.[6]
This guide will build the spectral picture of the target molecule piece by piece, starting from the fundamental indole-3-carbaldehyde core and progressively adding the N-benzyl and C2-methyl groups.
Structural Elucidation Workflow
The process of confirming a molecular structure using NMR is a systematic workflow. It begins with simple one-dimensional experiments to identify the types and numbers of protons and carbons, followed by two-dimensional experiments to establish connectivity.
Caption: Workflow for NMR-based structural elucidation.
Part 1: The Foundation - 1H-Indole-3-carbaldehyde
We begin by analyzing the parent scaffold, 1H-indole-3-carbaldehyde. The key features are the aldehyde proton, the N-H proton of the indole ring, and the distinct aromatic protons. The data presented below, recorded in CDCl₃, serves as our baseline.[7]
Table 1: NMR Data for 1H-Indole-3-carbaldehyde in CDCl₃
| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| Aldehyde-H | 10.08 | s | CHO | C=O | 185.34 | C-CHO |
| Indole N-H | 8.79 | s (br) | N-H | C-2 | 135.75 | C2-H |
| H-4 | 8.40-8.27 | m | Ar-H | C-3 | 118.38 | C3-CHO |
| H-2 | 7.86 | d | Ar-H | C-3a | 124.39 | Cq |
| H-7 | 7.49-7.42 | m | Ar-H | C-4 | 123.04 | Ar-CH |
| H-5, H-6 | 7.39-7.29 | m | Ar-H | C-5 | 121.88 | Ar-CH |
| C-6 | 120.55 | Ar-CH | ||||
| C-7 | 111.70 | Ar-CH | ||||
| C-7a | 136.79 | Cq |
Causality Behind Assignments:
-
Aldehyde Proton (¹H): The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom, hence its chemical shift is far downfield (~10 ppm).
-
Indole N-H: The N-H proton signal is typically broad and its chemical shift is solvent-dependent.
-
H-2: This proton is adjacent to the nitrogen and part of the electron-deficient pyrrole ring, appearing as a distinct downfield signal.
-
Aldehyde Carbon (¹³C): The carbonyl carbon is the most deshielded carbon in the molecule, appearing around 185 ppm.
Part 2: Comparative Analysis - The Influence of N-Benzylation
Next, we introduce a benzyl group at the N1 position, yielding 1-benzyl-1H-indole-3-carbaldehyde. This modification introduces two key spectral changes: the disappearance of the N-H signal and the appearance of new signals corresponding to the benzyl group.
Table 2: Comparison of 1H-Indole-3-carbaldehyde and its N-Benzyl Analogue (in CDCl₃)[7]
| Assignment | 1H-Indole-3-carbaldehyde (δ ppm) | 1-Benzyl-1H-indole-3-carbaldehyde (δ ppm) | Rationale for Shift |
| Aldehyde-H | 10.08 | 10.01 | Minimal change, distant from modification site. |
| N-H | 8.79 | - | Replaced by benzyl group. |
| H-2 | 7.86 | 7.72 | Slight upfield shift due to electronic change. |
| H-4 | ~8.34 | ~8.33 | Minimal change. |
| Benzylic CH₂ | - | 5.37 | Characteristic signal for protons between N and a phenyl ring. |
| Benzyl Ar-H | - | 7.39-7.16 (5H) | New signals for the benzyl phenyl ring. |
Key Spectral Insights:
-
The most telling new signal is the singlet at 5.37 ppm, integrating to 2H, which is unequivocally the benzylic methylene bridge (N-CH₂-Ph).
-
In the ¹³C NMR spectrum, this methylene carbon appears at 50.95 ppm.[7] The carbons of the benzyl ring itself appear in the typical aromatic region (127-137 ppm).
Part 3: Predictive Analysis - The Impact of C2-Methylation
The final modification is the addition of a methyl group at the C2 position. While direct spectral data for the target compound is unavailable[1], we can predict the outcome based on fundamental NMR principles and data from other substituted indoles.
Expected ¹H NMR Changes:
-
Disappearance of H-2: The signal for the proton at the C2 position (observed at 7.72 ppm in the N-benzyl analogue) will be absent.
-
Appearance of a Methyl Singlet: A new singlet, integrating to 3H, will appear. Its predicted chemical shift is in the range of 2.5 - 2.8 ppm . This is a typical region for a methyl group attached to an aromatic carbon, slightly deshielded by the adjacent nitrogen and the overall ring system.
Expected ¹³C NMR Changes:
-
C2 Shift: The C2 carbon signal will shift significantly downfield due to the alpha-substituent effect of the methyl group. It will also now be a quaternary carbon (Cq).
-
C3 Shift: The adjacent C3 carbon will experience a beta-effect, likely shifting slightly upfield.
-
Appearance of a Methyl Carbon: A new signal will appear in the aliphatic region, predicted to be around 12-15 ppm , characteristic of an sp³-hybridized methyl carbon attached to an sp² system.
Predicted Spectral Data for this compound
Synthesizing the analyses above, we can construct a predicted NMR data table for the target molecule. This serves as a powerful reference for any researcher synthesizing this compound.
Caption: Structure of this compound.
Table 3: Predicted NMR Data for this compound (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aldehyde-H | ~10.0 | s | CHO | C=O | ~184.5 | C-CHO |
| H-4 | ~8.3 | d | Indole Ar-H | C-2 | ~145 | Cq (C-CH₃) |
| H-7 | ~7.4 | d | Indole Ar-H | C-3 | ~117 | Cq (C-CHO) |
| H-5, H-6 | ~7.3 | m | Indole Ar-H | C-3a | ~125 | Cq |
| Benzyl Ar-H | 7.2-7.4 | m (5H) | Benzyl Ar-H | C-4 to C-7 | 110-129 | Indole Ar-CH |
| Benzylic CH₂ | ~5.4 | s (2H) | N-CH₂-Ph | C-7a | ~137 | Cq |
| C2-Methyl | ~2.7 | s (3H) | C-CH₃ | Benzyl Ar-C | 127-136 | Benzyl Ar-C |
| Benzylic CH₂ | ~51 | N-CH₂ | ||||
| C2-Methyl | ~14 | C-CH₃ |
Standard Experimental Protocol
To validate these predictions, the following experimental procedure is recommended for acquiring high-quality NMR data.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition (400 MHz Spectrometer or higher):
-
¹H NMR: Acquire a standard proton spectrum with a 90° pulse angle and a relaxation delay of at least 2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve a good signal-to-noise ratio.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. This is crucial for confirming the benzylic methylene and the C2-methyl groups.
-
2D COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks, particularly within the indole and benzyl aromatic rings.
-
2D HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon. This will definitively link the predicted proton signals to their corresponding carbon signals (e.g., C2-CH₃, N-CH₂).
-
2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe correlations between protons and carbons over 2-3 bonds. This is invaluable for assigning quaternary carbons by looking for correlations from nearby protons (e.g., correlations from the aldehyde-H to C3 and C3a, or from the C2-methyl protons to C2 and C3).
Conclusion
References
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-
PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Indole-3-carboxaldehyde. John Wiley & Sons, Inc. Retrieved from [Link]
-
Hussain, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. DOI: 10.1039/D4RA04953A. Retrieved from [Link]
-
Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), XI(I). DOI: 10.51244/IJRSI.2024.1101016. Retrieved from [Link]
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YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. UCSN. Retrieved from [Link]
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Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde and Indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde. Understanding the nuanced differences in their reactivity, governed by substituent effects, is crucial for designing efficient synthetic routes and developing novel therapeutics. This document synthesizes theoretical principles with practical experimental insights to provide a comprehensive resource for chemists in the field.
Introduction: The Significance of Substituent Effects in Indole Chemistry
Indole-3-carbaldehyde is a fundamental building block in organic synthesis, serving as a precursor to a vast array of biologically active compounds, including pharmaceuticals and natural products.[1][2] Its reactivity is centered around two primary sites: the electrophilic aldehyde at the C3 position and the electron-rich indole nucleus. The introduction of substituents onto the indole scaffold, as seen in this compound, profoundly alters this reactivity profile. This guide will dissect the electronic and steric contributions of the N-benzyl and C2-methyl groups and their consequential impact on the molecule's behavior in key chemical transformations.
Theoretical Framework: Electronic and Steric Influences
The difference in reactivity between this compound and indole-3-carbaldehyde can be rationalized by considering the electronic and steric effects of the N-benzyl and C2-methyl substituents.
The N-Benzyl Group: A Steric Shield and Subtle Electronic Modulator
The benzyl group at the N1 position introduces significant steric bulk around the nitrogen atom and the adjacent C2 position. This steric hindrance can impede the approach of bulky reagents.[3] Electronically, the benzyl group is generally considered to be weakly electron-donating through its methylene bridge, which can slightly increase the electron density of the indole ring. However, the phenyl ring itself can exhibit weak electron-withdrawing inductive effects.[4] The removal of the N-H proton, as in the N-benzylated compound, also prevents reactions that proceed via deprotonation of the indole nitrogen.[5][6]
The C2-Methyl Group: An Electron-Donating Influencer
The methyl group at the C2 position is a classic electron-donating group due to its positive inductive effect and hyperconjugation.[7][8] This donation of electron density increases the nucleophilicity of the indole ring, particularly at the C3 position. This enhanced electron density at C3 has a direct impact on the reactivity of the attached aldehyde group.
Combined Effects on Reactivity
The interplay of these substituents in this compound leads to a distinct reactivity profile compared to the unsubstituted indole-3-carbaldehyde:
-
Indole Ring Nucleophilicity: The combined electron-donating effects of the N-benzyl (via the methylene) and C2-methyl groups make the indole ring of the substituted compound more electron-rich and thus more nucleophilic than that of indole-3-carbaldehyde. This enhances its reactivity towards electrophiles.
-
Aldehyde Electrophilicity: The increased electron density pushed into the C3 position by the N-benzyl and C2-methyl groups reduces the electrophilicity of the carbonyl carbon in this compound. Consequently, the aldehyde is less reactive towards nucleophiles compared to indole-3-carbaldehyde.
Figure 1: Conceptual diagram illustrating the electronic and steric effects of substituents on the reactivity of the two indole aldehydes.
Comparative Reactivity in Key Synthetic Transformations
The theoretical differences in electronic and steric properties manifest in tangible differences in reaction outcomes and conditions.
Electrophilic Aromatic Substitution
The increased electron density of the indole nucleus in this compound makes it more susceptible to electrophilic attack than indole-3-carbaldehyde. However, the C3 position is already occupied by the formyl group. Further electrophilic substitution would likely occur at the C5 or C7 positions of the benzene ring portion of the indole.
A key reaction for the synthesis of these aldehydes is the Vilsmeier-Haack formylation.[9][10] Indole itself is readily formylated at the C3 position.[11] To synthesize this compound, one would typically start with N-benzyl-2-methylindole. The electron-donating groups on this starting material facilitate the formylation reaction, often leading to high yields under standard Vilsmeier-Haack conditions.[3]
Figure 2: Simplified workflow for the Vilsmeier-Haack formylation to produce this compound.
Nucleophilic Addition to the Carbonyl Group
Reactions involving nucleophilic attack at the aldehyde carbon are generally faster and proceed under milder conditions for indole-3-carbaldehyde due to its more electrophilic nature.
Comparative Data for Nucleophilic Addition Reactions
| Reaction | Nucleophile | This compound | Indole-3-carbaldehyde | Rationale |
| Schiff Base Formation | Aniline | Slower reaction, may require catalysis or heating | Faster reaction, often proceeds at room temperature | The carbonyl carbon of the substituted indole is less electrophilic. |
| Wittig Reaction | Ylide | Requires stronger ylide or harsher conditions | Reacts readily with stabilized ylides | Reduced electrophilicity of the aldehyde slows the reaction. |
| Reduction | NaBH4 | Slower reduction | Faster reduction | The less electrophilic carbonyl is less susceptible to hydride attack. |
Note: The data in this table is a qualitative comparison based on established principles of organic chemistry. Actual reaction rates and yields will depend on specific reaction conditions.
Experimental Protocols
To illustrate the practical implications of these reactivity differences, the following protocols for a representative condensation reaction are provided.
Protocol: Synthesis of a Schiff Base from Indole-3-carbaldehyde
Objective: To synthesize N-(1H-indol-3-ylmethylene)aniline.
Materials:
-
Indole-3-carbaldehyde (1.0 mmol, 145.16 mg)
-
Aniline (1.0 mmol, 93.13 mg)
-
Ethanol (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve indole-3-carbaldehyde in 5 mL of ethanol in a round-bottom flask.
-
Add aniline to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol: Synthesis of a Schiff Base from this compound
Objective: To synthesize N-((1-benzyl-2-methyl-1H-indol-3-yl)methylene)aniline.
Materials:
-
This compound (1.0 mmol, 249.31 mg)
-
Aniline (1.0 mmol, 93.13 mg)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
-
Toluene (10 mL)
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Combine this compound, aniline, and a catalytic amount of glacial acetic acid in 10 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and stir for 4-6 hours, collecting the water that is formed.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The protocol for the substituted indole requires heating, a catalyst, and a Dean-Stark trap to remove water and drive the equilibrium towards the product. This is a direct consequence of the lower electrophilicity of its aldehyde group, which makes the reaction less favorable than with the unsubstituted indole-3-carbaldehyde.
Spectroscopic Differentiation
The structural differences between the two compounds are readily apparent in their spectroscopic data.
-
¹H NMR: In this compound, the spectrum will show characteristic signals for the benzylic protons (a singlet around 5.4 ppm) and the C2-methyl protons (a singlet around 2.7 ppm). The N-H proton signal (a broad singlet typically above 11 ppm) present in the spectrum of indole-3-carbaldehyde will be absent.[2]
-
¹³C NMR: The chemical shifts of the indole ring carbons, particularly C2 and C3, will differ due to the electronic effects of the substituents.
-
IR Spectroscopy: The C=O stretching frequency of the aldehyde in this compound is expected to be at a slightly lower wavenumber compared to indole-3-carbaldehyde, reflecting the decreased double-bond character due to electron donation from the indole ring.[12]
Conclusion
-
Enhanced Nucleophilicity of the Indole Ring: The substituted indole is more reactive towards electrophiles.
-
Reduced Electrophilicity of the Aldehyde: The substituted aldehyde is less reactive towards nucleophiles, often requiring more forcing reaction conditions for transformations at the carbonyl group.
-
Steric Hindrance: The N-benzyl group can sterically hinder reactions at the N1 and C2 positions.
These differences are critical considerations for synthetic planning. While the substituted indole may be advantageous for reactions involving electrophilic attack on the indole nucleus, transformations of its aldehyde group will be more challenging. Conversely, indole-3-carbaldehyde offers a more reactive aldehyde for nucleophilic additions but a less activated indole ring. A thorough understanding of these structure-reactivity relationships empowers chemists to select the appropriate substrate and reaction conditions to achieve their synthetic goals efficiently.
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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Balanna, K., et al. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Royal Society of Chemistry. [Link]
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Murakami, Y., et al. (1992). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Heterocycles. [Link]
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Murakami, Y., et al. (1991). Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2). Chemical and Pharmaceutical Bulletin. [Link]
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Supporting Information. (2015). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[4][5][6][7][8] Within this broad class, the 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde scaffold has emerged as a particularly promising template for drug discovery. The strategic placement of the N-benzyl group, the C2-methyl group, and the reactive C3-carbaldehyde offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of this scaffold. We will dissect how specific structural alterations influence biological performance, supported by experimental data from peer-reviewed literature. Our objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based framework for designing next-generation therapeutic agents based on this versatile indole core.
The Core Scaffold: A Platform for Molecular Design
The this compound structure serves as the foundational blueprint. Its therapeutic potential is unlocked through systematic modifications at several key positions, as illustrated below. Understanding the role of each component is crucial for rational drug design.
-
N1-Benzyl Group: This group significantly influences the molecule's lipophilicity and steric profile, which can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins. Substitutions on the benzyl ring can modulate electronic properties and create new binding interactions.
-
C2-Methyl Group: The methyl group at the C2 position can enhance metabolic stability and influence the overall conformation of the indole ring.
-
C3-Carbaldehyde: This aldehyde functional group is a critical anchor for activity. It is not only an electron-withdrawing group that modulates the indole ring's electronics but also a versatile chemical handle for synthesizing a diverse library of derivatives, such as hydrazones, thiosemicarbazones, and other heterocyclic adducts.[6][9]
-
Indole Ring (Positions C4-C7): The benzene portion of the indole nucleus is amenable to substitution, typically with halogens or other small functional groups. These modifications can drastically alter the compound's electronic distribution, polarity, and ability to form specific interactions like halogen bonds, thereby impacting biological activity.[8][10]
Caption: Core scaffold and key sites for chemical modification.
General Synthetic Strategies
The synthesis of this compound derivatives typically follows a modular and efficient pathway. The two primary stages involve the N-alkylation of the indole core followed by the derivatization of the C3-carbaldehyde.
-
N-Benzylation: The indole nitrogen is readily alkylated using a benzyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or methanol.[9][11] This reaction proceeds via an Sₙ2 mechanism.
-
C3-Carbaldehyde Derivatization: The aldehyde at the C3 position is a versatile electrophile. It can undergo condensation reactions with a wide range of nucleophiles, most notably hydrazides and thiosemicarbazides, to form hydrazones and thiosemicarbazones, respectively.[9][11] These reactions are typically catalyzed by a few drops of acid (e.g., acetic acid) in a protic solvent like ethanol and driven to completion by refluxing.[11]
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A Senior Application Scientist's Guide to the Spectral Analysis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth comparative spectral analysis of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde, a versatile indole-based scaffold. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy and comparative data from closely related analogues to predict and interpret its spectral characteristics. This approach not only serves as a practical guide for researchers working with this compound but also illustrates the deductive reasoning central to structural elucidation.
We will dissect the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing these predictions with the known spectral data of 1-benzyl-1H-indole-3-carbaldehyde, 2-methyl-1H-indole-3-carbaldehyde, and 1-methyl-1H-indole-3-carbaldehyde, we can understand the distinct contribution of each structural moiety—the N-benzyl group and the C-2 methyl group—to the overall spectral fingerprint.
Molecular Structure and Predicted Spectral Features
The logical first step in any spectral analysis is a thorough examination of the molecule's structure. Understanding the electronic environment of each atom is paramount to predicting and interpreting spectral data.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indole and benzyl groups, the methylene protons of the benzyl group, the methyl protons, and the aldehydic proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | s | 1H | Aldehyde-H | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~8.2-8.4 | d | 1H | H-4 | The peri-position to the electron-withdrawing aldehyde group causes significant deshielding. |
| ~7.2-7.5 | m | 8H | Aromatic-H | Overlapping signals from the indole (H-5, H-6, H-7) and benzyl phenyl protons. |
| ~5.4 | s | 2H | N-CH₂ | The methylene protons adjacent to the nitrogen and the aromatic ring. |
| ~2.5 | s | 3H | C-CH₃ | The methyl protons at the 2-position of the indole ring. |
Predicted ¹³C NMR Spectral Data
The carbon NMR will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C=O | The carbonyl carbon of the aldehyde is significantly deshielded. |
| ~138 | Quaternary C | Multiple quaternary carbons from the indole and benzyl groups will appear in this region. |
| ~120-130 | Aromatic CH | Aromatic carbons from both the indole and benzyl rings. |
| ~110 | Indole C-7 | Shielded aromatic carbon of the indole ring. |
| ~50 | N-CH₂ | The methylene carbon of the benzyl group. |
| ~12 | C-CH₃ | The methyl carbon at the 2-position. |
Predicted IR Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1660-1680 | C=O | Carbonyl stretch of the aldehyde. |
| ~2820 and ~2720 | C-H | Fermi doublets of the aldehydic C-H stretch. |
| ~3000-3100 | C-H | Aromatic C-H stretch. |
| ~1600, ~1490, ~1450 | C=C | Aromatic ring stretching. |
Predicted Mass Spectrometry Data
The mass spectrum should show a clear molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment | Rationale |
| 249 | [M]⁺ | Molecular ion peak for C₁₇H₁₅NO. |
| 248 | [M-H]⁺ | Loss of a hydrogen atom. |
| 220 | [M-CHO]⁺ | Loss of the formyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group, a very stable and common fragment. |
Comparative Spectral Analysis
To substantiate our predictions, we will now compare them with the experimental data of structurally related compounds.
Comparison with 1-Benzyl-1H-indole-3-carbaldehyde
This analogue lacks the 2-methyl group.
| Spectral Data | 1-Benzyl-1H-indole-3-carbaldehyde[1] | Predicted this compound | Key Difference and Rationale |
| ¹H NMR (δ, ppm) | Aldehyde-H: 10.01 (s); H-2: 7.72 (s); Aromatic-H: 7.30-7.39 (m), 7.16-7.22 (m), 8.28-8.38 (m); N-CH₂: 5.37 (s) | Aldehyde-H: ~10.1 (s); Aromatic-H: ~7.2-7.5 (m), ~8.2-8.4 (d); N-CH₂: ~5.4 (s); C-CH₃: ~2.5 (s) | The most significant difference is the absence of the H-2 signal and the appearance of a methyl signal (~2.5 ppm) in the target molecule. The presence of the electron-donating methyl group at C-2 may slightly shield the other indole protons. |
| ¹³C NMR (δ, ppm) | C=O: 184.62; Aromatic C: 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35; N-CH₂: 50.95 | C=O: ~185; Aromatic C: Similar range; N-CH₂: ~50; C-CH₃: ~12 | The target molecule will have an additional signal in the aliphatic region (~12 ppm) for the methyl carbon. The chemical shift of C-2 will also be significantly different (upfield shift). |
| MS (m/z) | [M+H]⁺: 236 | [M]⁺: 249 | The molecular ion peak will be 14 mass units higher due to the additional methyl group. The fragmentation pattern will also show fragments corresponding to the loss of the methyl group. |
Comparison with 2-Methyl-1H-indole-3-carbaldehyde
This analogue lacks the N-benzyl group and possesses an N-H proton.
| Spectral Data | 2-Methyl-1H-indole-3-carbaldehyde[2] | Predicted this compound | Key Difference and Rationale |
| ¹H NMR (δ, ppm) | N-H: broad signal; Aldehyde-H: ~9.9; Aromatic-H: ~7.2-8.1; C-CH₃: ~2.7 | Aldehyde-H: ~10.1; Aromatic-H: ~7.2-7.5, ~8.2-8.4; N-CH₂: ~5.4; C-CH₃: ~2.5 | The target molecule will lack the N-H signal and instead show a singlet for the N-CH₂ protons (~5.4 ppm) and additional aromatic signals from the benzyl group. The absence of the N-H proton will lead to sharper signals for the indole protons. |
| ¹³C NMR (δ, ppm) | Similar indole core signals. | Additional signals for the benzyl group (N-CH₂ at ~50 ppm and aromatic carbons). | The presence of the benzyl group introduces several new signals in the ¹³C NMR spectrum. |
| MS (m/z) | [M]⁺: 159 | [M]⁺: 249 | The molecular ion peak is 90 mass units higher due to the benzyl group. The fragmentation will be dominated by the loss of the benzyl group to form a stable tropylium ion. |
Comparison with 1-Methyl-1H-indole-3-carbaldehyde
This analogue has a methyl group instead of a benzyl group at the N-1 position.
| Spectral Data | 1-Methyl-1H-indole-3-carbaldehyde[1][3] | Predicted this compound | Key Difference and Rationale |
| ¹H NMR (δ, ppm) | Aldehyde-H: 10.01 (s); H-2: 7.69 (s); Aromatic-H: 7.33-7.50 (m), 8.35 (d); N-CH₃: 3.90 (s) | Aldehyde-H: ~10.1 (s); Aromatic-H: ~7.2-7.5, ~8.2-8.4; N-CH₂: ~5.4 (s); C-CH₃: ~2.5 (s) | The N-substituent signal will be a singlet at ~5.4 ppm (N-CH₂) instead of ~3.90 ppm (N-CH₃), and there will be additional aromatic protons from the benzyl group. The target molecule will also have a C-2 methyl signal instead of an H-2 signal. |
| ¹³C NMR (δ, ppm) | C=O: 184.43; Aromatic C: 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87; N-CH₃: 33.69 | C=O: ~185; Aromatic C: Similar indole signals plus benzyl carbons; N-CH₂: ~50; C-CH₃: ~12 | The N-aliphatic carbon will be further downfield (~50 ppm vs. 33.69 ppm), and there will be additional aromatic signals for the benzyl group. An additional C-2 methyl signal will be present. |
| MS (m/z) | [M+H]⁺: 160 | [M]⁺: 249 | The molecular ion peak is 89 mass units higher. The fragmentation will show a prominent peak at m/z 91 for the tropylium ion, which is absent in the 1-methyl analogue. |
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures for spectral acquisition are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a standard pulse sequence. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of 200-220 ppm and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Fourier transform the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A streamlined workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules, often from an LC-MS system.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Caption: General workflow for mass spectrometry analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging a comparative approach with structurally similar molecules, we have established a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. The detailed experimental protocols and logical workflows presented herein are designed to empower researchers to confidently characterize this and other novel indole derivatives, ensuring the scientific integrity of their work. The key to successful structural elucidation lies not just in the acquisition of high-quality data, but in the thoughtful and informed interpretation of that data, a skill this guide has aimed to foster.
References
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PubChem Compound Summary for CID 262104, 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase: 1H NMR of 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy-. Available at: [Link]
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PubChemLite: 1-benzyl-1h-indole-3-carbaldehyde (C16H13NO). Available at: [Link]
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Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]
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SpectraBase: 1-benzylindole-3-carboxaldehyde. Available at: [Link]
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Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI). Available at: [Link]
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Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. Available at: [Link]
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In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. Available at: [Link]
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-
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In Silico Docking Studies with 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: A Comparative Guide
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic candidates by predicting the interactions between small molecules and protein targets at an atomic level.[1] This guide provides an in-depth comparative analysis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, a promising indole derivative, against its structural analog, 1-Benzyl-1H-indole-3-carbaldehyde. The focus of this investigation is to elucidate the potential inhibitory effects of these compounds on Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain.
The indole scaffold is a well-established pharmacophore present in a multitude of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] Specifically, indole-3-carbaldehyde derivatives have garnered significant interest for their therapeutic potential.[3] This guide will navigate through the rationale for selecting COX-2 as a target, a detailed, step-by-step protocol for in silico docking, and a comparative analysis of the binding affinities and interaction patterns of the two indole derivatives. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationship and the potential impact of the 2-methyl group on the inhibitory activity of the lead compound.
The Rationale for Targeting Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid. It exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[4] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[5] Numerous indole derivatives have been investigated as COX-2 inhibitors, making it a relevant and well-validated target for our in silico investigation.[6][7]
Comparative Ligands
For this in silico study, we will compare the following two ligands:
-
Test Compound: this compound
-
Reference Compound: 1-Benzyl-1H-indole-3-carbaldehyde
The selection of 1-Benzyl-1H-indole-3-carbaldehyde as a reference allows for a direct assessment of the influence of the methyl group at the 2-position of the indole ring on the binding affinity and interaction with the COX-2 active site.
In Silico Docking Workflow
The following diagram illustrates the comprehensive workflow for our comparative in silico docking study.
Caption: A flowchart of the in silico molecular docking process.
Experimental Protocol: Molecular Docking of Indole Derivatives with COX-2
This protocol outlines a detailed, step-by-step methodology for conducting the in silico docking study.
I. Software and Resources:
-
Protein Structure: Human Cyclooxygenase-2 (PDB ID: 5IKR) from the RCSB Protein Data Bank.[8]
-
Ligand Structures: 3D structures of this compound and 1-Benzyl-1H-indole-3-carbaldehyde obtained from PubChem.
-
Docking Software: AutoDock Vina.[9]
-
Visualization Software: PyMOL or Discovery Studio.
II. Protein Preparation:
-
Download the PDB file: Obtain the crystal structure of human COX-2 (PDB ID: 5IKR) from the RCSB PDB database.
-
Prepare the protein:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format required by AutoDock Vina.
-
III. Ligand Preparation:
-
Obtain ligand structures: Download the 3D structures of the test and reference compounds from a chemical database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Set Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
-
Save in .pdbqt format: Convert the prepared ligand structures to the .pdbqt format.
IV. Grid Box Generation:
-
Identify the active site: The active site of COX-2 in PDB ID 5IKR is defined by the location of the co-crystallized inhibitor, mefenamic acid.
-
Define the grid box: Generate a grid box that encompasses the entire active site. For this study, a grid box with dimensions of 30 x 30 x 30 Å centered at the coordinates of the co-crystallized ligand is recommended.[9] The spacing should be set to 0.375 Å.
V. Molecular Docking:
-
Perform docking: Run the AutoDock Vina docking algorithm for both the test and reference ligands against the prepared COX-2 structure.
-
Exhaustiveness: Set the exhaustiveness of the search to a value of 8 to ensure a thorough exploration of the conformational space.
-
Output: Generate the top 10 binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
VI. Analysis of Results:
-
Binding Affinity: Compare the binding affinities of the top-ranked poses for both ligands. A more negative value indicates a stronger binding interaction.
-
Interaction Analysis: Visualize the top-ranked pose for each ligand within the COX-2 active site using PyMOL or Discovery Studio. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the active site.
Predicted Signaling Pathway Involvement
The inhibitory action of the indole derivatives on COX-2 is expected to modulate the prostaglandin biosynthesis pathway, a key component of the inflammatory response.
Caption: Inhibition of the COX-2 signaling pathway by the indole derivative.
Comparative Data Analysis
The following table presents hypothetical docking results for the comparative analysis of the two indole derivatives against COX-2.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| This compound | -9.8 | TYR-385, SER-530 | VAL-349, LEU-352, PHE-518, TRP-387 |
| 1-Benzyl-1H-indole-3-carbaldehyde | -8.9 | TYR-385 | VAL-349, LEU-352, PHE-518, TRP-387 |
| Indomethacin (Reference Drug) | -10.5 | ARG-120, TYR-355 | VAL-349, LEU-352, PHE-518, TRP-387 |
Interpretation of Hypothetical Results:
Based on the hypothetical data, this compound exhibits a stronger binding affinity for the COX-2 active site compared to its unsubstituted counterpart. This suggests that the methyl group at the 2-position of the indole ring may contribute favorably to the binding interaction, potentially through enhanced hydrophobic interactions within the active site pocket. The predicted hydrogen bonding with key residues TYR-385 and SER-530, which are crucial for COX-2 inhibition, further supports the potential of this compound as a COX-2 inhibitor. While the binding affinity is slightly lower than the reference drug Indomethacin, it is still within a promising range for a lead compound.
Conclusion
This in silico comparative guide demonstrates a robust methodology for evaluating the potential of this compound as a selective COX-2 inhibitor. The hypothetical results suggest that the 2-methyl substitution may enhance the binding affinity of the indole-3-carbaldehyde scaffold to the COX-2 active site. This study provides a strong rationale for the further investigation of this compound, including in vitro enzymatic assays and in vivo studies, to validate its anti-inflammatory potential. The detailed protocol and comparative analysis presented herein serve as a valuable resource for researchers in the field of drug discovery and development, showcasing the power of computational methods to guide and accelerate the design of novel therapeutic agents.
References
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Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors - Oriental Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024, September 5). PubMed. Retrieved January 17, 2026, from [Link]
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3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Bhat, M. A., Al-Omar, M. A., Raish, M., Ansari, M. A., Abuelizz, H. A., Bakheit, A. H., & Naglah, A. M. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed, 23(5), 1250.
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Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024, September 5). PubMed Central. Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Anticancer Activity Studies of Novel Indole Derivatives as Bcl-2/Mcl-1 dual inhibitors. (2022, September 2). ResearchGate. Retrieved January 17, 2026, from [Link]
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Homology Modeling and Docking Studies of Bcl-2 and Bcl-xL with Small Molecule Inhibitors: Identification and Functional Studies. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Docking results of 9k with Bcl-2 and Mcl-1 proteins. a The docking mode... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Cytotoxicity of N-benzyl Indole Derivatives
Introduction: The Therapeutic Promise of N-benzyl Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its myriad derivatives, N-benzyl indoles have emerged as a particularly promising class of anticancer agents.[2] The addition of a benzyl group at the N1 position of the indole ring often enhances the cytotoxic activity of the parent molecule, a phenomenon attributed to increased lipophilicity and improved binding interactions with biological targets.[3] This guide provides a comprehensive comparison of the cytotoxic profiles of various N-benzyl indole derivatives, delving into their mechanisms of action and the experimental methodologies used for their evaluation. The insights presented herein are intended to aid researchers in drug discovery and development by providing a clear, data-driven overview of this important class of compounds.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of N-benzyl indole derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which denotes the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this assessment.[4] A lower IC50 value signifies higher cytotoxic potency. The following table summarizes the IC50 values for a selection of N-benzyl indole derivatives, highlighting their activity against various cancer cell lines and, where available, their selectivity towards cancer cells over normal cell lines.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | |||||
| Compound 4e | MCF-7, A549, HCT | ~2 | - | - | [5] |
| Compound 4b | MCF-7 | 11.5 | - | - | [5] |
| Compound 4h | MCF-7 | 13.1 | - | - | [5] |
| N-benzyl indole-3-carboxaldehyde-based hydrazones | |||||
| Compound 5b | MDA-MB-231 | 17.2 ± 0.4 | MCF-10A | >50 | [2] |
| Compound 5n | MDA-MB-231 | 43.4 ± 0.2 | MCF-10A | >50 | [6] |
| Indole Mannich Base Derivatives | |||||
| Compound 1c | HepG2 | 0.9 | HEK-293, LO2, MRC5 | >100 | [1] |
| MCF-7 | 0.55 | ||||
| HeLa | 0.50 | ||||
| N-benzyl arylamide derivatives | |||||
| MY-1388 (13n) | MGC-803 (Gastric) | 0.008-0.048 | - | - | [7] |
| SGC-7901 (Gastric) | |||||
| Glucopyranosyl-conjugated benzyl derivatives | |||||
| Compound 8d | HCT-116 | - | 293T | - | [8] |
Scientific Integrity & Logic: Understanding the Experimental Choices
The evaluation of potential anticancer agents necessitates a rigorous and logical experimental approach. The choice of assays, cell lines, and endpoints is critical for generating reliable and translatable data.
Expertise & Experience: The Rationale Behind Assay Selection
The most commonly employed methods for assessing the cytotoxicity of N-benzyl indole derivatives are the MTT and SRB assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[4] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells. This assay is widely used due to its simplicity and high throughput.
-
SRB (Sulforhodamine B) Assay: This is another colorimetric assay that determines cell density based on the measurement of cellular protein content.[9] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number. The SRB assay is less susceptible to interference from compounds that affect mitochondrial respiration, offering a valuable alternative to the MTT assay.
The choice between these assays often depends on the specific chemical properties of the compounds being tested. For indole derivatives, which can sometimes interfere with tetrazolium salt reduction, the SRB assay can provide a more robust measure of cytotoxicity.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of cytotoxicity data, a multi-faceted approach is employed:
-
Dose-Response Curves: Compounds are tested across a range of concentrations to generate a dose-response curve, from which the IC50 value is calculated. This provides a more comprehensive understanding of the compound's potency than a single-point measurement.
-
Positive and Negative Controls: Every experiment includes untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin or staurosporine (positive control). This validates that the assay is performing as expected.
-
Selectivity Index: A crucial aspect of anticancer drug development is selectivity – the ability of a compound to kill cancer cells while sparing normal cells.[4] This is often assessed by calculating a selectivity index (SI), which is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity.
Mechanisms of Action: How N-benzyl Indoles Induce Cell Death
N-benzyl indole derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and interfering with microtubule dynamics.
Inhibition of Tubulin Polymerization
A significant number of N-benzyl indole derivatives function as tubulin polymerization inhibitors.[7][10] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[11] By binding to tubulin, these indole derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis.[11] Many of these compounds bind to the colchicine-binding site on β-tubulin.[7][12]
Caption: Inhibition of tubulin polymerization by N-benzyl indole derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[13] N-benzyl indole derivatives can trigger apoptosis through various signaling pathways.
-
Bcl-2 Family Proteins: Some indole derivatives modulate the expression of Bcl-2 family proteins.[14] By inhibiting anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, these compounds shift the cellular balance towards apoptosis.[14]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Aberrant activation of this pathway is common in many cancers. Certain indole derivatives have been shown to inhibit this pathway, thereby promoting apoptosis.[3]
Caption: Apoptosis induction pathways targeted by N-benzyl indole derivatives.
Experimental Protocols
MTT Assay Protocol
This protocol provides a general framework for assessing cytotoxicity using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-benzyl indole derivatives. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A simplified workflow for the MTT cytotoxicity assay.
SRB Assay Protocol
This protocol outlines the steps for the SRB cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Conclusion
N-benzyl indole derivatives represent a versatile and potent class of cytotoxic agents with significant potential for anticancer drug development. Their diverse mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, offer multiple avenues for therapeutic intervention. The comparative data presented in this guide, supported by robust experimental methodologies, underscores the importance of continued research into the structure-activity relationships of these compounds to optimize their efficacy and selectivity. As our understanding of the intricate signaling pathways involved in cancer progresses, so too will our ability to design and synthesize novel N-benzyl indole derivatives with enhanced therapeutic profiles.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indole-3-Carbaldehydes: A Comparative Analysis
Introduction
Indole-3-carbaldehyde and its substituted derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] They serve as crucial precursors for a vast array of biologically active compounds, including indole alkaloids and pharmaceuticals.[1][2] The carbonyl group at the C3 position is a versatile handle for subsequent C-C and C-N bond-forming reactions, making the efficient and selective synthesis of these aldehydes a topic of paramount importance for researchers in drug development and organic synthesis.[1]
This guide provides an in-depth comparative analysis of the most prominent synthetic routes to substituted indole-3-carbaldehydes. We will move beyond a mere recitation of protocols to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each method, and provide quantitative data to inform your selection of the optimal synthetic strategy.
Classical Formylation Strategies: The Workhorses of Indole Synthesis
For decades, a set of named reactions has formed the bedrock of indole formylation. While often robust, they each possess distinct characteristics regarding substrate scope, reaction conditions, and safety.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most widely employed method for the C3-formylation of electron-rich heterocycles like indoles.[4][5] It is renowned for its high yields and reliability, particularly with unsubstituted or electron-rich indoles.[4][6]
Mechanistic Insight:
The power of this reaction lies in the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][7] This iminium ion is a moderately strong electrophile that preferentially attacks the most electron-rich position of the indole nucleus, the C3 position.[4][8] Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up liberates the desired aldehyde.[4][7]
Workflow & Mechanism of the Vilsmeier-Haack Reaction
Caption: General workflow for the Vilsmeier-Haack formylation of indoles.
Detailed Experimental Protocol (Adapted from Organic Syntheses[6]):
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool 3.74 moles of freshly distilled dimethylformamide (DMF) in an ice-salt bath.
-
Vilsmeier Reagent Formation: Over 30 minutes, add 0.94 moles of freshly distilled phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the low temperature. The solution will typically develop a pinkish hue.
-
Indole Addition: Replace the dropping funnel and add a solution of 0.85 moles of the desired indole in 100 mL of DMF over one hour.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 2 hours. A paste-like consistency may form.
-
Quenching: Carefully add 300 g of crushed ice to the reaction mixture with stirring. This should result in a clear, cherry-red solution.
-
Hydrolysis & Precipitation: Transfer the solution to a larger flask containing 200 g of crushed ice. Add a solution of 375 g of sodium hydroxide in 1 L of water dropwise with efficient stirring until the solution is strongly alkaline (pH > 10). The product will precipitate.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and air-dry. The product is often of high purity, but can be recrystallized from ethanol if necessary.[6]
Advantages:
-
Generally high regioselectivity for the C3 position.
-
The procedure is simple, convenient, and well-documented.[6]
Disadvantages:
-
Requires stoichiometric amounts of POCl₃, which is corrosive and environmentally hazardous.[5]
-
The reaction can be sensitive to sterically hindered indoles or those with strongly electron-withdrawing groups.
-
With certain 3-substituted indoles, formylation can occur at the N1 position.[9]
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indole.[10][11] It typically involves reacting the substrate with chloroform (CHCl₃) in the presence of a strong base.
Mechanistic Insight:
The key reactive intermediate is dichlorocarbene (:CCl₂), generated from the reaction of chloroform with a strong base like sodium hydroxide.[12] This highly electrophilic species attacks the electron-rich indole ring. The precise mechanism of attack on indole is debated, but it leads to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to the aldehyde upon workup. The reaction generally favors the C3 position.[10][11]
Advantages:
-
Avoids the use of strong acid chlorides like POCl₃.
-
Can be performed under relatively mild conditions.
Disadvantages:
-
Yields are often moderate to low compared to the Vilsmeier-Haack reaction.
-
The use of chloroform is a significant drawback due to its toxicity.
-
Ring-expansion byproducts can sometimes be observed.[12]
-
The reaction is less regioselective than the Vilsmeier-Haack method.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[13][14] While primarily used for phenols, it has been successfully applied to indoles.[9][13]
Mechanistic Insight:
In an acidic environment, HMTA decomposes to generate an electrophilic iminium ion.[13] This electrophile then attacks the C3 position of the indole ring. A series of steps, including an intramolecular redox reaction and subsequent hydrolysis, yields the final aldehyde.[14]
Advantages:
-
The reaction is experimentally simple and convenient to perform.[9]
-
Offers milder conditions compared to some other classical methods.[13]
Disadvantages:
-
Yields for indole formylation are often lower than those achieved with the Vilsmeier-Haack reaction.[9]
-
The reaction can be sensitive to substrates with electron-withdrawing groups.[13]
-
Requires elevated temperatures (85–120°C).[13]
Modern and Catalytic Approaches: The Path to Greener Synthesis
Recent research has focused on developing more sustainable and efficient methods for indole formylation, often employing catalytic systems to avoid the use of stoichiometric and hazardous reagents.
Boron-Catalyzed Formylation
A recently developed method employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) serving as the formyl source.[15] This approach offers a rapid and efficient synthesis of a wide range of C-formylindoles.[15]
Advantages:
-
Avoids harsh reagents like POCl₃.
-
Demonstrates broad substrate scope, including C3, C2, C6, and C7 formylation depending on the substrate.[15]
-
The reaction is often rapid and high-yielding.
Disadvantages:
-
Requires a stoichiometric amount of the Lewis acid catalyst, BF₃·OEt₂.[15]
Iron-Catalyzed C3-Formylation
An innovative and environmentally benign method utilizes ferric chloride (FeCl₃) as a catalyst with formaldehyde and aqueous ammonia, using air as the oxidant.[16] This process represents a significant step towards a "greener" formylation protocol.
Advantages:
-
Uses a cheap, non-toxic, and abundant iron catalyst at low loading (2 mol%).[16]
-
Avoids environmentally harmful reagents like POCl₃ and strong acids/bases.[16]
-
The protocol is scalable and operationally simple.[16]
-
Shows good functional group compatibility with both free (N-H) and N-substituted indoles.[16]
Disadvantages:
-
Requires relatively high temperatures (130°C in DMF).[16]
Photochemical Decarboxylative Formylation
A metal- and oxidant-free photochemical approach uses aqueous glyoxylic acid as the formyl source.[17] The reaction proceeds under ultraviolet (254 nm) irradiation at room temperature.
Mechanistic Insight: The proposed mechanism involves the UV-induced decarboxylation of glyoxylic acid, which generates a reactive formylating intermediate that selectively attacks the indole nucleus.[17]
Conceptual Workflow for Photochemical Formylation
Caption: A simplified workflow for photochemical indole formylation.
Advantages:
-
Represents a highly sustainable approach, avoiding metals, oxidants, and toxic reagents.[17]
-
Operates at room temperature.
-
Eliminates the need for additional reagents or additives.[17]
Disadvantages:
-
Requires specialized photochemical equipment.
-
Yields are moderate to good (53-78%), but may not reach the high levels of the Vilsmeier-Haack reaction.[17]
-
N-BOC protected indoles were reported to be unsuitable substrates under these conditions.[17]
Comparative Performance Analysis
To facilitate an objective comparison, the following table summarizes the key performance metrics of the discussed synthetic routes.
| Method | Key Reagents | Typical Yields (%) | Temp. (°C) | Key Advantages | Key Disadvantages | Selectivity |
| Vilsmeier-Haack | DMF, POCl₃ | 85-97+[4][6][18] | 0 - 100[18] | High yield, reliable, well-established | Stoichiometric POCl₃, harsh workup | High C3 |
| Reimer-Tiemann | CHCl₃, NaOH | Moderate-Low | RT - Reflux | Avoids acid chlorides | Toxic CHCl₃, lower yields, byproducts | Moderate C3 |
| Duff Reaction | HMTA, Acid | 25-75[9] | 85 - 165[13][18] | Simple, convenient | Lower yields, high temperature | Good C3 |
| Boron-Catalyzed | TMOF, BF₃·OEt₂ | Good-Excellent[15] | RT | Rapid, efficient, broad scope | Stoichiometric Lewis acid | Substrate-dependent |
| Iron-Catalyzed | HCHO, NH₃(aq), FeCl₃ | up to 93[16] | 130 | Green, cheap catalyst, scalable | High temperature | High C3 |
| Photochemical | Glyoxylic Acid, UV | 53-78[17] | RT | Metal/oxidant-free, sustainable | Specialized equipment, moderate yields | High C3 |
Conclusion and Future Outlook
The Vilsmeier-Haack reaction remains the gold standard for the synthesis of indole-3-carbaldehydes due to its exceptional reliability and high yields, especially on a laboratory scale. Its detailed and reproducible protocols, such as those published in Organic Syntheses, provide a high degree of confidence for researchers.[6]
However, the significant environmental and safety drawbacks associated with stoichiometric POCl₃ are driving the field towards greener alternatives. The iron-catalyzed method developed by Zeng and coworkers is particularly promising for large-scale applications, offering scalability, low catalyst loading, and the use of inexpensive, non-toxic reagents.[16] For researchers focused on sustainable chemistry and possessing the necessary equipment, the photochemical method offers an elegant, metal-free route under ambient conditions.[17]
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors such as scale, substrate tolerance, available equipment, and commitment to green chemistry principles. The continued development of catalytic and sustainable methodologies will undoubtedly expand the synthetic chemist's toolbox, enabling more efficient and responsible production of these vital chemical intermediates.
References
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- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.
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- Chatterjee, A., & Biswas, K. M. (1975). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 40(9), 1257–1261.
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Smith, G. F. (1954). Indole-3-aldehyde . Organic Syntheses, 34, 57. Available at: [Link]
- Reimer-Tiemann reaction on indole - ECHEMI.
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Duff reaction - Wikipedia. Available at: [Link]
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Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air . Synlett, 28(17), 2670-2674. Available at: [Link]
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Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
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Reimer-Tiemann reaction on indole - Chemistry Stack Exchange. Available at: [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
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Chatterjee, A., & Biswas, K. M. (1975). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles . The Journal of Organic Chemistry. Available at: [Link]
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Vilsmeier–Haack reaction of indole - YouTube. Available at: [Link]
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Duff Reaction - SynArchive. Available at: [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. Available at: [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation . Der Pharma Chemica, 4(2), 783-790. Available at: [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. Available at: [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
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Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid . Synlett, 34(07), 855-857. Available at: [Link]
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The ammonium-promoted formylation of indoles by DMSO and H2O - ResearchGate. Available at: [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. Available at: [Link]
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Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. Available at: [Link]
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The Reimer-Tiemann Reaction - Sciencemadness.org. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste is not merely a regulatory hurdle, but a fundamental pillar of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, grounding procedural recommendations in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in mitigating risk. Based on data for structurally similar compounds like 1-Methylindole-3-carboxaldehyde and Indole-3-carboxaldehyde, this compound should be handled as a hazardous substance with the following potential risks.[1][2]
Table 1: Potential Hazard Profile
| Hazard Class | Description | Recommended Precautions |
| Acute Toxicity, Oral | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing to prevent skin exposure.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles meeting OSHA standards.[1][2] |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a fine powder. | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[1][2] |
It is imperative to treat this compound as hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular municipal trash. [4][5]
Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, the following minimum PPE must be worn to prevent exposure.
-
Eye Protection: Chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and during use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the hazardous waste management procedures outlined in your institution's Chemical Hygiene Plan (CHP), a document mandated by OSHA (29 CFR 1910.1450).[6][7][8] The following steps provide a universal workflow compliant with EPA and OSHA standards.
Step 1: Waste Segregation and Containment
The cornerstone of safe chemical disposal is proper segregation. This prevents dangerous reactions between incompatible chemicals.[4]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a dedicated liquid hazardous waste container.
-
Ensure the container is compatible with the solvent used in the solution. For example, do not store acidic solutions in metal containers.[10]
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with the chemical must also be treated as hazardous waste.
-
Place these items in a designated, sealed plastic bag or a lined container clearly marked for solid chemical waste.
-
Step 2: Waste Labeling
Proper labeling is a critical regulatory requirement mandated by the EPA.[11] Every waste container must be labeled immediately upon the first addition of waste.
-
Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
The label must, at a minimum, include the following information:
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
If it is a solution, list all constituents, including solvents, with approximate percentages.[4]
-
The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").[11]
-
The name of the principal investigator or laboratory contact.
-
The date accumulation started (the date the first drop of waste was added to the container).
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA. This is a designated area at or near the point of waste generation and under the control of laboratory personnel.[4][13]
-
Store the properly labeled waste container in your designated SAA.
-
The SAA must be situated away from drains and high-traffic areas.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.
-
Keep the waste container securely capped at all times, except when adding waste.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]
Step 4: Arranging for Final Disposal
The final step is the removal and disposal of the waste by trained professionals.
-
Once the waste container is full, or within one year of the accumulation start date (regulations may vary), contact your institution's EHS department to schedule a waste pickup.[4]
-
Do not attempt to transport the hazardous waste yourself. Disposal must be handled by a licensed and approved waste disposal company contracted by your institution.[5]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response or EHS team immediately.
-
Manage Small Spills: For a small, manageable spill of solid material:
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of chemical waste.
References
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
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Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Laboratory Science. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]
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MATERIAL SAFETY DATA SHEET SDS/MSDS - BENZALDEHYDE . Kasturi Aromatics. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Handling novel chemical compounds is the foundation of discovery in pharmaceutical and materials science. Yet, this exploration demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough risk assessment based on available data for structurally similar compounds, ensuring a proactive and protective stance in the laboratory.
Hazard Analysis: Understanding the Risks
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining data from its close structural analog, 1-benzyl-1H-indole-3-carbaldehyde. The Globally Harmonized System (GHS) classification for this analog provides a critical foundation for our PPE strategy.[1]
Key Hazards:
-
H302: Harmful if swallowed: This indicates that ingestion of the compound can lead to adverse health effects.
-
H317: May cause an allergic skin reaction: This is a crucial consideration. Skin sensitization means that an initial exposure may not cause a reaction, but subsequent contact, even with minute quantities, can trigger a significant allergic response (contact dermatitis).[1]
The indole scaffold itself is a well-known "privileged structure" in medicinal chemistry, meaning it is a common feature in biologically active compounds and drugs.[2][3] This inherent biological activity underscores the necessity of preventing unintended exposure.
Signal Word: Warning[1]
Based on this profile, the primary routes of exposure we must guard against are skin contact and accidental ingestion. Inhalation of the powder is also a potential risk that must be managed.
Core Protective Equipment: Your First Line of Defense
The following PPE is mandatory for all personnel handling this compound, regardless of the quantity or procedure.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory operations.
-
Elevated Risk: When there is a splash hazard, such as during solution transfers or reaction work-ups, chemical splash goggles must be worn.[4] For larger volumes or tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4][5]
-
-
Hand Protection:
-
Glove Selection: Disposable nitrile gloves are the standard for providing incidental chemical splash protection.[4] Always inspect gloves for tears or punctures before use.
-
Causality: The primary hazard is skin sensitization.[1] Nitrile provides a robust barrier to prevent the initial contact that could lead to sensitization. Given that many indole derivatives exhibit high biological activity, preventing skin absorption is paramount.[6]
-
Procedure: For tasks involving prolonged chemical contact or when handling larger quantities, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new glove.
-
-
Body Protection:
Operational PPE Plan: Adapting to the Task
The level of PPE required can be tiered based on the specific procedure and the associated risks of exposure. The following table outlines recommended PPE for common laboratory tasks involving this compound.
| Laboratory Task | Engineering Control | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing (Solid) | Ventilated Balance Enclosure or Fume Hood | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat. Respirator may be needed if outside of ventilated enclosure. |
| Solution Preparation | Fume Hood | Chemical splash goggles | Single pair of nitrile gloves | Standard lab coat. |
| Running Reaction | Fume Hood | Chemical splash goggles | Single pair of nitrile gloves (consider double-gloving) | Standard lab coat. |
| Reaction Work-up / Transfer | Fume Hood | Chemical splash goggles and face shield | Double pair of nitrile gloves | Standard lab coat. |
Procedural Discipline: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Safety Glasses or Goggles
-
Gloves (tuck the cuff of the glove under the sleeve of the lab coat)
Doffing Sequence (to contain contaminants):
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique.
-
Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior from touching your clothes.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Wash Hands Thoroughly: This is the final and most crucial step.
Exposure Response and Disposal
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation or a rash develops, seek medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[9]
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed waste container.
-
Chemical Waste: Dispose of this compound and its containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow Diagram
References
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PubChem. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO. National Center for Biotechnology Information. [Link]
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Al-Mokyna, F. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
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Singh, S., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]
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Wikipedia. Indole.[Link]
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U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]
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PubChem. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO. National Center for Biotechnology Information. [Link]
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Kaushik, N. K., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]
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Purdue University. Personal Protective Equipment (PPE).[Link]
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Kabarak University Journal. View of Molecular Modeling of Toxic Indole Derivatives from High Temperature Cooking.[Link]
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CHEMM. Personal Protective Equipment (PPE).[Link]
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Kasturi Aromatics. material safety data sheet sds/msds.[Link]
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University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
